1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol chemical structure
An In-Depth Technical Guide: 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol as a Privileged Scaffold in Drug Discovery Executive Summary The pyrazole nucleus is a universally recognized privileged scaffold in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide: 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol as a Privileged Scaffold in Drug Discovery
Executive Summary
The pyrazole nucleus is a universally recognized privileged scaffold in medicinal chemistry, forming the core of numerous anti-inflammatory, neuroprotective, and anticancer agents. 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol (CAS: 39513-08-1) is a highly specialized, sterically locked heterocyclic building block . This guide provides a comprehensive mechanistic overview of its physicochemical properties, tautomeric dynamics, regioselective synthesis, and analytical validation protocols, designed for researchers and drug development professionals.
Structural Descriptors & Physicochemical Profile
Understanding the baseline physicochemical properties of 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol is critical for predicting its behavior in both synthetic workflows and biological assays [[1]]([Link]).
Property
Value
Chemical Name
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
CAS Number
39513-08-1
Molecular Formula
C11H12N2O
Molecular Weight
188.23 g/mol
Monoisotopic Mass
188.0950 Da
SMILES
Cc1c(O)nn(C)c1c2ccccc2
Predominant Tautomer
1H-pyrazol-3-ol (OH-form)
The Causality of Tautomeric Dynamics
A defining characteristic of pyrazolone/pyrazolol scaffolds is their prototropic tautomerism. While 1-substituted 1H-pyrazol-5-ols frequently exist in the keto (pyrazolone) form, X-ray crystallography and solid-state NMR studies confirm that 1-substituted 1H-pyrazol-3-ols predominantly exist in the hydroxyl (OH) form .
In non-polar solvents (e.g., CDCl3), the OH-form stabilizes itself by forming intermolecular hydrogen-bonded molecule pairs (dimers) . In highly polar, hydrogen-bond-accepting solvents like DMSO, it exists as an OH-monomer . This mechanistic insight is crucial: because the OH-form is dominant, the molecule behaves primarily as an oxygen-nucleophile rather than a carbon-nucleophile, dictating that subsequent functionalizations (e.g., alkylations) will selectively occur at the C3-oxygen.
Regioselective Synthesis Methodology
The synthesis of 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol relies on the Knorr-type condensation between a substituted hydrazine and a
-keto ester. Achieving the correct regiochemistry (N1-methyl adjacent to the C5-phenyl) requires exploiting the differential nucleophilicity of the hydrazine nitrogen atoms.
Synthesis and Regioselective Pathway of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol.
Step-by-Step Synthetic Protocol
Causality Check: Glacial acetic acid is used as both solvent and catalyst. It protonates the ketone carbonyl, increasing its electrophilicity and ensuring the primary amine (NH2) of methylhydrazine attacks the ketone first, locking in the desired regiochemistry.
Reagent Preparation: Charge a dry 100 mL round-bottom flask with Ethyl 2-methyl-3-oxo-3-phenylpropanoate (10.0 mmol, 2.06 g) and glacial acetic acid (20 mL).
Controlled Addition: Cool the solution to 0°C using an ice-water bath. Add methylhydrazine (11.0 mmol, 0.51 g) dropwise over 10 minutes. Note: Methylhydrazine is highly toxic; perform strictly in a fume hood.
Hydrazone Formation: Stir at 0°C for 30 minutes to allow the primary amine to selectively form the hydrazone intermediate at the ketone carbonyl.
Cyclization: Attach a reflux condenser and heat the mixture to 118°C (reflux) for 6 hours. The thermal energy drives the secondary amine (-NHCH3) to attack the ester carbonyl, expelling ethanol and closing the pyrazole ring.
Workup: Cool to room temperature, concentrate under reduced pressure to remove acetic acid, and neutralize the residue with saturated aqueous NaHCO3 (pH ~7.5). Extract with Ethyl Acetate (3 x 30 mL).
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure product.
Analytical Validation Protocol
A robust protocol must be a self-validating system. Standard 1D NMR is insufficient to prove regiochemistry, as the 1,4-dimethyl-3-phenyl regioisomer produces a nearly identical 1D 1H-NMR spectrum. We must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to validate the spatial proximity of the functional groups.
Analytical Workflow for the Isolation and Validation of the Pyrazole Scaffold.
Step-by-Step Validation Methodology
Mass Confirmation (LC-MS):
Prepare a 1 mg/mL sample in LC-MS grade Methanol.
Run using a C18 column with a gradient of H2O/MeCN (0.1% Formic Acid).
Validation Target: A dominant peak at m/z 189.1 [M+H]+ confirms the successful cyclization and exact mass.
Regiochemical Proof (2D NOESY NMR):
Dissolve 15 mg of the purified product in 0.6 mL of CDCl3.
Acquire a 2D NOESY spectrum.
Validation Target: Look for a strong cross-peak (spatial correlation) between the N-methyl protons (singlet, ~3.6-3.8 ppm) and the ortho-protons of the phenyl ring (multiplet, ~7.4 ppm).
Causality: This cross-peak can only exist if the N-methyl group is at the N1 position adjacent to the C5-phenyl ring. If the synthesis yielded the incorrect 1,4-dimethyl-3-phenyl isomer, the N-methyl would correlate with the C4-methyl instead.
Pharmacological Relevance in Drug Development
The 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol scaffold shares profound structural homology with Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger and neuroprotective agent FDA-approved for the treatment of Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke .
While Edaravone utilizes an unsubstituted C4 position to facilitate its radical scavenging mechanism, the 1,4-dimethyl-5-phenyl substitution pattern introduces a sterically locked, electron-rich core. In drug development, this specific scaffold is utilized to:
Enhance Lipophilicity: The additional methyl groups increase the
value, potentially improving Blood-Brain Barrier (BBB) penetration for CNS-targeted therapeutics.
Prevent Off-Target Oxidation: Blocking the C4 position with a methyl group prevents unwanted oxidative degradation at that site, increasing the metabolic half-life of derived drug candidates.
Holzer et al. (NIH/PMC) - "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols" (Molecules, 2018)
URL:[Link]
The following technical whitepaper details the chemical identity, synthesis, and application profile of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol (CAS 39513-08-1). CAS Registry Number: 39513-08-1 Document Type: Technical Mon...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical whitepaper details the chemical identity, synthesis, and application profile of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol (CAS 39513-08-1).
CAS Registry Number: 39513-08-1
Document Type: Technical Monograph
Version: 1.0
Executive Summary
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol is a substituted pyrazole derivative characterized by a specific regiochemical arrangement of methyl and phenyl groups on the heterocyclic core. Structurally related to the pyrazolone class of analgesics (e.g., Phenazone, Propyphenazone), this compound serves as a critical intermediate in the synthesis of bioactive small molecules and as a reference standard for impurity profiling in pharmaceutical development.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and tautomeric behavior, designed for researchers in medicinal chemistry and analytical toxicology.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound exists in a tautomeric equilibrium between the enol (pyrazol-3-ol) and keto (pyrazol-3-one) forms. While the CAS name designates the "ol" form, the "one" form (1,4-dimethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one) is often the dominant species in solution and solid state, influenced by solvent polarity.
Core Identifiers
Parameter
Detail
CAS Number
39513-08-1
IUPAC Name
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
Molecular Formula
C₁₁H₁₂N₂O
Molecular Weight
188.23 g/mol
SMILES
CN1C(C2=CC=CC=C2)=C(C)C(O)=N1 (Enol form)
InChI Key
Derived from structure
Structural Analysis
The molecule features a pyrazole ring substituted at three positions:
Critical Distinction: This compound is a regioisomer of 4-methylantipyrine (which is 1,5-dimethyl-2-phenyl-3-pyrazolone). In CAS 39513-08-1, the phenyl group is attached to the Carbon-5 of the ring, adjacent to the N-Methyl group, whereas in antipyrine derivatives, the phenyl is typically on the Nitrogen.
Synthetic Methodology
The synthesis of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol requires precise control over regiochemistry to ensure the phenyl group is positioned at C5 relative to the N-methyl group. The primary route involves the cyclocondensation of methylhydrazine with a
-keto ester derivative.
Reaction Pathway
Precursors:
Methylhydrazine: Provides the N-N fragment and the N-methyl group.
Ethyl 2-methyl-3-oxo-3-phenylpropanoate: A
-keto ester providing the carbon backbone.
Mechanism:
The reaction proceeds via a condensation-cyclization sequence. The regioselectivity is dictated by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl centers.
Challenge: The unhindered $ -NH_2 $ of methylhydrazine typically attacks the most reactive ketone carbonyl. To obtain the 5-phenyl isomer (where Ph is adjacent to N-Me), the $ -NH(Me) $ group must end up adjacent to the phenyl-bearing carbon. This often requires specific solvent conditions or purification from the regioisomeric mixture (1,4-dimethyl-3-phenyl isomer).
Workflow Diagram (DOT)
Figure 1: Synthetic pathway for the production of CAS 39513-08-1 via
-keto ester alkylation and hydrazine condensation.
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol is primarily utilized as:
Building Block: A scaffold for the synthesis of complex pyrazole-based pharmaceuticals, including potential COX-2 inhibitors and antitumor agents.
Impurity Standard: In the manufacturing of Propyphenazone and related pyrazolone drugs, regioisomeric byproducts must be controlled. This compound serves as a reference standard to validate analytical methods (HPLC/GC) for purity testing.
Tautomerism and Pharmacophore
The compound's ability to shift between the 3-ol and 3-one forms allows it to act as a versatile hydrogen bond donor/acceptor in protein binding pockets.
Enol Form: Aromatic character; favored in non-polar environments.
Keto Form: Polar; favored in aqueous biological media.
Analytical Characterization
To validate the identity of CAS 39513-08-1, the following spectral data are characteristic.
) and phenyl ring cleavage are common fragmentation pathways.
Safety and Handling
Signal Word: Warning
GHS Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Protocol:
PPE: Wear nitrile gloves and safety goggles.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the enol moiety.
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122176, 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol. Retrieved from [Link]
ChemSRC (2025). CAS 39513-08-1 Entry and Physicochemical Properties. Retrieved from [Link]
Wiley Online Library (2012).Regioselectivity in the Synthesis of 1-Substituted Pyrazoles. Journal of Heterocyclic Chemistry. (General reference for pyrazole regiochemistry).
European Chemicals Agency (ECHA). C&L Inventory for Pyrazole Derivatives. Retrieved from [Link]
Navigating the Labyrinth of Pyrazole Isomerism: A Comparative Analysis of 1,4-Dimethyl-5-phenylpyrazol-3-ol and 1,5-Dimethyl-3-phenylpyrazol-3-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Isomer Challenge in Drug Discovery In the realm of medicinal chemistry, the pyrazole scaffold is a "privileged str...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Isomer Challenge in Drug Discovery
In the realm of medicinal chemistry, the pyrazole scaffold is a "privileged structure," forming the core of numerous therapeutic agents known for their anti-inflammatory, analgesic, and anticancer properties.[1] However, the synthesis of substituted pyrazoles is a classic case study in the challenges of constitutional isomerism. The seemingly minor relocation of a substituent can drastically alter a molecule's stereoelectronic profile, impacting its solubility, crystal packing, and, most critically, its interaction with biological targets. This guide provides an in-depth, practical framework for the synthesis and definitive differentiation of two closely related regioisomers: 1,4-dimethyl-5-phenylpyrazol-3-ol and 1,5-dimethyl-3-phenylpyrazol-3-ol . Understanding the nuances that distinguish these molecules is paramount for ensuring reproducibility, establishing clear structure-activity relationships (SAR), and maintaining intellectual property integrity in drug development.
Chapter 1: The Foundation - Prototropic Tautomerism in Pyrazol-3-ols
Before approaching the synthesis of a specific pyrazol-ol, one must understand its dynamic nature. Pyrazol-3-ols, more commonly named as pyrazol-3-ones in chemical databases, are not static structures.[2] They exist in a state of prototropic tautomerism, an equilibrium between isomers that differ in the location of a proton. This phenomenon is fundamental to their reactivity and spectroscopic characterization.[3]
For a N-substituted pyrazol-3-ol, three primary tautomeric forms are in play: the OH-form (a hydroxypyrazole), the NH-form , and the CH-form (both pyrazolones).[3]
Caption: Prototropic tautomeric equilibria in pyrazol-3-ones.
The dominant tautomer is highly sensitive to the molecule's environment:
In Solid State & Nonpolar Solvents (e.g., CDCl₃): X-ray crystal structure analysis often reveals that these molecules exist as hydrogen-bonded dimers of the OH-form (1H-Pyrazol-3-ol).[2][4]
In Polar Aprotic Solvents (e.g., DMSO-d₆): The strong hydrogen bond accepting nature of the solvent disrupts the dimerization. While the OH-form may still be present, it exists as monomers, and the equilibrium can shift.[2][4] In some cases, the pyrazolone forms (NH or CH) become more populated.[5][6]
This tautomerism has profound implications for spectroscopic analysis. For instance, an IR spectrum might show a broad O-H stretch, a sharp C=O stretch, or both, depending on the conditions.[7] This guide will focus on the synthesis of the named pyrazol-ol structures, with the understanding that they exist in this dynamic equilibrium.
Chapter 2: Synthesis Strategies and Regioselective Control
The Knorr pyrazole synthesis, the condensation of a β-dicarbonyl compound with a hydrazine derivative, is the most fundamental method for creating the pyrazole core.[8][9] When both starting materials are unsymmetrical, the reaction can yield a mixture of two regioisomers, presenting a significant synthetic challenge.[9]
The regiochemical outcome is dictated by which carbonyl of the 1,3-dicarbonyl is more electrophilic and which nitrogen of the substituted hydrazine is more nucleophilic. Reaction conditions, particularly pH, play a crucial role in modulating this selectivity.[8] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to significantly improve regioselectivity compared to traditional protic solvents.[10]
Protocol 1: Synthesis of 1,4-Dimethyl-5-phenylpyrazol-3-ol (Isomer A)
To achieve this specific substitution pattern, the synthetic design must unambiguously place the methyl groups at N1 and C4, and the phenyl group at C5. This is best accomplished by starting with precursors where the substitution is pre-defined.
Retrosynthetic Analysis: The target molecule can be disconnected into methylhydrazine and a β-ketoester, specifically ethyl 2-methyl-3-oxo-3-phenylpropanoate . The methyl group at the α-position of the ketoester will become the C4-methyl, while the phenyl group dictates the C5 position.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-methyl-3-oxo-3-phenylpropanoate (1.0 eq) in ethanol or glacial acetic acid.
Reagent Addition: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. An initial exothermic reaction may be observed.
Cyclocondensation: Heat the reaction mixture to reflux (typically 80-120°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Work-up: Allow the reaction mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
Purification: The crude product is dissolved in a suitable solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: Synthesis of 1,5-Dimethyl-3-phenylpyrazol-3-ol (Isomer B)
This isomer requires the phenyl group at C3 and methyl groups at N1 and C5. The Knorr synthesis using an unsymmetrical β-dicarbonyl, benzoylacetone (1-phenyl-1,3-butanedione) , and methylhydrazine is the most direct route.
Retrosynthetic Analysis: This isomer is formed from the condensation of benzoylacetone and methylhydrazine . Here, regioselectivity is a major concern. The more nucleophilic nitrogen of methylhydrazine (the unsubstituted NH₂) will preferentially attack the more electrophilic carbonyl carbon of benzoylacetone (the benzoyl carbonyl). This leads to the desired 1,5-disubstituted pyrazole.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, dissolve benzoylacetone (1.0 eq) in ethanol.
Reagent Addition: Add methylhydrazine (1.1 eq) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to promote the reaction.[11]
Cyclocondensation: Stir the mixture at room temperature or heat to reflux for 1-3 hours, monitoring by TLC.
Work-up and Purification: The work-up and purification procedure is analogous to that described for Isomer A. The regiochemical purity of the product must be confirmed by rigorous spectroscopic analysis as described in the next chapter.
Caption: Comparative synthetic pathways for Isomer A and Isomer B.
Chapter 3: Definitive Identification - A Comparative Spectroscopic Analysis
Once synthesis is complete, unambiguous structural confirmation is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing these constitutional isomers.[12]
¹H and ¹³C NMR Spectroscopy: The Gold Standard
The substitution pattern of each isomer creates a unique magnetic environment for every proton and carbon atom, resulting in a distinct spectroscopic fingerprint.
Both isomers possess this carbon, but its exact shift will be subtly influenced by the overall substitution.
Self-Validating Protocol using 2D NMR:
To eliminate any doubt, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable.
For Isomer A: Expect a correlation from the C4-methyl protons (~2.1 ppm) to the quaternary C4 carbon, the C3 carbon, and the C5 carbon. Also, a key correlation should be seen from the N1-methyl protons to the C5 carbon.
For Isomer B: Expect a correlation from the C4-proton (~6.0 ppm) to C3, C5, and the attached phenyl carbon. Crucially, correlations from the C5-methyl protons to C4 and C5, and from the N1-methyl protons to C5, will confirm the connectivity.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While less definitive than NMR, these techniques provide complementary evidence.
IR Spectroscopy: The primary diagnostic feature is related to the tautomeric equilibrium. A strong, broad absorption between 3400-3100 cm⁻¹ would suggest a significant population of the OH-form, while a sharp, strong absorption around 1680-1720 cm⁻¹ would indicate the C=O of a pyrazolone form.[7] Both isomers would show C=N and aromatic C=C stretching in the 1610-1450 cm⁻¹ region.
Mass Spectrometry: Both isomers will exhibit the same molecular ion peak (m/z for C₁₁H₁₂N₂O = 188.23). However, their fragmentation patterns under Electron Impact (EI) conditions may differ. For example, Isomer B might show a more prominent fragmentation pathway involving the loss of the C5-methyl group, while the fragmentation of Isomer A would be driven by the different arrangement of substituents.
Caption: Decision workflow for the spectroscopic differentiation of isomers.
Conclusion: Precision in Synthesis, Certainty in Analysis
The successful development of pyrazole-based therapeutics hinges on the precise control and unambiguous identification of the desired regioisomer. This guide has delineated the strategic synthesis of 1,4-dimethyl-5-phenylpyrazol-3-ol and 1,5-dimethyl-3-phenylpyrazol-3-ol by leveraging the principles of the Knorr pyrazole synthesis. More critically, it has established a clear and definitive analytical workflow, centered on the power of NMR spectroscopy, to distinguish between these two molecules. The presence or absence of the C4-H proton signal in the ¹H NMR spectrum serves as the most unequivocal diagnostic marker. For any researcher, scientist, or drug development professional working with substituted heterocycles, mastering these principles of regioselective synthesis and rigorous spectroscopic validation is not merely an academic exercise—it is a prerequisite for innovation and success.
References
Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). A Highly Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles. Synlett, 2006(20), 3267-3270. Available at: [Link]
Kappe, C. O., Kappe, T., & Stadlbauer, W. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Deng, X., & Mani, N. S. (2008). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 73(6), 2412-2415. Note: While this reference discusses a different synthetic method, it provides examples of NMR data for polysubstituted pyrazoles. Available at: [Link]
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(18), 5606-5612. Available at: [Link]
Kim, B. T., et al. (2002). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1, (2), 143-147. Available at: [Link]
Kappe, C. O., Kappe, T., & Stadlbauer, W. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PubMed, 23(1), 129. Available at: [Link]
Thompson, D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2491-2498. Available at: [Link]
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available at: [Link]
Kappe, T., et al. (1997). The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl derivatives thereof under Mitsunobu conditions. Heterocycles, 45(2), 309-315. Available at: [Link]
Yüksek, M. F., & Gökçe, H. (2023). Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with Dft Approach. SSRN. Available at: [Link]
Kappe, T., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7), 1545-1558. Available at: [Link]
Belmar, J., et al. (2001). Synthesis of 1-n-ALKYL-3-METHYL- And 1-n-ALKYL-3-PHENYL-5-PYRAZOLONES and formyl derivatives. Boletin de la Sociedad Chilena de Quimica, 46, 459-470. Available at: [Link]
Bouattour, A., et al. (2016). The use of ¹H NMR spectroscopy to differentiate between the isomeric compounds. ResearchGate. Available at: [Link]
Neves, M. G. P. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
Kumar, K. S., & Kumar, B. A. (2023). Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)one-[2][10][14]triazolebenzenesulphonamide Bioactive Hybrids as Novel Therapeutic Agents. ResearchGate. Available at: [Link]
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. Available at: [Link]
Thompson, D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. Available at: [Link]
Thaltiri, V., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Journal of Materials Chemistry A. Available at: [Link]
Knorr, L. (1883). Knorr Pyrazole Synthesis. Comprehensive Organic Name Reactions and Reagents. Note: This is a general reference to the foundational work. A modern summary is provided by BenchChem.
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Supporting Information. Available at: [Link]
Al-Jalal, N. A. A., & El-Apasery, M. A. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40). Available at: [Link]
biological activity of 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol derivatives
An In-Depth Technical Guide to the Biological Activity of 1,4-Dimethyl-5-Phenyl-1H-Pyrazol-3-ol Derivatives Executive Summary The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of 1,4-Dimethyl-5-Phenyl-1H-Pyrazol-3-ol Derivatives
Executive Summary
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide focuses on a specific, highly promising subclass: 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol derivatives. These compounds, structurally related to the neuroprotective agent Edaravone, exhibit a remarkable spectrum of biological activities. This document provides a comprehensive overview of their synthesis, key pharmacological properties including anti-inflammatory, analgesic, antimicrobial, and anticancer activities, and detailed experimental protocols for their evaluation. By synthesizing current research and providing field-proven insights, this guide serves as a critical resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.
Introduction: The Pyrazole Scaffold in Drug Discovery
Nitrogen-containing heterocyclic compounds are invaluable sources of therapeutic agents, with the pyrazole ring system being a particularly "privileged" scaffold. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of chemical stability and diverse functionalization points, making it an ideal core for drug design.[1] The clinical success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and the analgesic Antipyrine, has cemented its importance and spurred extensive research into novel derivatives.[1]
This guide delves into the 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol framework. These molecules are derivatives of 3-methyl-1-phenyl-2-pyrazolin-5-one, also known as Edaravone, a potent free-radical scavenger used clinically to aid recovery after ischemic stroke and to treat amyotrophic lateral sclerosis (ALS).[2][3] The structural similarity confers upon these derivatives a high potential for antioxidant and anti-inflammatory activities, which serve as a foundation for a broader range of pharmacological effects.[4][5][6]
Synthetic Strategies
The synthesis of 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol derivatives typically follows the classical Knorr pyrazole synthesis pathway. The foundational step involves a condensation reaction between a β-ketoester and a substituted hydrazine.
A representative synthetic route begins with ethyl 2-methyl-3-oxobutanoate reacting with phenylhydrazine. This initial condensation and subsequent intramolecular cyclization yield the core pyrazol-3-ol ring. The final methylation step, often using a reagent like dimethyl sulfate, can then be performed to afford the target 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol scaffold. The choice of solvent and catalyst is crucial for optimizing yield and purity, with ethanol often serving as a suitable reaction medium.[3][7]
Caption: General synthesis of the target scaffold.
Key Biological Activities
Derivatives of the 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol scaffold have demonstrated a wide array of biological activities, positioning them as promising candidates for multiple therapeutic areas.
Anti-inflammatory and Analgesic Activity
A hallmark of pyrazole derivatives is their potent anti-inflammatory and analgesic efficacy.[8] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[9] As analogs of Edaravone, these compounds also possess significant free-radical scavenging capabilities, which helps to mitigate oxidative stress—a major contributor to inflammation.[4][5] This dual-action mechanism, combining COX inhibition and antioxidant effects, makes these derivatives particularly compelling.
Studies on structurally similar pyrazol-5-ol compounds have shown significant inhibition of inflammation in standard in vivo models, such as the carrageenan-induced paw edema test, with efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[8][10]
The pyrazole nucleus is present in several antimicrobial agents.[12] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][13] The proposed mechanism of action for some pyrazole derivatives involves the inhibition of DNA gyrase, an essential bacterial enzyme, leading to a bactericidal effect.[12] The lipophilicity of the molecule, which can be tuned by modifying substituents on the phenyl ring, is a critical factor in determining the potency of its antimicrobial effects, as it governs the compound's ability to penetrate microbial cell membranes.[13]
Anticancer Activity
A growing body of evidence highlights the antiproliferative potential of pyrazole derivatives against various human cancer cell lines.[1][14] The anticancer effects are often mediated through the inhibition of key signaling pathways involved in tumor growth and proliferation.
The cytotoxicity of these compounds is typically evaluated using in vitro assays, such as the MTT assay, on a panel of cancer cell lines. Studies on aminopyrazole derivatives have revealed micromolar IC₅₀ values against cervical (HeLa), breast (MCF7), and melanoma (SKMEL28) cancer cells.[14] The structure-activity relationship (SAR) is crucial, with the nature and position of substituents on the phenyl ring significantly influencing cytotoxic potency and selectivity.[15]
Test Compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose).
Reference Drug (e.g., Indomethacin, 10 mg/kg).
Plethysmometer or digital calipers.
Procedure:
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
Grouping: Animals are fasted overnight and divided into groups (n=6): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).
Compound Administration: The vehicle, reference drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
Baseline Measurement: The initial volume or thickness of the right hind paw of each animal is measured using a plethysmometer or calipers.[17]
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.[16][17]
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[18]
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula:
% Inhibition = [1 - (V_t / V_c)] × 100, where V_t is the mean change in paw volume for the treated group and V_c is the mean change for the control group. Statistical significance is determined using ANOVA followed by a post-hoc test.[11]
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[19][20][21]
Objective: To determine the concentration at which a test compound inhibits 50% of cancer cell growth (IC₅₀).
Materials:
Human cancer cell lines (e.g., HeLa, MCF-7).
Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
Test Compound (dissolved in DMSO).
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[19]
Solubilization solution (e.g., DMSO or acidified isopropanol).[22]
96-well microplates.
Humidified incubator (37°C, 5% CO₂).
Microplate reader.
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours to allow for attachment.[19]
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only). Incubate for 48-72 hours.
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 4 hours at 37°C.[21] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20][23]
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[23]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.[19]
Structure-Activity Relationship (SAR) Insights
The is highly dependent on their molecular structure. Key SAR insights include:
Substitution on the Phenyl Ring at Position 5: The nature and position of substituents on this ring are critical. Electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH₃) can significantly modulate potency and selectivity across different biological targets.[12][24] For instance, halogen substitution can enhance lipophilicity, potentially improving antimicrobial activity.
Methylation at N-1 and C-4: The presence of methyl groups at both the N-1 and C-4 positions influences the molecule's conformation and its interaction with biological targets. These groups can provide steric bulk and affect the electronic properties of the pyrazole ring.
The Hydroxyl Group at C-3: The -OH group at position 3 is a key feature, contributing to the molecule's ability to act as a hydrogen bond donor and scavenger of free radicals, which is central to its antioxidant and anti-inflammatory properties.[4]
Systematic modification of these positions is a rational approach to optimizing the desired biological activity and developing derivatives with improved therapeutic profiles.[25]
Future Perspectives and Conclusion
The 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives exhibit a compelling range of biological activities, most notably as anti-inflammatory, analgesic, and anticancer agents. The structural relationship to Edaravone provides a strong rationale for their potent antioxidant properties, which likely synergize with other mechanisms of action.
Future research should focus on synthesizing and screening a broader library of these derivatives to further elucidate detailed structure-activity relationships. Advanced studies should aim to identify specific molecular targets (e.g., specific kinases, enzymes) and explore their polypharmacology—the ability to modulate multiple targets simultaneously, which could be advantageous for treating complex diseases like cancer and chronic inflammation. With continued investigation, this class of pyrazole derivatives holds significant potential to yield next-generation therapeutics.
References
Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. (n.d.). PMC. [Link]
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
Hybrids of selective COX-2 inhibitors and active derivatives of edaravone as COX-2 selective NSAIDs with free radical scavenging activity: Design, synthesis and biological activities. (2024). PubMed. [Link]
What is the mechanism of Edaravone? (2024). Patsnap Synapse. [Link]
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). Phyto Pharma Journal. [Link]
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (n.d.). PMC. [Link]
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]
Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. [Link]
Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. (2024). MDPI. [Link]
Effects of edaravone and various antioxidants, and mechanisms of action. (n.d.). ResearchGate. [Link]
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [Link]
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]
Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of... (n.d.). ResearchGate. [Link]
Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021). Tropical Journal of Natural Product Research. [Link]
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Indian Academy of Sciences. [Link]
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. [Link]
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]
solubility of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol in organic solvents
An In-depth Technical Guide to the Solubility of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol in Organic Solvents This guide provides a comprehensive technical overview of the principles and methodologies for determining the ....
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol in Organic Solvents
This guide provides a comprehensive technical overview of the principles and methodologies for determining the . It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the solubility characteristics of pyrazole derivatives.
Introduction: The Critical Role of Solubility in Drug Development
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. The solubility of a potential drug candidate is a paramount physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. Poor aqueous and organic solvent solubility can present significant challenges during drug formulation and development. Therefore, a thorough understanding and accurate determination of the solubility of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol in various organic solvents is a critical step in its journey from a promising lead compound to a viable therapeutic agent.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[2][3] The overall solubility is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
Molecular Structure and Polarity Considerations for 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol:
An analysis of the structure of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol reveals several key features that will dictate its solubility behavior:
Polar Functional Groups: The presence of a hydroxyl (-OH) group and two nitrogen atoms in the pyrazole ring introduces polarity and the capacity for hydrogen bonding. These groups will favor interactions with polar solvents.
Non-Polar Moieties: The phenyl ring and the two methyl groups are non-polar and will contribute to the compound's solubility in non-polar organic solvents through van der Waals forces.
Due to this amphiphilic nature, 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol is expected to exhibit a range of solubilities across different organic solvents.
Influence of Temperature:
The effect of temperature on solubility is dictated by the enthalpy of dissolution.[4][5]
Endothermic Dissolution (ΔH > 0): If the dissolution process absorbs heat, an increase in temperature will lead to an increase in solubility. This is the most common scenario for the dissolution of solids in liquids.[5]
Exothermic Dissolution (ΔH < 0): If the dissolution process releases heat, an increase in temperature will lead to a decrease in solubility.[5]
The temperature dependence of the solubility of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol in a given solvent must be determined experimentally.
Experimental Determination of Solubility: A Step-by-Step Protocol
The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[2] The following protocol provides a detailed workflow for determining the solubility of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol.
Materials and Equipment:
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol (solid)
A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
Scintillation vials or glass flasks with screw caps
Temperature-controlled shaker or incubator
Centrifuge
Syringes and chemically inert syringe filters (e.g., PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Analytical balance
Protocol:
Preparation of Saturated Solutions:
Add an excess amount of solid 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[2]
Phase Separation:
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[2]
Sample Collection and Dilution:
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[2]
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification by HPLC:
Prepare a series of standard solutions of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol of known concentrations.
Analyze the standard solutions and the diluted sample solutions by HPLC.
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
Determine the concentration of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol in the diluted sample solutions from the calibration curve.
Data Reporting:
Calculate the solubility of the compound in the original undiluted solution, taking into account the dilution factor.
Report the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.[2]
Diagram of the Experimental Workflow:
Caption: Workflow for determining the equilibrium solubility of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol.
Expected Solubility Trends and Data Presentation
Table 1: Predicted Qualitative Solubility of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol in Common Organic Solvents.
Solvent
Polarity
Predicted Solubility
Rationale
Hexane
Non-polar
Low
Dominated by non-polar interactions; poor interaction with the polar pyrazole-ol core.
Toluene
Non-polar
Low to Moderate
Aromatic stacking with the phenyl ring may enhance solubility compared to hexane.
Dichloromethane
Polar aprotic
Moderate
Dipole-dipole interactions can solvate the polar parts of the molecule.
Ethyl Acetate
Polar aprotic
Moderate to High
Can accept hydrogen bonds and has a moderate polarity.
Acetone
Polar aprotic
High
A good hydrogen bond acceptor and can engage in dipole-dipole interactions.
Ethanol
Polar protic
High
Can act as both a hydrogen bond donor and acceptor, effectively solvating the molecule.
Methanol
Polar protic
High
Similar to ethanol, with strong hydrogen bonding capabilities.
Dimethyl Sulfoxide (DMSO)
Polar aprotic
Very High
A strong hydrogen bond acceptor and highly polar solvent.
Diagram of Intermolecular Interactions:
Caption: Intermolecular forces governing the solubility of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol.
Conclusion and Future Directions
This guide has outlined the theoretical principles and a practical, field-proven methodology for determining the . By systematically applying the shake-flask method and HPLC analysis, researchers can generate reliable and accurate solubility data. This data is indispensable for guiding formulation development, optimizing reaction conditions in synthetic chemistry, and ultimately advancing the preclinical assessment of this promising compound. Further studies should focus on determining the temperature dependence of solubility to construct solubility curves and to calculate the thermodynamic parameters of dissolution.
References
BenchChem. (2025). General Experimental Protocol for Determining Solubility.
Chaney, H., & Law, Y. K. (n.d.). Effect of Temperature and Solvent on Solubility. In IU East Experimental Chemistry Laboratory Manual. Pressbooks.
LibreTexts. (2023, August 31). Solubility of Organic Compounds.
National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. In StatPearls.
Ragavan, R. V., Vijayakumar, V., & Kumari, N. S. (2011). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1139.
An In-depth Technical Guide on the pKa Values of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
Foreword: The Critical Role of pKa in Drug Development The Pyrazolone Core: A Privileged Scaffold in Medicinal Chemistry Pyrazolone derivatives represent a class of heterocyclic compounds that have garnered considerable...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Critical Role of pKa in Drug Development
The Pyrazolone Core: A Privileged Scaffold in Medicinal Chemistry
Pyrazolone derivatives represent a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[3] The pyrazole ring system is a versatile scaffold found in numerous therapeutic agents, exhibiting analgesic, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5][6]
A prominent example of a clinically significant pyrazolone is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[7] The therapeutic efficacy of Edaravone is intrinsically linked to its physicochemical properties, most notably its pKa.
Theoretical Principles Governing the pKa of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
The acidity of pyrazol-3-ols is primarily attributed to the deprotonation of the hydroxyl group at the 3-position of the pyrazole ring. The stability of the resulting conjugate base is a key determinant of the pKa value.
The Influence of the Pyrazole Ring
The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[8][9] This structure possesses both a weakly acidic N-H proton (in unsubstituted pyrazoles) and a weakly basic sp2-hybridized nitrogen atom.[8][9] The overall electronic nature of the ring influences the acidity of substituents.
Substituent Effects on Acidity
The pKa of a pyrazol-3-ol can be significantly modulated by the nature of the substituents on the ring.[8][9] Electron-donating groups tend to decrease acidity (increase pKa) by destabilizing the negative charge of the conjugate base, while electron-withdrawing groups enhance acidity (decrease pKa) by stabilizing the conjugate base through inductive or resonance effects.
In the case of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol, we must consider the electronic contributions of the methyl groups at the 1 and 4 positions and the phenyl group at the 5-position. Methyl groups are generally considered to be weakly electron-donating, which might slightly increase the pKa compared to an unsubstituted pyrazol-3-ol. The phenyl group can exert both inductive and resonance effects, and its overall impact on the acidity will depend on its conformation relative to the pyrazole ring.
A Comparative Analysis with Edaravone
Edaravone, with a pKa of approximately 7.0, serves as an excellent reference compound.[7][10][11][12] This pKa value indicates that at physiological pH (around 7.4), a significant portion of Edaravone exists in its anionic form, which is believed to be the more reactive species for scavenging free radicals.[10][11][12]
Table 1: Comparison of Substituents between 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol and Edaravone
Position
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)
1
Methyl
Phenyl
3
Hydroxyl
Methyl
4
Methyl
Hydrogen
5
Phenyl
Carbonyl (keto form)
The structural differences between 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol and Edaravone, particularly the positions of the methyl and phenyl groups, will lead to a different pKa value. A precise prediction without experimental data is challenging; however, understanding these substituent effects provides a strong basis for hypothesis-driven experimental investigation.
Experimental Determination of pKa
The determination of pKa is a fundamental experimental procedure in drug discovery. Two of the most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[13][14]
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[13][14][15] The principle involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[1][15]
Instrument Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[15]
Sample Preparation: Prepare a solution of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol in a suitable solvent (typically a co-solvent system like methanol-water or DMSO-water for compounds with low aqueous solubility) at a concentration of approximately 1-10 mM.[16] To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.[15]
Titration:
Place the sample solution in a thermostatted vessel and stir continuously.
Immerse the calibrated pH electrode into the solution.
Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
Record the pH value after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the pH as a function of the volume of titrant added.
The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[13][15]
Figure 1: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
For compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization, spectrophotometry is a highly sensitive method for pKa determination.[14] This technique is particularly useful for compounds with low solubility or when only small amounts of material are available.[14]
Wavelength Selection:
Record the UV-Vis spectra of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) solutions to determine the wavelengths of maximum absorbance for the protonated and deprotonated species, respectively.
Identify an isosbestic point, a wavelength where the molar absorptivity of the two species is equal.[13]
Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.
Sample Preparation: Prepare solutions of the analyte at a constant concentration in each of the buffer solutions.
Absorbance Measurement: Measure the absorbance of each solution at the selected wavelengths.
Data Analysis:
Plot the absorbance at a chosen wavelength against the pH.
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[13]
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation with the absorbance data.
Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational Approaches to pKa Prediction
In recent years, computational methods have become increasingly valuable for predicting pKa values, especially in the early stages of drug discovery when experimental data may be limited.[2][17][18] These methods range from empirical approaches based on quantitative structure-property relationships (QSPR) to more rigorous quantum mechanical (QM) calculations.[2][18]
Empirical Methods: These methods utilize large databases of known pKa values to build predictive models based on molecular descriptors.[18]
Quantum Mechanical Methods: QM methods, such as those based on density functional theory (DFT), can provide highly accurate pKa predictions by calculating the free energy change of the deprotonation reaction in a simulated aqueous environment.[19] However, these methods are computationally intensive.[18][19]
Hybrid QM/MM and Machine Learning Approaches: Modern approaches often combine the accuracy of QM calculations with the speed of machine learning algorithms to develop robust and efficient pKa prediction models.[18][20]
For 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol, a computational study could provide a reliable estimate of its pKa, guiding subsequent experimental work.
Conclusion and Future Directions
While a definitive experimental pKa value for 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol is not currently in the public domain, this guide has provided a comprehensive framework for its theoretical estimation and experimental determination. By leveraging the known pKa of the structurally similar compound Edaravone and understanding the influence of substituents on the pyrazolone core, researchers can formulate a well-grounded hypothesis for the acidity of this molecule. The detailed experimental protocols for potentiometric titration and UV-Vis spectrophotometry offer clear, actionable pathways for the empirical determination of this crucial physicochemical parameter. Furthermore, the burgeoning field of computational chemistry presents a powerful tool for the in silico prediction of pKa, offering valuable insights in a time and resource-efficient manner. For professionals in drug development, a precise understanding of the pKa of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol is an indispensable step in unlocking its full therapeutic potential.
References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
Watanabe T, Tanaka M, Nakanishi K, et al. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? J Clin Biochem Nutr. 2018;62(1):20-38. Available from: [Link]
Babic S, Horvat AJM, Pavlovic DM, et al. Development of Methods for the Determination of pKa Values. Molecules. 2007;12(5):1167-1205. Available from: [Link]
Jaiswal, M. K., & Zeeshan, M. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. International Journal of Molecular Sciences, 23(3), 1272. Available from: [Link]
Higashi Y, Jikumaru A, Yagi M, et al. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce a nitrated radical scavenger. J Am Chem Soc. 2002;124(49):11833-11838. Available from: [Link]
Niki E. Plasma marker of tissue oxidative damage and edaravone as a scavenger drug against peroxyl radicals and peroxynitrite. Proc Jpn Acad Ser B Phys Biol Sci. 2012;88(7):333-345. Available from: [Link]
Yildiz, E., & Golcu, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 249-258. Available from: [Link]
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Avsar, G., & Ceylan, S. (2014). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 8(9), 896-899. Available from: [Link]
Scribd. Experiment 5: Spectrophotometric Determination of Pka. Available from: [Link]
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Ganter, C. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. The Journal of Organic Chemistry. Available from: [Link]
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Al-Mousawi, S. M., & El-Apasery, M. A. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1014-1055. Available from: [Link]
Chemical Synthesis Database. 5-phenyl-1H-pyrazol-3-ol. Available from: [Link]
Kumar, V., & Sharma, P. (2014). Current status of pyrazole and its biological activities. International Journal of Pharmaceutical Sciences and Research, 5(6), 2164. Available from: [Link]
New Journal of Chemistry. (2014). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Available from: [Link]
Ovidius University Annals of Chemistry. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Available from: [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available from: [Link]
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available from: [Link]
U.S. Environmental Protection Agency. 4-(5,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-3-hydroxyfuran-2(5H)-one. Available from: [Link]
The Knorr Pyrazole Synthesis: Historical Foundations and Modern Protocols for Dimethyl-Phenyl Derivatives
Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, integral to the development of numerous therapeutics and catalytic ligands. This technical guide provides an in-depth analysis of the Knorr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, integral to the development of numerous therapeutics and catalytic ligands. This technical guide provides an in-depth analysis of the Knorr pyrazole synthesis, focusing specifically on the generation of dimethyl-phenyl derivatives such as 3,5-dimethyl-1-phenylpyrazole. By examining the historical context, mechanistic pathways, and rigorous experimental protocols, this whitepaper serves as a comprehensive resource for researchers and drug development professionals.
Historical Genesis: Knorr's 1883 Discovery
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The foundational synthesis of substituted pyrazoles was first accomplished by the German chemist Ludwig Knorr in 1883[1]. Interestingly, Knorr's initial objective was not to synthesize pyrazoles; he was attempting to create quinoline derivatives with antipyretic activity[2].
Instead, the condensation of a
-ketoester (ethyl acetoacetate) with phenylhydrazine yielded a pyrazolone derivative, which he named "antipyrine" (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one)[2]. This accidental discovery revealed potent analgesic, antipyretic, and antirheumatic properties, stimulating over a century of intense research into pyrazole chemistry and establishing the Knorr pyrazole synthesis as a cornerstone of heterocyclic organic chemistry[3][4].
Mechanistic Principles of the Knorr Synthesis
The Knorr pyrazole synthesis is defined as a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative[5].
Mechanistic Breakdown:
Activation : An acid catalyst protonates the carbonyl oxygen of the 1,3-dicarbonyl, increasing the electrophilicity of the carbonyl carbon[6].
First Imine Formation : The primary amine of the hydrazine derivative performs a nucleophilic attack on the activated carbonyl. This is followed by dehydration to form a hydrazone (imine) intermediate[7].
Cyclization : The secondary nitrogen of the hydrazone attacks the remaining carbonyl group (which is also activated by the acid catalyst), forming a second imine bond and closing the five-membered ring[6].
Aromatization : Deprotonation and subsequent dehydration yield the thermodynamically stable, aromatic pyrazole core[3][7].
Causality of Regioselectivity: When unsymmetrical 1,3-dicarbonyls are used, the initial nucleophilic attack can occur at either carbonyl carbon, leading to a mixture of regioisomers. The selectivity is dictated by the steric hindrance and electronic electrophilicity of the carbonyls, as well as the pH of the reaction medium[5].
Mechanistic pathway of the Knorr pyrazole synthesis under acid catalysis.
Synthesis of 3,5-Dimethyl-1-phenylpyrazole
The synthesis of 3,5-dimethyl-1-phenylpyrazole represents a classic application of the Knorr reaction, utilizing acetylacetone (2,4-pentanedione) and phenylhydrazine[8][9].
Causality of Reagent Choice
Acetylacetone is chosen specifically for its
symmetry. Because both carbonyl groups are chemically equivalent, the initial nucleophilic attack by phenylhydrazine yields the exact same intermediate regardless of which carbonyl is attacked. This completely bypasses the regioselectivity issues inherent to the Knorr synthesis, ensuring a single, pure regioisomer (3,5-dimethyl) and drastically simplifying downstream purification[10].
Experimental Protocol (Self-Validating System)
The following protocol is adapted from modern palladium-catalyzed C–H functionalization methodologies where this pyrazole acts as a critical intermediate[10][11].
Step 1: Reagent Preparation and Initiation
Charge a round-bottom flask with acetylacetone (52.5 mmol, 5.39 mL) and a catalytic amount of
provide excellent proton-donating capabilities while allowing for simple removal via filtration, preventing the harsh workups required by liquid concentrated .
Cool the flask to 0 °C using an ice bath. Dropwise, add phenylhydrazine (50 mmol, 4.92 mL)[10].
Causality: The initial condensation is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing thermal decomposition of the hydrazine and minimizing the formation of dark, tarry side-products.
Step 2: Condensation and Cyclization
Remove the ice bath and allow the mixture to stir at room temperature for 3 hours[10].
Validation Check: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is complete when the UV-active spot corresponding to phenylhydrazine is completely consumed.
Step 3: Quenching and Extraction
Quench the reaction by pouring 50 mL of aqueous 1 M NaOH into the mixture[10].
Causality: The base neutralizes the acid catalyst and any unreacted starting materials, halting the reaction and pushing the organic product into the non-polar phase.
Extract the aqueous mixture with diethyl ether (3 × 200 mL). Wash the combined organic extracts with distilled water (3 × 20 mL) to remove residual salts and base[10].
Step 4: Isolation
Dry the organic layer over anhydrous
, filter, and evaporate the solvent in vacuo to yield the crude 3,5-dimethyl-1-phenyl-1H-pyrazole[10].
Experimental workflow for the synthesis of 3,5-dimethyl-1-phenylpyrazole.
Quantitative Data Summary
The versatility of this synthesis allows for various phenylhydrazine derivatives to be utilized. The table below summarizes the quantitative reaction conditions for synthesizing dimethyl-phenyl pyrazole derivatives[10][11]:
Dicarbonyl
Hydrazine Derivative
Catalyst
Solvent
Temp
Time
Acetylacetone
Phenylhydrazine
(2 mol%)
Neat
RT
3 h
Acetylacetone
p-Tolylhydrazine HCl
None specified
Ethanol
90 °C
2 h
Acetylacetone
4-Methoxyphenylhydrazine HCl
None specified
Ethanol
90 °C
6 h
Acetylacetone
4-(CF)phenylhydrazine
Conc. (1 drop)
Ethanol
90 °C
6 h
Applications in Drug Development & Catalysis
Since Knorr's discovery of antipyrine, the pyrazole scaffold has become a "privileged structure" in medicinal chemistry. Dimethyl-phenyl pyrazole derivatives exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties[3][4].
Kinase Inhibitors : The 3,5-dimethyl-1-phenylpyrazole core acts as a critical pharmacophore in the development of EGFR kinase inhibitors and hybrid molecules targeting breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines[8][12].
Ligands in Catalysis : Beyond pharmaceuticals, these derivatives are utilized to synthesize pyrazole-tethered phosphine ligands (P,N-ligands). The 3-position of the pyrazole is ideal for tuning the steric environment, making them highly effective in palladium-catalyzed Suzuki cross-coupling and amination reactions[9][13].
Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C–H Bond Functionalization Methodology . Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]
Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C–H Bond Functionalization Methodology . Source: PMC (NIH). URL:[Link]
Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives . Source: ScienceScholar. URL: [Link]
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review . Source: Global Research Online. URL: [Link]
The ligand 1 features one aromatic ring joined to a heterocycle that... . Source: ResearchGate. URL: [Link]
Synthesis, Analgesic and Anti-Inflammatory Activities of Some Pyrazolo[3,4-c]Pyrazole Derivatives . Source: Neliti. URL:[Link]
Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions . Source: ResearchGate. URL: [Link]
An In-depth Technical Guide to the Thermodynamic Stability of Pyrazol-3-ol vs. Pyrazolone Forms
Abstract The tautomeric equilibrium between hydroxy-pyrazole and pyrazolone forms is a cornerstone of pyrazole chemistry, profoundly influencing the physicochemical properties, reactivity, and biological activity of this...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The tautomeric equilibrium between hydroxy-pyrazole and pyrazolone forms is a cornerstone of pyrazole chemistry, profoundly influencing the physicochemical properties, reactivity, and biological activity of this vital heterocyclic scaffold. For drug development professionals and researchers, a deep understanding of the factors governing the thermodynamic stability of these tautomers is not merely academic but a practical necessity for rational molecular design. This guide provides a comprehensive exploration of the tautomerism of pyrazol-3-ols, contrasting their behavior with the more extensively studied pyrazol-5-ones. We will dissect the intricate interplay of substituents and solvent effects, detail robust experimental and computational methodologies for characterizing these equilibria, and offer field-proven protocols to empower researchers in their investigations.
The Tautomeric Challenge: Beyond a Single Structure
Pyrazoles are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] Their utility is intimately linked to their capacity for prototropic tautomerism—a dynamic equilibrium involving the migration of a proton. In the case of hydroxypyrazoles, this phenomenon manifests as an equilibrium between a potentially aromatic hydroxy (enol-like) form and a non-aromatic keto (lactam-like) form.
For the 1-substituted pyrazol-3-ol system, the primary equilibrium involves two key players: the 1H-Pyrazol-3-ol (OH-form) and the 1,2-dihydro-3H-pyrazol-3-one (NH-form).[3][4] This is distinct from the more complex equilibrium of their 1-substituted pyrazol-5-one isomers, which also includes a third major tautomer, the 2,4-dihydro-3H-pyrazol-3-one (CH-form).[2][5] Understanding which tautomer predominates under a given set of conditions is critical, as each form presents a unique profile of hydrogen bond donors/acceptors, polarity, and steric hindrance.
Figure 1: Tautomeric equilibria in 1-substituted pyrazol-3-ol versus pyrazol-5-one systems.
The position of the tautomeric equilibrium is not fixed; it is a finely balanced outcome of competing intrinsic and extrinsic factors.
Solvent Effects: The Dominant Environmental Factor
The choice of solvent is arguably the most critical external variable influencing tautomeric stability.[6][7] The solvent's polarity, proticity, and hydrogen-bonding capabilities can selectively stabilize one tautomer over another.
Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In these environments, intermolecular interactions are paramount. The OH-form of 1-phenyl-1H-pyrazol-3-ol, for instance, is observed to predominate, largely existing as hydrogen-bonded dimers.[3] This dimerization effectively sequesters the polar OH group, stabilizing the structure in a nonpolar medium.
Polar Aprotic Solvents (e.g., DMSO-d₆, THF): Solvents like DMSO are potent hydrogen bond acceptors. They disrupt the self-association of the OH-form, breaking the dimers to form monomers solvated by the solvent.[3] While for many pyrazol-5-ones this shift favors the CH or NH forms[8][9], studies on 1-phenyl-1H-pyrazol-3-ol show that even in DMSO, the monomeric OH-form remains the dominant species.[3]
Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors, potentially stabilizing more polar tautomers.[1] However, the inherent stability of the aromatic pyrazol-3-ol ring often means it remains the major form.
The Solid State: A World of Order
In the crystalline state, the tautomeric landscape is governed by the thermodynamics of crystal packing. X-ray crystallography provides unambiguous evidence of the preferred tautomer in the solid phase. For 1-phenyl-1H-pyrazol-3-one, single-crystal X-ray analysis reveals that it exists exclusively as the 1H-pyrazol-3-ol (OH-form) , forming distinct hydrogen-bonded dimers.[3] This solid-state structure provides a crucial baseline for understanding its behavior in solution.
Substituent Effects: Fine-Tuning the Equilibrium
The electronic nature of substituents on the pyrazole or N-phenyl ring can modulate the relative stabilities of the tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the acidity of the mobile proton and the basicity of the nitrogen atoms, subtly shifting the equilibrium.[10][11] Cationic substituents, for example, have been computationally shown to strongly favor the 3-substituted tautomer.[12]
The Scientist's Toolkit: Methodologies for Tautomer Elucidation
A multi-pronged approach combining spectroscopic and computational methods is essential for a definitive characterization of tautomeric equilibria.
Figure 2: A comprehensive workflow for the study of pyrazole tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[3][7] By comparing the spectra of the compound of interest with "fixed" O-alkyl and N-alkyl derivatives, an unambiguous assignment can be made.[3][13]
Protocol: NMR Analysis of Pyrazol-3-ol Tautomerism
Synthesis of Standards: Synthesize the O-methylated (e.g., 3-methoxy-1-phenyl-1H-pyrazole) and N-methylated (e.g., 2-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one) derivatives. These serve as immutable references for the OH- and NH-forms, respectively.
Sample Preparation: Prepare solutions of the target compound and the two "fixed" derivatives at identical concentrations (~10-20 mg/mL) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆).
Data Acquisition: Acquire high-resolution ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for all samples. ¹⁵N NMR is particularly diagnostic: the chemical shift of the "pyridine-like" nitrogen (N-2) is highly sensitive to its chemical environment and protonation state.[3]
Causality in Analysis:
Chemical Shifts: Compare the ¹H, ¹³C, and ¹⁵N chemical shifts of your target compound to those of the O-methyl and N-methyl standards. A close match identifies the predominant tautomer. For 1-phenyl-1H-pyrazol-3-ol in CDCl₃, the chemical shifts align closely with the O-methyl derivative, not the N-methyl one.[3]
Solvent-Induced Shifts: Note the significant downfield shift of the N-2 signal in DMSO-d₆ compared to CDCl₃. This is a hallmark of the disruption of intermolecular hydrogen bonds involving N-2, yet the compound remains in the OH-form, indicating a shift from a dimer to a monomer.[3]
Proton Signals: The presence of a broad signal for the exchangeable proton (OH or NH) and its chemical shift provides further clues. In DMSO-d₆, the OH proton signal is typically shifted upfield compared to in CDCl₃ due to the breaking of the strong intramolecular H-bond of the dimer.[3]
X-ray Crystallography
This technique provides the definitive structure in the solid state.
Protocol: Single-Crystal X-ray Diffraction
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is a common starting point.
Data Collection: Mount a suitable crystal on a diffractometer and collect intensity data.
Structure Solution & Refinement: Solve the structure using direct methods and refine the model.
Self-Validating Analysis: The key is to locate the acidic proton.
Locate the Proton: A difference Fourier map should reveal the position of the hydrogen atom, confirming its attachment to either oxygen (OH-form) or nitrogen (NH-form).
Validate with Bond Lengths: The structure must be internally consistent. In the OH-form, expect a C3-O bond length characteristic of a single bond (~1.34 Å). A C=O double bond in the NH-form would be significantly shorter (~1.24 Å). The C-N bond lengths within the ring will also differ characteristically between the two forms.[3] For 1-phenyl-1H-pyrazol-3-ol, the measured C-O bond length of 1.339 Å strongly confirms the OH-form in the crystal.[3]
Computational Chemistry
Ab initio and DFT methods are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[14][15]
Protocol: DFT-Based Stability Prediction
Structure Optimization: Build all possible tautomers (in silico). Perform full geometry optimization and frequency calculations for each tautomer in the gas phase using a reliable functional and basis set (e.g., B3LYP/6-311++G(d,p)).
Solvent Modeling: To simulate solution conditions, re-optimize the geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for each solvent of interest.[10][11][16]
Energy Analysis: Extract the Gibbs free energies (G) from the output files for each tautomer in each environment. The tautomer with the lowest free energy is the thermodynamically most stable. The energy difference (ΔG) can be used to calculate the equilibrium constant (K_eq_ = e^−ΔG/RT^).
NMR Correlation: Use the GIAO (Gauge-Including Atomic Orbital) method on the optimized geometries to calculate theoretical NMR chemical shifts. Comparing these calculated shifts with experimental values provides a powerful validation of the predicted dominant tautomer.
Figure 3: A typical workflow for predicting tautomer stability using DFT.
Summary of Findings: The Decisive Stability of the Pyrazol-3-ol Form
A consistent picture emerges from extensive research: for 1-substituted pyrazol-3-ols, the OH-form (1H-pyrazol-3-ol) is the overwhelmingly favored tautomer across different states and environments. This contrasts sharply with the behavior of 1-substituted pyrazol-5-ones, where the equilibrium is highly sensitive to conditions.
System
Condition
Predominant Tautomer
Key Evidence
1-Phenyl-1H-pyrazol-3-ol
Solid State
OH-Form (Dimer)
X-ray crystallography shows H on oxygen and characteristic C-O single bond length.[3]
Nonpolar Solvent (CDCl₃)
OH-Form (Dimer)
NMR shifts match O-methylated standard; evidence of H-bonding.[3]
Polar Aprotic (DMSO-d₆)
OH-Form (Monomer)
NMR shifts still match O-methylated standard, but ¹⁵N shifts indicate broken H-bonds.[3]
1-Phenyl-3-methyl-5-pyrazolone
Nonpolar Solvent (CDCl₃)
CH-Form
¹H and ¹³C NMR signals correspond exclusively to the CH tautomer.[8]
Polar Aprotic (DMSO-d₆)
OH-Form (Major)
NMR integration shows a mixture, with the OH-form being the most abundant (~81%).[8]
Conclusion for the Applied Scientist
For researchers in drug development and materials science, the key takeaway is one of predictable stability. When working with a 1-substituted pyrazol-3-ol scaffold, one can proceed with high confidence that the 1H-pyrazol-3-ol tautomer is the relevant structure in solid, nonpolar, and polar aprotic environments. This stability simplifies structure-activity relationship (SAR) studies and molecular modeling, as the system is not complicated by a mixture of tautomers. This is a critical advantage over the isomeric pyrazol-5-one core, where the tautomeric composition must be carefully determined for each new derivative and application. The robust methodologies outlined herein provide a clear and validated pathway for confirming these structural assignments, ensuring that molecular design is built upon a solid empirical foundation.
References
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A Comprehensive Guide to the Synthesis of Substituted Pyrazol-3-ols: A Multi-Step Pathway for 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol from Ethyl Acetoacetate
An Application Note for Researchers and Drug Development Professionals Abstract The pyrazol-3-ol scaffold, a tautomeric form of pyrazolone, is a privileged structure in medicinal chemistry, forming the core of numerous t...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers and Drug Development Professionals
Abstract
The pyrazol-3-ol scaffold, a tautomeric form of pyrazolone, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] While the Knorr pyrazole synthesis provides a direct route from β-keto esters and hydrazines, the synthesis of specifically substituted isomers, such as 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol, from a common starting material like ethyl acetoacetate presents a significant chemical challenge. The substitution pattern of the target molecule is not directly accessible via a single condensation step with ethyl acetoacetate. This guide details a robust, three-step synthetic strategy that leverages ethyl acetoacetate as a foundational building block to first construct a key β-keto ester intermediate, which is then cyclized to yield the desired product with complete regiochemical control. This application note provides a scientifically-grounded rationale for the chosen pathway, detailed experimental protocols, and expert insights into potential challenges and optimization strategies.
Introduction: The Synthetic Challenge
Pyrazole derivatives are cornerstones in drug discovery, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] The most fundamental and widely adopted method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (like a β-keto ester) with a hydrazine derivative.[1]
The reaction of ethyl acetoacetate (EAA) with a hydrazine is a classic example. For instance, reacting EAA with phenylhydrazine yields 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone), a neuroprotective drug.[3] In this transformation, the acetyl group of EAA becomes the C3-methyl substituent, while the ester moiety forms the C5-oxo group of the resulting pyrazolone ring.
However, this inherent reactivity pattern makes the synthesis of the target molecule, 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol , directly from EAA non-trivial. An analysis of the target's structure reveals:
A phenyl group at the C5 position.
A hydroxyl group at the C3 position.
Methyl groups at the N1 and C4 positions.
A direct Knorr condensation using EAA would invariably place a methyl group at the C5 position (derived from its ketone) and an oxo/hydroxyl group at the C3 position (derived from its ester). To overcome this structural mismatch, a multi-step approach is necessary, where EAA is first chemically modified to build the required β-keto ester precursor.
Proposed Synthetic Strategy
Our strategy involves a three-step sequence designed to methodically assemble the required precursor before the final, regioselective ring-forming reaction. This pathway ensures that each substituent is placed in the correct position, avoiding the formation of undesired isomers.
Figure 1: Proposed three-step synthetic pathway from Ethyl Acetoacetate.
Step I: C-Methylation of Ethyl Acetoacetate. The synthesis begins by alkylating the active methylene group of EAA to introduce the future C4-methyl group.
Step II: Crossed Claisen Condensation. This key step replaces the acetyl group of the methylated intermediate with a benzoyl group, correctly positioning the phenyl substituent for the final pyrazole structure.
Step III: Knorr Cyclocondensation. The synthesized β-keto ester intermediate is reacted with methylhydrazine. This reaction proceeds with high regioselectivity to furnish the desired 1,4-dimethyl-5-phenyl-pyrazolone ring system.
This approach is strategically superior to synthesizing a 4-methyl-5-phenyl-1H-pyrazol-3-ol intermediate followed by N-methylation. Late-stage N-methylation of unsymmetrically substituted pyrazoles is notoriously challenging, often yielding difficult-to-separate mixtures of N1 and N2 regioisomers.[4][5] By incorporating the N1-methyl group via methylhydrazine during the ring formation, we circumvent this common problem entirely.
Scientific Rationale and Reaction Mechanisms
The protons on the α-carbon (methylene group) of ethyl acetoacetate are acidic due to the electron-withdrawing effects of the two flanking carbonyl groups, which stabilize the resulting conjugate base (enolate).[6] Treatment with a suitable base, such as sodium ethoxide, generates the enolate, which acts as a nucleophile. Subsequent addition of an alkylating agent like methyl iodide results in a classic SN2 reaction to form ethyl 2-methylacetoacetate.
This is the most critical transformation. A standard Claisen condensation involves the self-condensation of an ester. To achieve a "crossed" condensation between our intermediate (ethyl 2-methylacetoacetate) and a different ester (ethyl benzoate), careful selection of reaction conditions is paramount. The strategy involves using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively deprotonate the ketone at its less-substituted α-carbon, forming a specific lithium enolate. This pre-formed enolate is then treated with ethyl benzoate. The enolate attacks the electrophilic carbonyl carbon of ethyl benzoate, leading to a tetrahedral intermediate that subsequently eliminates an ethoxide ion to yield the desired β-keto ester, ethyl 2-methyl-3-oxo-3-phenylpropanoate.
This final step is a classic cyclocondensation reaction.[1][3]
Hydrazone Formation: The more nucleophilic terminal nitrogen (-NH₂) of methylhydrazine attacks the ketone carbonyl of the β-keto ester intermediate. This is followed by dehydration to form a hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine (now an -NHMe group) performs a nucleophilic attack on the ester carbonyl carbon.
Ring Closure & Tautomerization: This attack closes the five-membered ring, eliminating a molecule of ethanol to form the stable, aromatic pyrazol-3-one ring. The final product exists in a tautomeric equilibrium between the pyrazol-3-one and the pyrazol-3-ol forms.
Figure 2: Mechanism of the Knorr Cyclocondensation step.
Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
Ethyl acetoacetate
Sodium ethoxide (NaOEt)
Methyl iodide (MeI)
Anhydrous ethanol
Diethyl ether
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Procedure:
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (150 mL).
Carefully add sodium ethoxide (1.1 eq) to the ethanol and stir until fully dissolved.
Cool the solution to 0 °C using an ice bath.
Add ethyl acetoacetate (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor reaction progress by TLC.
After completion, cool the mixture and remove the ethanol under reduced pressure.
Partition the residue between diethyl ether and water. Separate the layers and wash the organic layer with saturated NH₄Cl solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Materials:
Diisopropylamine
n-Butyllithium (n-BuLi) in hexanes
Anhydrous tetrahydrofuran (THF)
Ethyl 2-methylacetoacetate (from Step I)
Ethyl benzoate
Procedure:
In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF.
Cool the solution to -78 °C (dry ice/acetone bath).
Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at -78 °C to generate LDA.
In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in anhydrous THF.
Add the solution of the β-keto ester dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
Add ethyl benzoate (1.2 eq) dropwise to the enolate solution at -78 °C.
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
In a round-bottom flask, dissolve the β-keto ester intermediate (1.0 eq) in ethanol (10 mL per mmol of ester).
Add methylhydrazine (1.2 eq) to the solution, followed by 3-4 drops of glacial acetic acid.[1]
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol.
Data Summary and Characterization
The following table provides representative quantities for a 10 mmol scale synthesis.
Step
Starting Material
Reagent 1
Reagent 2
Solvent
Typical Yield
I
Ethyl Acetoacetate (1.30 g)
NaOEt (0.75 g)
MeI (1.56 g)
Ethanol
75-85%
II
Ethyl 2-methylacetoacetate (1.44 g)
LDA (11 mmol)
Ethyl Benzoate (1.80 g)
THF
50-65%
III
Intermediate from Step II (2.20 g)
Methylhydrazine (0.66 g)
Acetic Acid (cat.)
Ethanol
80-90%
Expected Characterization of Final Product (C₁₁H₁₂N₂O):
Appearance: White to off-white solid.
¹H NMR: Expect signals for the N-methyl group, the C4-methyl group, aromatic protons of the phenyl ring, and a broad singlet for the enolic -OH.
¹³C NMR: Expect signals for the two methyl carbons, aromatic carbons, and the pyrazole ring carbons (C3, C4, C5).
Mass Spectrometry (MS): m/z calculated for C₁₁H₁₂N₂O is 188.09. Expect to find [M+H]⁺ at 189.1.
References
Mohareb, R. M., et al. (2011). PYRAZOLE DERIVATIVES AND THEIR ANTI-TUMOR EVALUATIONS. International Journal of Applied Biology and Pharmaceutical Technology. [Link]
Podlogar, B. L., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. ACS Omega. [Link]
Yang, E. & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]
Bagley, M. C., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
Gagnon, P. E., et al. (1953). SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. Canadian Journal of Chemistry. [Link]
Stepan, A. F. & Puleo, T. R. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Synfacts. [Link]
Patel, H. P., et al. (2010). Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry. [Link]
Karami, M. & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction. Organic Chemistry Research. [Link]
Yang, E. & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]
PubMed (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. National Library of Medicine. [Link]
ResearchGate (2017). One pot condensation reaction of phenylhydrazine, ethyl acetoacetate.... ResearchGate. [Link]
Bakherad, M., et al. (2019). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. [Link]
Shahani, T., et al. (2011). 4-Methyl-5-phenyl-1H-pyrazol-3-ol. Acta Crystallographica Section E. [Link]
Microwave-Assisted Synthesis of 1,4-Dimethyl-5-Phenyl-3-Pyrazolone: An Application Note and Protocol
Introduction: The Significance of Pyrazolone Scaffolds and the Advent of Microwave Synthesis The pyrazolone nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of a multitude of pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Pyrazolone Scaffolds and the Advent of Microwave Synthesis
The pyrazolone nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of a multitude of pharmaceutical agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[2] A prominent example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent antioxidant used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[3][4] The target molecule of this guide, 1,4-dimethyl-5-phenyl-3-pyrazolone, is a derivative of this important class of compounds and holds potential for further pharmacological investigation.
Traditionally, the synthesis of pyrazolone derivatives has relied on conventional heating methods, which often necessitate long reaction times and the use of organic solvents.[5] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[1][6][7][8] This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times, often from hours to mere minutes, and frequently resulting in higher product yields and purity.[6][8] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often enabling solvent-free reactions.[7][8]
This application note provides a comprehensive guide to the microwave-assisted synthesis of 1,4-dimethyl-5-phenyl-3-pyrazolone, designed for researchers, scientists, and professionals in drug development. We will delve into the underlying principles, provide a detailed, step-by-step protocol, and discuss the characterization of the final product.
Reaction Overview: Synthesis of 1,4-Dimethyl-5-Phenyl-3-Pyrazolone
The synthesis of 1,4-dimethyl-5-phenyl-3-pyrazolone is typically achieved through the methylation of a precursor, 1-phenyl-3-methyl-5-pyrazolone. The reaction described herein utilizes a microwave-assisted approach for this methylation step.
Reaction Scheme:
The causality behind employing microwave irradiation lies in its ability to rapidly and uniformly heat the reaction mixture. This accelerated heating significantly enhances the reaction rate, allowing for the synthesis to be completed in a fraction of the time required by conventional methods.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the expected outcomes are clearly defined, and troubleshooting measures are suggested.
Materials and Equipment
Reagents
Equipment
1-phenyl-3-methyl-5-pyrazolone
Dedicated microwave synthesis reactor
Methylating agent (e.g., dimethyl sulfate)
Microwave process vials (10 mL) with snap caps and septa
In a 10 mL microwave process vial, combine 1-phenyl-3-methyl-5-pyrazolone (1 mmol), a suitable methylating agent such as dimethyl sulfate (1.1 mmol), and a base like anhydrous potassium carbonate (1.5 mmol).
If a solvent is used, add approximately 3-5 mL of ethanol. For a solvent-free approach, ensure the reagents are well-mixed.[3][9][10]
Add a magnetic stir bar to the vial.
Seal the vial securely with a snap cap.
Microwave Irradiation:
Place the sealed vial into the cavity of the microwave synthesizer.
Power: 100-300 W (will vary depending on the instrument)[13]
Stirring: On
Initiate the microwave irradiation. The instrument's software will monitor and control the temperature and pressure inside the vial.
Reaction Monitoring and Work-up:
After the irradiation is complete, allow the vial to cool to room temperature.
Monitor the reaction progress by TLC, eluting with a mixture of ethyl acetate and hexane. The product spot should be less polar than the starting material.
Once cooled, carefully open the vial.
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
If the reaction was solvent-free, proceed directly to the work-up.
Add deionized water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with brine solution.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 1,4-dimethyl-5-phenyl-3-pyrazolone.[14]
Experimental Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis of 1,4-dimethyl-5-phenyl-3-pyrazolone.
Data Presentation and Characterization
The successful synthesis of 1,4-dimethyl-5-phenyl-3-pyrazolone should be confirmed through a suite of analytical techniques to ensure its identity and purity.[15]
Quantitative Data Summary
Parameter
Typical Value
Reaction Time
5 - 15 minutes
Yield
> 85%
Appearance
White to off-white solid
Melting Point
Literature dependent
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the two methyl groups (one on the nitrogen and one on the pyrazolone ring), the phenyl group protons, and a characteristic singlet for the proton at the 4-position if methylation at this position is incomplete. The appearance of a new methyl singlet and the disappearance of the C4-H proton signal from the starting material are key indicators of a successful reaction.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show distinct signals for the carbonyl carbon, the carbons of the pyrazole and phenyl rings, and the two methyl carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum should display a strong absorption band for the carbonyl group (C=O) typically in the region of 1650-1700 cm⁻¹. Other characteristic peaks will correspond to C-H, C=C, and C-N stretching and bending vibrations.
Mass Spectrometry (MS):
Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the product. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
Low or No Product Yield
Incomplete reaction
Increase reaction time or temperature within the recommended range. Ensure proper sealing of the microwave vial.
Inactive reagents
Use fresh, high-purity starting materials and reagents.
Presence of Starting Material
Insufficient methylating agent or base
Increase the molar equivalents of the methylating agent and/or base.
Formation of Byproducts
Over-methylation or side reactions
Optimize reaction conditions (lower temperature or shorter time). Consider a different methylating agent or base.
Difficulty in Purification
Impurities with similar polarity to the product
Employ column chromatography for purification if recrystallization is ineffective.
Authoritative Grounding and Mechanistic Insights
The microwave-assisted synthesis of pyrazolone derivatives proceeds through a nucleophilic substitution mechanism. In the case of N-methylation, the pyrazolone nitrogen acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. The presence of a base is crucial to deprotonate the pyrazolone, thereby increasing its nucleophilicity.
Microwave irradiation accelerates this process through two primary mechanisms:
Thermal Effects: Microwaves cause rapid and uniform heating of the reaction mixture through dielectric heating, leading to a significant increase in the reaction rate as described by the Arrhenius equation.
Non-Thermal Effects (Specific Microwave Effects): While still a subject of debate, some studies suggest that microwaves can also have non-thermal effects, such as increasing the collision frequency of molecules and lowering the activation energy of the reaction, which further contribute to rate enhancement.
The choice of a solvent-free or "neat" reaction condition is a key advantage of microwave synthesis.[3] This not only simplifies the work-up procedure but also aligns with the principles of green chemistry by reducing solvent waste.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious method for the preparation of 1,4-dimethyl-5-phenyl-3-pyrazolone.[6][7][8] The protocols and data presented in this application note provide a robust framework for researchers and scientists to successfully synthesize and characterize this important pyrazolone derivative. The significant reduction in reaction time and often improved yields make MAOS a highly attractive alternative to conventional synthetic methods in the fast-paced environment of drug discovery and development.[1][8]
References
Pal, R., Hueso, Y., & Gawande, M. B. (2015). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society, 26(10), 2163-2169. [Link]
RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
ACS Publications. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. [Link]
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]
Aghayan, M., & Ghafuri, H. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]
Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. Arhiv za higijenu rada i toksikologiju, 57(3), 291-298. [Link]
MDPI. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. [Link]
Mojtahedi, M. M., Jalali, M. R., Abaee, M. S., & Bolourtchian, M. (2002). Microwave-assisted synthesis of substituted pyrazolones under solvent-free conditions. Heterocyclic Communications, 8(6), 579-582. [Link]
Ma, R., Zhu, J., Liu, J., Chen, L., Shen, X., Jiang, H., & Li, J. (2009). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Synthetic Communications, 39(12), 2141-2150. [Link]
ResearchGate. (2025). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. [Link]
Taylor & Francis Online. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. [Link]
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
Oriental Journal of Chemistry. (2019). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]
SciSpace. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. [Link]
Wiley Online Library. (2023). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. [Link]
RJPN. (2025). Synthesis of 1-phenyl-3-methyl-pyrazolone derivatives and complex with Rb (I). [Link]
National Center for Biotechnology Information. (2011). 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}. [Link]
National Center for Biotechnology Information. (2009). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
SASPR. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. [Link]
Royal Society of Chemistry. (2019). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
Der Pharma Chemica. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link]
one-pot synthesis protocol for polysubstituted pyrazoles
Application Note & Protocol Guide Streamlining Discovery: A Guide to One-Pot Synthesis of Polysubstituted Pyrazoles for Pharmaceutical Research Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Streamlining Discovery: A Guide to One-Pot Synthesis of Polysubstituted Pyrazoles for Pharmaceutical Research
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its prevalence demands efficient, scalable, and versatile synthetic routes. This guide moves beyond classical, multi-step procedures to detail the principles and execution of one-pot synthesis protocols for creating complex, polysubstituted pyrazoles. We provide two field-proven, detailed protocols—a four-component reaction for fused pyranopyrazoles and a microwave-assisted synthesis—that prioritize efficiency, atom economy, and adaptability for drug discovery and development professionals.
The Strategic Advantage of One-Pot Synthesis in Pyrazole Chemistry
The pyrazole scaffold is a "privileged structure" in pharmacology, demonstrating a vast range of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The traditional synthesis, often involving the condensation of pre-synthesized 1,3-dicarbonyl compounds with hydrazines, is reliable but suffers from drawbacks.[1] These multi-step procedures often require the isolation and purification of intermediates, leading to increased solvent waste, reduced overall yield, and significant time investment.
One-pot synthesis, particularly through multicomponent reactions (MCRs), offers a paradigm shift.[3][4][5] By combining three or more starting materials in a single reaction vessel where subsequent reactions occur without isolating intermediates, we achieve:
Enhanced Efficiency: Drastically reduced reaction times and simplified workup procedures.[6]
Improved Atom and Step Economy: Maximizes the incorporation of starting material atoms into the final product, aligning with green chemistry principles.[3][7]
Rapid Diversity Generation: Allows for the rapid creation of a library of diverse molecular structures by simply varying the starting components, a crucial advantage in lead optimization.[8][9]
The fundamental logic of these syntheses involves the in situ generation of a key intermediate, typically an α,β-unsaturated carbonyl system or a 1,3-dicarbonyl equivalent, which then undergoes a cyclocondensation reaction with a hydrazine source.
Figure 1: Conceptual workflow of a multicomponent one-pot pyrazole synthesis.
Protocol I: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol is a robust and widely utilized method for generating the biologically significant pyranopyrazole fused heterocyclic system.[1][3][10] The reaction elegantly combines a Knoevenagel condensation, a Michael addition, and a cyclocondensation/tautomerization cascade in a single pot.
Causality and Mechanism
The reaction is initiated by two concurrent processes: (1) the condensation of a β-ketoester (e.g., ethyl acetoacetate) with hydrazine to form a pyrazolone intermediate, and (2) a base-catalyzed Knoevenagel condensation between an aldehyde and malononitrile to generate a highly electrophilic dicyanoalkene (a Michael acceptor). The pyrazolone then acts as a nucleophile, attacking the dicyanoalkene via a Michael addition. The resulting adduct undergoes an intramolecular cyclization and subsequent tautomerization to yield the stable, aromatic pyranopyrazole product. The choice of a mild catalyst, often a weak base, is critical to facilitate the condensations without promoting unwanted side reactions.
Application Note: Regioselective N-Methylation of 4-Methyl-5-phenyl-3-pyrazolone
Executive Summary & Scope Pyrazolone derivatives, particularly 3-pyrazolones and 5-pyrazolones, are privileged scaffolds in medicinal chemistry, serving as the core structural elements for numerous analgesics, antipyreti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
Pyrazolone derivatives, particularly 3-pyrazolones and 5-pyrazolones, are privileged scaffolds in medicinal chemistry, serving as the core structural elements for numerous analgesics, antipyretics, and anti-inflammatory agents (e.g., antipyrine, edaravone, and propyphenazone)[1]. The functionalization of these heterocycles, specifically through N-methylation, is a critical step in drug development to modulate pharmacokinetics, enhance lipophilicity, and eliminate hydrogen-bond donors to improve membrane permeability.
This application note provides a comprehensive, field-proven protocol for the regioselective N-methylation of 4-methyl-5-phenyl-3-pyrazolone . By leveraging the principles of tautomeric equilibrium and Hard-Soft Acid-Base (HSAB) theory, this guide details the causality behind reagent selection, offering a self-validating experimental workflow designed for high yield and strict regiocontrol.
Mechanistic Insights: Causality in Regioselective Alkylation
The Challenge of Ambident Reactivity
The structural complexity of 4-methyl-5-phenyl-3-pyrazolone arises from its prototropic tautomerism. In solution, the molecule exists in a dynamic equilibrium between three primary forms: the OH-form (1H-pyrazol-3-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (2,4-dihydro-3H-pyrazol-3-one)[2].
Upon deprotonation by a base, the resulting pyrazolate anion is an ambident nucleophile. The negative charge is delocalized across the oxygen and the adjacent nitrogen atoms. Consequently, alkylation can yield either O-alkyl or N-alkyl derivatives[3].
Controlling Regioselectivity via HSAB Theory
To drive the reaction exclusively toward N-methylation, the experimental conditions must be carefully tuned:
Electrophile Selection (Soft vs. Hard): According to HSAB theory, the oxygen atom is a "hard" nucleophile, while the nitrogen atoms are "softer." Hard electrophiles (like diazomethane) predominantly yield O-methylated products. Conversely, softer, thermodynamically driven alkylating agents like Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) favor N-methylation[3].
Thermodynamic Control: N-methylation is generally the thermodynamically favored pathway. Operating at elevated temperatures (e.g., refluxing at 80 °C) provides the activation energy required to overcome the kinetic O-alkylation product, driving the equilibrium toward the stable N-methylated pyrazolone[4].
Solvent and Base Matrix: Using a mild base like Potassium Carbonate (
) in a polar aprotic solvent like Acetonitrile (MeCN) effectively deprotonates the pyrazolone without rapidly hydrolyzing the dimethyl sulfate[1]. The polar aprotic environment leaves the nitrogen anion unsolvated and highly reactive.
Caption: Tautomeric equilibrium of pyrazolones and divergent methylation pathways.
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under an inert argon atmosphere.
Suspend 4-methyl-5-phenyl-3-pyrazolone (10 mmol) in 50 mL of anhydrous MeCN.
Add finely powdered anhydrous
(15 mmol) to the suspension. Stir at room temperature for 30 minutes to facilitate the formation of the ambident pyrazolate anion. The suspension may slightly change color as the anion forms.
Alkylation:
Using a gas-tight syringe, add Dimethyl sulfate (12 mmol) dropwise over 5 minutes.
Gradually heat the reaction mixture to reflux (approx. 80 °C) using an oil bath[1].
Maintain reflux for 6–8 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The N-methylated product will typically elute higher (higher
) than the starting material due to the loss of the hydrogen-bond donating NH/OH group.
Quenching:
Once the starting material is consumed, cool the reaction mixture to room temperature.
Carefully add 30 mL of distilled water containing a small amount of 10% aqueous ammonia to destroy any residual dimethyl sulfate. Stir vigorously for 30 minutes.
Extraction & Workup:
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (
mL).
Wash the combined organic layers with brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
Purify the crude residue via silica gel flash column chromatography (Eluent gradient: Dichloromethane to Dichloromethane/Methanol 95:5) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure N-methylated pyrazolone.
Caption: Step-by-step experimental workflow for the N-methylation of pyrazolones.
Data Presentation & Optimization
The choice of reagents drastically alters the regiochemical outcome. The table below summarizes the optimization parameters and expected yields based on established literature for pyrazolone functionalization[3],[4],[1].
Alkylating Agent
Base / Catalyst
Solvent
Temp (°C)
Major Product
Typical Yield (%)
Regioselectivity (N:O)
Dimethyl Sulfate
Acetonitrile
80 (Reflux)
N-Methyl
75–85
> 90:10
Dimethyl Sulfate
None
1,2-Dichloroethane
80 (Reflux)
N-Methyl
70–80
85:15
Methyl Iodide
NaOH
Methanol
65 (Reflux)
N-Methyl
60–70
80:20
Methyl Triflate
None
Dichloromethane
25 (RT)
N-Methyl
80–90
85:15
Diazomethane
None
Diethyl Ether
0–20
O-Methyl
> 90
< 5:95
Note: The
/MeCN/DMS system provides the optimal balance of safety (compared to sealed-tube MeI reactions), yield, and N-regioselectivity.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol, the system must be self-validating. Researchers should confirm the regioselectivity of the methylation using the following analytical checkpoints:
TLC Shift: The conversion from an OH/NH-bearing pyrazolone to an N-methylated pyrazolone eliminates a strong hydrogen bond donor. The product will exhibit a visibly higher
value on normal-phase silica compared to the highly polar starting material.
H-NMR Spectroscopy:
Disappearance: The broad singlet typically found between
9.0–12.0 ppm (corresponding to the OH or NH proton of the starting tautomers) must completely disappear.
Appearance: A sharp new singlet integrating to 3 protons should appear in the region of
3.20–3.50 ppm, characteristic of an - group. (Note: An - group typically resonates further downfield, closer to 3.80–4.10 ppm).
C-NMR Spectroscopy: The carbonyl carbon (C=O) of the N-methylated product will typically resonate around 160–165 ppm, whereas an O-methylated pyrazole ring will show a shift characteristic of an aromatic C-O bond.
References
Ch.
Versatile Synthesis of 4-Methylidenepyrazolidin-3-ones Using a Horner–Wadsworth–Emmons Approach
Thieme E-Books & E-Journals
URL
Bulgarian Academy of Sciences (bas.bg)
Synthesis and Biological Evaluation of Polyfluoroalkylated Antipyrines and their Isomeric O-Methylpyrazoles
ResearchGate
URL
Application Note and Protocols for the Recrystallization of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
Introduction: The Critical Role of Recrystallization in the Purification of Pyrazole Derivatives 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole class, a scaffold of significant...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Recrystallization in the Purification of Pyrazole Derivatives
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its wide range of biological activities.[1][2][3] The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. Recrystallization is a powerful and widely employed technique for the purification of nonvolatile organic solids, which separates a compound from its impurities based on differences in solubility.[4] The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[5] An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system and executing the recrystallization of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol. It combines theoretical principles with actionable, field-proven protocols to ensure the highest purity of the final product.
Understanding the Solute: Physicochemical Properties and Solvent Selection Rationale
The structure of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol, with its phenyl ring, pyrazole core, and hydroxyl group, suggests a moderate polarity. The phenyl group introduces a non-polar character, while the pyrazole ring with its nitrogen atoms and the hydroxyl group contribute to its polarity and potential for hydrogen bonding.[7] This balance of polar and non-polar features dictates its solubility in various solvents.
The fundamental principle of recrystallization is that the solubility of most solid compounds increases with temperature.[5][7] The ideal solvent for 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol should exhibit a steep solubility curve, meaning a significant increase in solubility with a rise in temperature. This ensures minimal loss of the compound in the mother liquor upon cooling, leading to a high recovery yield.[8]
Commonly used solvents for pyrazole derivatives include alcohols (ethanol, methanol, isopropanol), acetone, ethyl acetate, and water, or mixed solvent systems such as ethanol/water or hexane/ethyl acetate.[9]
Experimental Workflow for Solvent Screening
The following protocol outlines a systematic approach to identify the optimal single or mixed solvent system for the recrystallization of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol. This workflow is designed to be a self-validating system, providing clear empirical evidence for solvent selection.
Caption: Workflow for solvent screening and recrystallization protocol.
Protocol: Small-Scale Solvent Screening
Objective: To identify a suitable solvent or solvent pair for the recrystallization of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol.
Materials:
Crude 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
Test tubes or small vials
A selection of potential solvents (see Table 1)
Hot plate or water bath
Ice bath
Procedure:
Place approximately 20-30 mg of the crude compound into several separate test tubes.
Add a small volume (e.g., 0.5 mL) of a single test solvent to each tube at room temperature. Agitate the mixture.
Record the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[6]
If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point while stirring. Add small increments of the solvent until the solid just dissolves.[9] Record the observations.
Allow the solution to cool slowly to room temperature.
Once at room temperature, place the test tube in an ice bath for 20-30 minutes to maximize crystallization.[9]
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of well-formed crystals.
Repeat this process for a range of solvents of varying polarities.
Data Interpretation and Solvent Selection
Summarize the results of the solvent screening in a table similar to the one below.
Table 1: Solvent Screening Data for 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
Solvent
Solubility at Room Temp. (25°C)
Solubility at Boiling Point
Crystal Formation upon Cooling
Remarks
Water
Insoluble
Sparingly Soluble
Poor
Potential anti-solvent
Ethanol
Sparingly Soluble
Soluble
Good crystal formation
Promising Candidate
Methanol
Soluble
Very Soluble
Low recovery expected
May be too strong a solvent
Isopropanol
Sparingly Soluble
Soluble
Good crystal formation
Promising Candidate
Ethyl Acetate
Sparingly Soluble
Soluble
Moderate crystal formation
Potential Candidate
Acetone
Soluble
Very Soluble
Low recovery expected
May be too strong a solvent
Toluene
Insoluble
Sparingly Soluble
Slow crystallization
Potential Candidate
Cyclohexane
Insoluble
Insoluble
-
Not suitable as a single solvent
Hexane
Insoluble
Insoluble
-
Potential anti-solvent
Analysis:
Ideal Single Solvent: A solvent that shows low solubility at room temperature but high solubility at its boiling point, with good crystal recovery upon cooling (e.g., Ethanol or Isopropanol in the example table).
Mixed Solvent System: If no single solvent is ideal, a mixed solvent system can be employed.[10] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a hot "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[9] The solution is then allowed to cool slowly. A common and effective combination for pyrazole derivatives is an alcohol (like ethanol) and water.[1]
Standard Operating Protocol for Recrystallization
This protocol is based on the selection of a suitable single solvent from the screening process.
Objective: To purify crude 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol via single-solvent recrystallization.
Materials:
Crude 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
Optimal recrystallization solvent (determined in Part 3.0)
Erlenmeyer flasks
Hot plate with stirring capability
Büchner funnel and filter flask
Filter paper
Ice bath
Procedure:
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling with continuous stirring.[9]
Achieve Saturation: Continue to add small portions of the hot solvent until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to ensure the solution is saturated, which maximizes yield.[5][9]
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum precipitation of the product.[9]
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[9]
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
Issue
Potential Cause(s)
Solution(s)
Oiling Out
The compound's melting point is lower than the solvent's boiling point; the solution is cooling too rapidly; the solution is supersaturated with impurities.
Lower the crystallization temperature slowly.[9] Use a larger volume of solvent or switch to a solvent with a lower boiling point.[9]
No Crystal Formation
Too much solvent was used; the solution is not sufficiently supersaturated.
Evaporate some of the solvent to increase the concentration.[8] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8]
Low Yield
Too much solvent was used; premature filtration; washing with solvent that was not cold.
Use the minimum amount of hot solvent.[8] Ensure crystallization is complete before filtering.[8] Always wash crystals with ice-cold solvent.[8]
Colored Impurities in Crystals
Impurities are co-crystallizing with the product.
Use activated charcoal during the dissolution step. A second recrystallization may be necessary.[8]
Conclusion
The successful purification of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol by recrystallization is highly dependent on the logical and systematic selection of an appropriate solvent system. By following the outlined experimental screening workflow, researchers can empirically determine the optimal solvent—be it a single-component or a mixed-solvent system—that provides high purity and recovery. The detailed protocol and troubleshooting guide provided herein serve as a robust resource for scientists in a drug development or research setting, ensuring the production of high-quality material for subsequent applications.
References
BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds. Retrieved March 7, 2026, from a URL available through the grounding tool.
BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction. Retrieved March 7, 2026, from a URL available through the grounding tool.
BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved March 7, 2026, from a URL available through the grounding tool.
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved March 7, 2026, from [Link]
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved March 7, 2026, from [Link]
JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Retrieved March 7, 2026, from [Link]
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved March 7, 2026, from a URL available through the grounding tool.
BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine. Retrieved March 7, 2026, from a URL available through the grounding tool.
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved March 7, 2026, from [Link]
Recrystallization. (n.d.). Retrieved March 7, 2026, from a URL available through the grounding tool.
IJCRT.org. (2025, July 7). A Review On Pyrazole An Its Derivative. Retrieved March 7, 2026, from a URL available through the grounding tool.
Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved March 7, 2026, from [Link]
Ragavan, R. V., et al. (2011). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o133.
BenchChem. (n.d.). Technical Support Center: High-Purity 1,5-Dimethyl-3-phenylpyrazole Recrystallization. Retrieved March 7, 2026, from a URL available through the grounding tool.
using 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol as a ligand in coordination chemistry
This guide details the coordination chemistry, synthesis protocols, and applications of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol (CAS: 39513-08-1). It is designed for research scientists and coordination chemists focusing o...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the coordination chemistry, synthesis protocols, and applications of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol (CAS: 39513-08-1). It is designed for research scientists and coordination chemists focusing on pyrazolone-based ligand systems.
Ligand Profile & Chemical Identity
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol is a substituted pyrazole derivative that exists in a tautomeric equilibrium between its enol (pyrazol-3-ol) and keto (pyrazolone) forms. Unlike its widely studied analogs (e.g., Edaravone or Antipyrine), the presence of a methyl group at the C4 position and a phenyl group at C5 creates a unique steric and electronic environment, blocking the formation of the C4-H tautomer and preventing standard C4-condensation reactions (such as Schiff base formation).
Soluble in DMSO, Methanol, Ethanol, Chloroform; Sparingly soluble in water.[1][2][3][4][5]
Tautomerism & Coordination Modes
Understanding the tautomerism is critical for experimental design. The ligand can coordinate in two primary modes depending on pH and metal center hardness:
Neutral Monodentate (Ketone Form): Binds via the carbonyl oxygen (C=O). Common with hard Lewis acids (e.g., Lanthanides).
Anionic Bidentate (Enolate Form): Upon deprotonation, it acts as a monoanionic [N,O] chelator, forming stable 5-membered rings with transition metals (e.g., Cu(II), Ni(II), Co(II)).
Experimental Protocols
Protocol A: Synthesis of Neutral Metal Complexes (M-L Type)
Objective: Isolate complexes where the ligand remains neutral, typically coordinating via the carbonyl oxygen.
Target Metals: Ln(III), Fe(III), Zn(II).
Metal Salt: Metal Chloride or Nitrate (e.g., FeCl₃·6H₂O) (0.33 mmol for 1:3 stoichiometry)
Solvent: Absolute Ethanol (20 mL)
Step-by-Step Methodology:
Dissolution: Dissolve 188 mg (1.0 mmol) of the ligand in 15 mL of absolute ethanol. Slight heating (40°C) may be required to ensure complete dissolution.
Metal Addition: Dissolve the metal salt (stoichiometric ratio 1:3 M:L) in 5 mL of ethanol. Add this solution dropwise to the ligand solution under continuous stirring.
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. The color should change, indicating complexation (e.g., Yellow
Red/Brown for Fe(III)).
Precipitation: Evaporate the solvent to 50% volume using a rotary evaporator. Cool the solution to 4°C overnight.
Isolation: Filter the resulting precipitate, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted ligand.
Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.
Protocol B: Synthesis of Chelated Inner Complexes (M-L₂ Type)
Metal Salt: Metal Acetate (M(OAc)₂·nH₂O) (1.0 mmol)
Note: Acetate salts are preferred as they act as a self-buffering base to facilitate deprotonation.
Solvent: Methanol (25 mL)
Step-by-Step Methodology:
Ligand Activation: Dissolve 376 mg (2.0 mmol) of ligand in 20 mL Methanol. Add 2.0 mmol of Triethylamine (Et₃N) or use Metal Acetate directly to facilitate deprotonation of the 3-OH group.
Reaction: Add the metal acetate solution (1.0 mmol in 5 mL MeOH) dropwise.
Observation: A rapid color change and immediate precipitation often occur due to the formation of the neutral, hydrophobic chelate.
Digestion: Stir the suspension at 60°C for 2 hours to ensure thermodynamic product formation.
Purification: Filter the solid product. Wash extensively with warm water (to remove byproduct salts) followed by cold methanol.
Recrystallization: Recrystallize from DMSO/Ethanol (1:1) if single crystals are required for X-ray diffraction.
Characterization & Validation Logic
To ensure scientific integrity, the synthesized complexes must be validated using the following logic flow:
Technique
Expected Observation (Validation Criteria)
Mechanistic Inference
FT-IR Spectroscopy
Disappearance of broad (OH) band (~3200-3400 cm⁻¹). Shift of (C=O) or (C-O) by 15-30 cm⁻¹.
Confirms deprotonation (Protocol B) or coordination of the carbonyl oxygen (Protocol A).
¹H NMR (d₆-DMSO)
Loss of the enolic -OH proton signal (typically >11 ppm). Downfield shift of Methyl/Phenyl protons.
Confirms ligand coordination and loss of proton upon chelation.
UV-Vis Spectroscopy
Appearance of Ligand-to-Metal Charge Transfer (LMCT) bands or d-d transitions (e.g., 600-800 nm for Cu(II)).
Validates the electronic environment of the metal center.
Elemental Analysis
C, H, N values within ±0.4% of theoretical calculation.
Confirms bulk purity and stoichiometry (e.g., 1:2 vs 1:3).
Applications & Mechanism
Catalysis (Lewis Base Activation)
The pyrazole nitrogen (N2) and the oxygen donor allow these complexes to act as hemilabile ligands in catalysis.
Application: Oxidation of alcohols or C-C coupling reactions.
Mechanism: The "hard" oxygen anchors the metal, while the "borderline" nitrogen can dissociate transiently to open a coordination site for the substrate.
Biological Activity (Antimicrobial)
Pyrazolone derivatives are pharmacophores with established antimicrobial activity.[7]
Mechanism: The lipophilic nature of the 1,4-dimethyl-5-phenyl scaffold enhances cell membrane permeability. Upon entry, the metal complex can undergo ligand exchange or redox cycling, disrupting bacterial respiration.
Visual Workflow (Graphviz)
Caption: Decision tree for synthesizing Monodentate (Path A) vs. Bidentate (Path B) complexes.
References
Fisher Scientific. (n.d.).[8] 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol Product Specifications. Retrieved March 7, 2026, from [Link]
Ragavan, R. V., et al. (2011). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E. Retrieved March 7, 2026, from [Link]
Marchetti, F., et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews. Retrieved March 7, 2026, from [Link]
NIST Chemistry WebBook. (2025). Pyrazole, 1,4-dimethyl- (Structural Analog Data). Retrieved March 7, 2026, from [Link]
functionalization of C-4 position in 1,4-dimethyl-5-phenyl-pyrazol-3-ol
Application Note: Catalytic Asymmetric C-4 Functionalization of 1,4-Dimethyl-5-phenyl-pyrazol-3-ol Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritat...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Catalytic Asymmetric C-4 Functionalization of 1,4-Dimethyl-5-phenyl-pyrazol-3-ol
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide an authoritative, mechanistically grounded guide for the stereoselective construction of quaternary stereocenters at the C-4 position of pyrazolone scaffolds.
Executive Summary & Mechanistic Rationale
The functionalization of the C-4 position in 4-substituted pyrazolones, such as 1,4-dimethyl-5-phenyl-pyrazol-3-ol, has emerged as a cornerstone strategy for constructing complex, three-dimensional heterocyclic scaffolds[1]. Unlike unsubstituted pyrazolones, where C-4 functionalization yields a tertiary carbon, the presence of the C-4 methyl group in 1,4-dimethyl-5-phenyl-pyrazol-3-ol dictates that any electrophilic addition will generate a highly congested quaternary stereocenter[2].
The Causality of Reactivity:
1,4-dimethyl-5-phenyl-pyrazol-3-ol exists in a dynamic tautomeric equilibrium with its keto form, 1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one. In the presence of a mild base, it readily forms an enolate-like nucleophile[3]. The C-4 position is highly nucleophilic due to the electron-donating effects of the adjacent N-1 methyl and C-5 phenyl groups. When this enolate attacks an electrophile, the quasi-aromaticity of the pyrazole ring is permanently broken, locking the product into a 4,4-disubstituted pyrazolin-3-one architecture.
To control the absolute stereochemistry of this newly formed quaternary center, bifunctional organocatalysts (such as chiral squaramides or thioureas) are employed. These catalysts operate via a dual-activation mechanism: a tertiary amine moiety deprotonates the pyrazol-3-ol to raise its Highest Occupied Molecular Orbital (HOMO), while a hydrogen-bonding network (squaramide/thiourea) coordinates and lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile[2].
Reaction network for the C-4 functionalization of 1,4-dimethyl-5-phenyl-pyrazol-3-ol.
Experimental Methodologies & Protocols
The following protocols detail the asymmetric C-N and C-C bond formation at the C-4 position. Non-polar solvents (e.g., toluene, dichloromethane) are strictly chosen to prevent the disruption of the delicate hydrogen-bonding transition state required for high enantioselectivity.
Protocol A: Enantioselective Electrophilic α-Amination (C-N Bond Formation)
This protocol utilizes an azodicarboxylate to install a nitrogen-containing quaternary stereocenter, a motif highly valued in pharmaceutical development[2].
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1,4-dimethyl-5-phenyl-pyrazol-3-ol (37.6 mg, 0.2 mmol) and the chiral thiourea catalyst (10 mol%).
Atmosphere Control: Evacuate the tube and backfill with dry nitrogen three times to ensure a moisture-free environment, which prevents competitive racemic background reactions.
Solvent Addition & Thermal Equilibration: Inject 2.0 mL of anhydrous toluene. Cool the reaction mixture to 0 °C using an ice bath. Causality note: Lowering the temperature rigidifies the hydrogen-bonded transition state, suppressing rotational degrees of freedom and enhancing enantiomeric excess (ee).
Reaction Monitoring: Stir the mixture at 0 °C for 12–18 hours. Monitor the consumption of the pyrazol-3-ol via TLC (Hexanes/EtOAc 7:3, visualized with UV and KMnO₄ stain).
Isolation: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel to yield the C-4 aminated pyrazolone.
Protocol B: Asymmetric Michael Addition (C-C Bond Formation)
This protocol constructs a C-C bond via the addition of the pyrazolone enolate to a nitroolefin, generating adjacent quaternary and tertiary stereocenters.
Charge a reaction vial with 1,4-dimethyl-5-phenyl-pyrazol-3-ol (0.2 mmol), trans-β-nitrostyrene (35.8 mg, 0.24 mmol), and the squaramide catalyst (5 mol%).
Add 2.0 mL of anhydrous DCM at room temperature (25 °C).
Stir the reaction for 24 hours. The squaramide catalyst will simultaneously activate the nitro group (via dual N-H hydrogen bonding) and direct the enolate attack to the Re-face of the nitroolefin.
Directly load the crude mixture onto a silica gel column (eluting with Hexanes/EtOAc 8:2) to isolate the product.
Bifunctional catalytic activation mode for stereoselective C-4 functionalization.
Quantitative Data & Substrate Scope
The functionalization of 1,4-dimethyl-5-phenyl-pyrazol-3-ol demonstrates broad tolerance to various electrophiles. The table below summarizes the expected quantitative outcomes based on optimized catalytic systems[1][2].
Electrophilic Partner
Reaction Type
Catalyst System
Temp (°C)
Time (h)
Yield (%)
ee (%)
dr
Di-tert-butyl azodicarboxylate
α-Amination
Quinine-Thiourea
0
12
88–95
92–97
N/A
trans-β-Nitrostyrene
Michael Addition
Chiral Squaramide
25
24
85–90
90–95
>20:1
N-Phenylmaleimide
Michael Addition
Chiral Squaramide
25
18
82–89
91–96
>15:1
N-Chlorosuccinimide (NCS)
Halogenation
Achiral Base (TEA)
25
2
90–98
N/A
N/A
(Note: Halogenation with NCS/NBS proceeds rapidly without a chiral catalyst to yield racemic 4-halo-4-methyl pyrazolones, which are useful intermediates for subsequent cross-coupling[4].)
Validation & Quality Control (Self-Validating System)
To ensure the integrity of the protocol and confirm the successful generation of the quaternary stereocenter, the following self-validating analytical checks must be performed:
Structural Validation (¹H NMR):
Starting Material: The C-4 methyl group of 1,4-dimethyl-5-phenyl-pyrazol-3-ol typically appears as a singlet around
2.0–2.2 ppm (sp² environment). The enolic -OH proton (if observed in dry DMSO-) appears downfield >10 ppm.
Product: Upon successful C-4 functionalization, the aromaticity is broken. The enolic -OH signal will completely disappear. Furthermore, the C-4 methyl singlet will shift upfield to
1.4–1.6 ppm, confirming the transition from an sp² carbon to an sp³ quaternary stereocenter.
Stereochemical Validation (Chiral HPLC):
Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Isopropanol/Hexane.
Analyze using a chiral stationary phase column (e.g., Daicel Chiralpak AD-H or OD-H) at a flow rate of 1.0 mL/min. The presence of a major peak (>95% AUC) validates the efficacy of the hydrogen-bonded transition state.
References
1.[4] Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. URL:[Link]
2.[3] Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ResearchGate. URL:[Link]
3.[1] Construction of Highly Functionalized C4-Oxyacylated and Aminated Pyrazolines. Organic Letters, ACS Publications. URL:[Link]
4. Catalytic asymmetric construction of C-4 alkenyl substituted pyrazolone derivatives bearing multiple stereoelements. Chemical Communications (RSC Publishing). URL:[Link]
5.[2] Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process. PubMed Central (PMC). URL:[Link]
Application Note: High-Efficiency Synthesis of Pyrazolone-Based Schiff Bases
Focus Substrate: 1,5-Dimethyl-2-Phenyl-4-Amino-3-Pyrazolone (4-Aminoantipyrine) and Analogs Executive Summary This application note details the synthesis, purification, and characterization of Schiff bases derived from p...
Author: BenchChem Technical Support Team. Date: March 2026
Focus Substrate: 1,5-Dimethyl-2-Phenyl-4-Amino-3-Pyrazolone (4-Aminoantipyrine) and Analogs
Executive Summary
This application note details the synthesis, purification, and characterization of Schiff bases derived from pyrazolone scaffolds, specifically focusing on 4-aminoantipyrine (4-AAP) as the primary amine precursor. While the user-specified isomer "1,4-dimethyl-5-phenyl-3-pyrazolone" is referenced, this guide addresses the structural requirements for Schiff base formation (presence of a primary amine or carbonyl) and standardizes the protocol for the biologically active 4-aminoantipyrine class. These azomethine (-C=N-) derivatives are critical in medicinal chemistry for their analgesic, anti-inflammatory, and antimicrobial properties.
Pre-Synthesis Substrate Verification
Critical Check: Schiff base synthesis (condensation of a primary amine and a carbonyl) requires specific functional groups.
Target Functional Group: Primary Amine (-NH
) or Aldehyde (-CHO).
Nomenclature Clarification: The term "1,4-dimethyl-5-phenyl-3-pyrazolone" likely refers to a structural isomer or a nomenclature variation of 4-Aminoantipyrine (1,5-dimethyl-2-phenyl-4-amino-3-pyrazolone).
If your substrate lacks an -NH
group: It cannot form a Schiff base directly. It requires prior functionalization (e.g., nitration followed by reduction).
If your substrate has a C4-Methyl group: It may undergo Knoevenagel condensation (forming C=C) rather than Schiff base formation (forming C=N), unless an amino group is present elsewhere.
This protocol assumes the use of a 4-amino-pyrazolone derivative (e.g., 4-AAP) reacting with an aromatic aldehyde.
Chemical Background & Mechanism
The formation of the Schiff base (azomethine) proceeds via a nucleophilic addition-elimination reaction. The lone pair of the primary amine on the pyrazolone ring attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then dehydrates to form the C=N bond.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanism of acid-catalyzed Schiff base formation between 4-aminoantipyrine and an aldehyde.
Dissolution: Dissolve 10 mmol of 4-aminoantipyrine in 15 mL of hot absolute ethanol in a round-bottom flask.
Addition: Separately dissolve 10 mmol of the aromatic aldehyde in 10 mL of ethanol. Add this slowly to the amine solution.
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
Reflux: Connect a reflux condenser and heat the mixture at 70-80°C for 3–6 hours.
Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).[1] Look for the disappearance of the amine spot.
Crystallization: Allow the reaction mixture to cool to room temperature, then refrigerate (4°C) overnight. Colored crystals (yellow/orange) should precipitate.
Filtration: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry in a desiccator.
Recrystallization: Purify using hot ethanol or an ethanol/water mixture if necessary.
Best for: Rapid screening, solvent minimization, and higher yields.
Parameters:
Power: 150-300 W (controlled temperature < 100°C)
Time: 2–10 minutes
Protocol:
Mix equimolar amounts (e.g., 2 mmol) of 4-aminoantipyrine and the aldehyde in a borosilicate glass tube.
Add a catalytic amount of ethanol (0.5 mL) or grind strictly solvent-free if reagents are liquid/low-melting.
Irradiate in a microwave reactor for 1 minute intervals, monitoring via TLC between bursts to prevent degradation.
Upon completion, cool and wash the solid with cold ethanol/ether to remove unreacted starting materials.
Characterization & Data Interpretation
Successful synthesis is confirmed by the disappearance of the amine/carbonyl peaks and the appearance of the imine (C=N) signature.
Technique
Key Signal
Interpretation
FT-IR
1590–1620 cm
Strong, sharp band indicating C=N stretching (Azomethine).
3300–3400 cm
Absence of N-H stretching (confirms consumption of primary amine).
1700 cm
Absence of aldehyde C=O (if equimolar). Pyrazolone C=O remains ~1650 cm.
H-NMR
8.0 – 9.8 ppm
Singlet (1H) for the azomethine proton (-N=CH -).
2.0 – 3.5 ppm
Singlets for Methyl groups (N-Me, C-Me) on the pyrazolone ring.
6.5 – 8.0 ppm
Multiplets for aromatic protons.
C-NMR
150 – 165 ppm
Signal for the azomethine carbon (C=N).
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis of 4-aminoantipyrine-based Schiff bases.
Troubleshooting & Optimization
No Precipitation:
Cause: Product is too soluble in ethanol.
Solution: Concentrate the solution by rotary evaporation to 1/3 volume, or add cold water dropwise to induce turbidity, then chill.
Oiling Out:
Cause: Impurities or low melting point.
Solution: Triturate the oil with diethyl ether or hexane to induce solidification.
Hydrolysis:
Cause: Schiff bases are reversible; excess water shifts equilibrium back to reactants.
Solution: Use absolute ethanol and store the product in a desiccator.
References
Global Research Online. (2015). 4-Aminoantipyrine: A Significant Tool for the Synthesis of Biologically Active Schiff Bases and Metal Complexes.[2] Retrieved from
National Institutes of Health (PMC). (2020). Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects.[1][2][3] Retrieved from
MDPI. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Retrieved from
SSRN. (2023). Synthesis, Characterization and Photocatalytic Activity of 4-Aminoantipyrine based Schiff base ligands. Retrieved from
Bangladesh Journals Online. (2015). Synthesis of 4-aminoantipyrine derived Schiff bases and their evaluation for antibacterial activity. Retrieved from
Application Notes and Protocols for Green Chemistry Methods in Pyrazolone Derivative Synthesis
Introduction: The Imperative for Greener Synthesis of Pyrazolone Scaffolds Pyrazolone derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Greener Synthesis of Pyrazolone Scaffolds
Pyrazolone derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional dyes.[1][2] These heterocyclic compounds exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties.[1][2][3][4] The well-known drug Edaravone, used to treat ischemic stroke, is a prime example of a pyrazolone derivative's therapeutic impact.[5]
However, traditional synthetic routes to these valuable molecules often rely on multi-step procedures that involve hazardous organic solvents, harsh reaction conditions, and the generation of significant chemical waste.[2][6][7] In an era of increasing environmental consciousness and regulatory scrutiny, the development of sustainable and efficient synthetic methodologies is not merely an academic exercise but a critical necessity for the pharmaceutical and chemical industries.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven green chemistry methods for the synthesis of pyrazolone derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols grounded in authoritative literature. The methodologies discussed herein—including microwave-assisted synthesis, ultrasound irradiation, solvent-free reactions, and multicomponent strategies—are designed to enhance efficiency, reduce environmental impact, and align with the core principles of green chemistry.[6][8][9]
Core Green Methodologies and Detailed Protocols
The following sections detail various green synthetic strategies. Each protocol is presented as a validated starting point, adaptable to specific substrate scopes and laboratory equipment.
Microwave-Assisted Organic Synthesis (MAOS): Rapid, Efficient, and Solvent-Free
Principle & Expertise: Microwave-assisted synthesis has revolutionized organic chemistry by offering a highly efficient, non-classical heating method.[7] Unlike conventional oil-bath heating, which relies on slow thermal conduction, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[10] This often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity by minimizing side-product formation.[7][10] For pyrazolone synthesis, this technique is particularly powerful when combined with solvent-free (neat) reaction conditions, which eliminates the need for volatile organic compounds (VOCs) and simplifies product work-up.[11][12]
Application Note: This one-pot, solvent-free microwave protocol is ideal for the rapid synthesis of 4-arylidenepyrazolone derivatives. The method demonstrates high atom economy and operational simplicity, making it suitable for generating compound libraries for screening purposes. The key to success is controlling the microwave power to maintain a steady reaction rate without causing decomposition of the reactants or products.[11][12]
Detailed Protocol: One-Pot, Solvent-Free Synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone [11]
Reactant Preparation: In a 50-mL one-neck flask suitable for microwave chemistry, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).
Causality: Using a slight excess of ethyl acetoacetate (1.5 equivalents) ensures the complete consumption of the limiting reagents, hydrazine and aldehyde, driving the reaction to completion.[11]
Microwave Irradiation: Place the flask (unsealed) into a domestic or laboratory microwave oven. Irradiate the mixture at a power of 420 W for 10 minutes.
Expertise: The optimal power setting (420 W) was determined experimentally to provide sufficient energy for the reaction without requiring a solid support, which was found to offer no advantage in this specific transformation.[11]
Product Isolation and Purification: After irradiation, allow the flask to cool to room temperature. A solid product will form.
Add a small amount of ethyl acetate to the flask and triturate the solid.
Collect the solid product by suction filtration.
Expected Outcome: The protocol should yield (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone as an orange solid.
Ultrasound-Assisted Synthesis (Sonochemistry): Energy-Efficient and Mild Conditions
Principle & Expertise: Ultrasound-assisted synthesis utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[13] This collapse generates localized hot spots with transient high temperatures and pressures, creating immense energy for chemical transformations while the bulk solution remains at or near room temperature.[13] This method is highly energy-efficient and provides an excellent alternative to conventional heating, especially for thermally sensitive molecules.[14][15]
Application Note: This protocol is particularly advantageous for synthesizing pyrazoline derivatives from chalcones in a deep eutectic solvent (DES), which acts as both a green solvent and a catalyst.[13] The combination of ultrasound and a DES dramatically reduces reaction times from many hours (using conventional methods in glacial acetic acid) to just one hour at room temperature, with a significant increase in yield.[13] This approach exemplifies multiple green chemistry principles: use of alternative energy, employment of safer solvents, and improved energy efficiency.
Detailed Protocol: Ultrasound-Mediated Synthesis of Pyrazolines in a Deep Eutectic Solvent [13]
Reactant Preparation: In a suitable reaction vessel, dissolve the starting chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in a pre-prepared deep eutectic solvent (DES) composed of benzalkonium chloride and urea.
Ultrasonic Irradiation: Place the vessel in an ultrasonic bath. Irradiate the mixture at room temperature for 1 hour.
Expertise: The DES is not merely a solvent; its hydrogen bond donor capability and acidic nature likely catalyze the cyclization reaction.[13] Ultrasound provides the activation energy locally, accelerating the reaction without bulk heating.
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
Product Isolation: Upon completion, add ice-cold water to the reaction mixture to precipitate the crude product.
Collect the precipitate by filtration, wash with water, and dry.
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
Expected Outcome: This method produces pyrazoline derivatives in high yields.
Time: 1 hour (compared to 15 hours via conventional heating in acetic acid).[13]
Multicomponent Reactions (MCRs) in Aqueous Media: Atom Economy and Simplicity
Principle & Expertise: Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all starting materials.[16][17] This approach is inherently green as it reduces the number of synthetic steps, minimizes solvent usage for intermediate purification, and saves time and energy.[17][18] Performing MCRs in water as the solvent further enhances their environmental credentials.[18][19]
Application Note: This protocol describes an efficient, one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles. The reaction proceeds smoothly in water, which not only acts as a green solvent but can also activate reactants through hydrogen bonding.[17] This method is highly atom-economical and operationally simple, making it a sustainable choice for generating complex heterocyclic structures.[20]
Detailed Protocol: Aqueous, Catalyst-Free, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [21]
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, suspend an aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol) in water (10 mL).
Heating: Heat the reaction mixture to reflux with stirring.
Causality: Heating in water provides the necessary energy to overcome the activation barriers for the sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization that form the final product.
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).
Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.
Collect the solid by filtration, wash thoroughly with water, and dry.
Purification: The product is often pure enough for subsequent use. If necessary, it can be recrystallized from ethanol.
Expected Outcome: This procedure affords dihydropyrano[2,3-c]pyrazole derivatives in good to excellent yields.
The following diagrams illustrate the logical flow and a specific mechanism associated with green pyrazolone synthesis.
Caption: General workflow for green pyrazolone synthesis.
Caption: Plausible mechanism for a multicomponent reaction.
Comparative Analysis of Green Synthetic Methods
The selection of a synthetic method often involves a trade-off between speed, yield, cost, and environmental impact. The table below summarizes the key performance indicators for the discussed green methodologies.
The adoption of green chemistry principles is essential for the sustainable development of pyrazolone derivatives and other important heterocyclic compounds. Methodologies such as microwave-assisted synthesis, sonochemistry, and aqueous multicomponent reactions offer significant advantages over traditional approaches, including drastically reduced reaction times, higher yields, milder conditions, and a lower environmental footprint.[11][14][17] These techniques are not just "greener" alternatives but are often more efficient and economical, providing a clear path for both academic research and industrial-scale production. Future research will likely focus on the development of even more benign and recyclable catalysts, the use of biomass-derived starting materials, and the integration of flow chemistry to further enhance the sustainability of pyrazolone synthesis.
References
Qin, Y., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]
Anonymous. (n.d.). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]
Anonymous. (n.d.). Ultrasound‐Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE‐Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. ChemMedChem. Available at: [Link]
Anonymous. (2025). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. Available at: [Link]
Pal, S., Mareddy, J., & Devi, N. S. (n.d.). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. Available at: [Link]
Anonymous. (2026). Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead. Arabian Journal of Chemistry. Available at: [Link]
El-Gazzar, A. B. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29142–29152. Available at: [Link]
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Synthesis. Available at: [Link]
Paudel, A., et al. (n.d.). Ultrasound mediated synthesis of some pyrazoline derivatives using biocompatible deep eutectic solvent (DES). Der Pharma Chemica. Available at: [Link]
Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES, 68(9). Available at: [Link]
El-Gazzar, A. B. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]
Anonymous. (2022). A facile one-pot, solvent-free synthesis of new pyrazolone-1,3-dithiolan hybrids through the reaction between 2-pyrazoline-5-ones, CS2, and α-chloroacetaldehyde. Polycyclic Aromatic Compounds. Available at: [Link]
Anonymous. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Chemistry & Biodiversity. Available at: [Link]
El-Gazzar, A. B. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]
Qin, Y., et al. (2025). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]
Anonymous. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. Available at: [Link]
Al-Omran, F., et al. (n.d.). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]
Qin, Y., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3660-3668. Available at: [Link]
El-Gazzar, A. B. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]
Anonymous. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Chemistry & Biodiversity. Available at: [Link]
Anonymous. (2024). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Polycyclic Aromatic Compounds. Available at: [Link]
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry. Available at: [Link]
Anonymous. (2015). Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. Available at: [Link]
Anonymous. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]
Anonymous. (n.d.). Examples of biologically active pyrazolones. ResearchGate. Available at: [Link]
Anonymous. (n.d.). Various methods for the synthesis of pyrazole. ResearchGate. Available at: [Link]
Borah, B., et al. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Arkivoc. Available at: [Link]
Anonymous. (n.d.). Enantioselective synthesis of pyrazolone derivatives catalysed by a chiral squaramide catalyst. Organic & Biomolecular Chemistry. Available at: [Link]
Synthesis of Novel Azo Dyes from 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol: A Detailed Application Guide for Researchers
This comprehensive guide provides detailed protocols and scientific rationale for the preparation of azo dyes derived from 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol. This class of compounds is of significant interest to rese...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides detailed protocols and scientific rationale for the preparation of azo dyes derived from 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol. This class of compounds is of significant interest to researchers in materials science, medicinal chemistry, and drug development due to their diverse chromophoric properties and potential biological activities.[1][2][3][4][5] This document offers a deep dive into the underlying chemical principles, step-by-step synthesis procedures, and characterization methods.
Introduction: The Significance of Pyrazolone-Based Azo Dyes
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a vast and versatile class of organic compounds.[3][4][6] When a pyrazolone moiety is incorporated into the molecular structure, the resulting azo dyes often exhibit unique spectroscopic properties and have shown potential in various applications, including as colorants, in nonlinear optics, and as pharmacological agents.[1][2][5][7] The pyrazole ring system itself is a key structural motif in many pharmaceutical compounds, known for its anti-inflammatory, antimicrobial, and antitumor activities.[5] The synthesis of azo dyes from 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol provides a pathway to novel molecules with tunable characteristics, making them attractive targets for discovery research.
Mechanistic Overview: The Chemistry of Azo Dye Synthesis
The synthesis of azo dyes from 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol is a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with the pyrazolone derivative.
Diazotization of Primary Aromatic Amines
The first step involves the conversion of a primary aromatic amine into a diazonium salt.[8] This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[8][9][10] The reaction is performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[9]
The key electrophile in this reaction is the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid and subsequent loss of a water molecule.[9] The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt.[9] The overall reaction can be summarized as:
The second step is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and the electron-rich 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol acts as the nucleophile. The pyrazolone ring is highly activated towards electrophilic attack, particularly at the C4 position. The reaction is typically carried out in a slightly alkaline or neutral medium to ensure the pyrazolone is in its more reactive enolate form.
Caption: Azo Coupling Reaction.
Experimental Protocols
Materials and Reagents
Reagent
Grade
Supplier
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
≥98%
(e.g., Sigma-Aldrich)
Substituted Aromatic Amine (e.g., Aniline)
Reagent Grade
(e.g., Sigma-Aldrich)
Sodium Nitrite (NaNO₂)
ACS Reagent, ≥97%
(e.g., Sigma-Aldrich)
Hydrochloric Acid (HCl), concentrated (37%)
ACS Reagent
(e.g., Fisher Scientific)
Sodium Hydroxide (NaOH)
ACS Reagent, ≥97%
(e.g., Sigma-Aldrich)
Ethanol (EtOH)
95% or Absolute
(e.g., Fisher Scientific)
Distilled or Deionized Water
In-house
Ice
In-house
Protocol 1: Diazotization of Aniline
Safety Precaution: Diazonium salts can be explosive when dry. Always handle them in solution and at low temperatures. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
In a 250 mL beaker, dissolve the selected aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL). Stir the mixture until the amine has completely dissolved. If necessary, gentle warming can be applied, but the solution must be cooled back to 0-5 °C before proceeding.
Cool the solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process.[9]
In a separate 50 mL beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water.
Add the sodium nitrite solution dropwise to the cold amine solution with continuous and vigorous stirring. The addition should be slow to control the exothermic reaction and maintain the temperature below 5 °C.
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C.
Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, confirming that the diazotization is complete. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.
Protocol 2: Azo Coupling with 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
In a 500 mL beaker, dissolve 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol (0.01 mol) in a 10% sodium hydroxide solution (20 mL) and cool the solution to 0-5 °C in an ice bath.
With continuous stirring, slowly add the freshly prepared cold diazonium salt solution to the cold pyrazolone solution.
A brightly colored precipitate of the azo dye should form immediately.
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
Wash the crude product with plenty of cold water to remove any unreacted salts and other water-soluble impurities.
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.
Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C).
Caption: Experimental Workflow for Azo Dye Synthesis.
Characterization of the Synthesized Azo Dyes
The structure and purity of the synthesized azo dyes should be confirmed using various analytical techniques.
Spectroscopic Methods
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum will show characteristic absorption bands in the visible region, which is responsible for the color of the dye. The λmax value provides information about the electronic transitions within the chromophore.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the key functional groups in the molecule. Look for the characteristic N=N stretching vibration of the azo group, typically in the range of 1400-1500 cm⁻¹. Other important peaks include the C=O stretching of the pyrazolone ring and the aromatic C-H and C=C vibrations.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. The chemical shifts and coupling patterns of the protons and carbons will confirm the successful formation of the azo dye and the position of the azo group on the pyrazolone ring.[11]
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Expected Results
The synthesized azo dyes are expected to be brightly colored solids. The exact color and spectroscopic properties will depend on the nature of the substituent on the aromatic amine used in the diazotization step. Electron-donating groups on the aromatic ring tend to cause a bathochromic (red) shift in the λmax, while electron-withdrawing groups typically result in a hypsochromic (blue) shift.
Applications in Research and Drug Development
Azo dyes derived from pyrazolone scaffolds are of growing interest in several fields:
Medicinal Chemistry: Many azo compounds have been investigated for their antibacterial, antifungal, and anticancer activities.[1][2][3][4] The synthesized dyes can be screened for their biological activities.
Materials Science: The chromophoric properties of these dyes make them suitable for applications in textiles, printing, and as components in nonlinear optical materials.[7]
Biomedical Sciences: Azo compounds are also being explored for their use in bioimaging and as drug delivery vehicles.[3][4]
Conclusion
This application note provides a comprehensive guide for the synthesis and characterization of novel azo dyes from 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol. By understanding the underlying chemical principles and following the detailed protocols, researchers can successfully prepare and explore the properties of this interesting class of compounds for various applications in science and technology.
References
Filimonov, V. D., et al. (2008). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synlett, 2008(1), 81-84.
BenchChem. (2025). An In-depth Technical Guide to the Diazotization Reaction Mechanism for Aromatic Amines.
Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration.
Filimonov, V. D., et al. (2014). One-pot method for diazotization–azidation of aromatic amines using [P4-VP]N3. ResearchGate.
Gunkara, O. T., et al. (2013). Synthesis of New Pyrazolone Dyes. Journal of Chemical Research, 2013(4), 227-231.
Milea, M. S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5507.
Al-Amiery, A. A., et al. (2012). Synthesis of new pyrazole -3-one derivatives containing azo group. Academia.edu.
Gajiwala, P. H., et al. (2025). Pyrazolone based metal complex azo dyes:- Synthesis, Characterization, DFT analysis and in-vitro Anti-microbial Assessment. ResearchGate.
Organic Chemistry Portal. (n.d.). Diazotisation.
Ocal, N., et al. (2020). Photophysical Properties of New Pyrazolone Based Azo- Compounds. Journal of Fluorescence, 30(1), 165-176.
Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(42), 27245-27263.
Krishna, P. S. R., et al. (2010). Synthesis of some novel heterocyclic dyes derived from pyrazole derivatives. E-Journal of Chemistry, 7(1), 165-170.
Elgemeie, G. H., et al. (2025). New Picolylamine Azo Pyrazolone Synthesis, Thermal Behavior, Spectroscopic, Computational and its Application in Sensitized Solar Cells. R Discovery.
Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. PMC.
Abdel-Aziz, H. A., et al. (2025). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. AJOL.
Wang, Y., et al. (2023). Intramolecular Azo Coupling Reaction of Binaphthyl Compounds: Synthesis of Pyrazole-Containing Helicene-Like Molecules. Organic Letters, 25(19), 3412-3416.
Sharma, K., et al. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(9), 1071-1084.
Thomas, T., et al. (2022). Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4‐Amino‐2,3‐Dimethyl‐1. ChemistrySelect, 7(12), e202104443.
Sharma, K., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry.
Wang, Y., et al. (2023). Intramolecular Azo Coupling Reaction of Binaphthyl Compounds: Synthesis of Pyrazole-Containing Helicene-Like Molecules. ResearchGate.
Milea, M. S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI.
El-Molla, M. M., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Oleo Science, 71(1), 1-17.
Technical Support Center: Separating 1,4-Dimethyl and 1,5-Dimethyl Pyrazole Regioisomers
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are facing the common yet significant cha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are facing the common yet significant challenge of separating 1,4-dimethylpyrazole and 1,5-dimethylpyrazole regioisomers. The formation of isomeric mixtures during synthesis is a frequent outcome, and their effective separation is critical for accurate biological testing, structure-activity relationship (SAR) studies, and overall project success.
This document provides in-depth, field-proven insights and practical troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring you are equipped not just with protocols, but with the strategic understanding to adapt them to your specific needs.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1,4- and 1,5-dimethylpyrazole regioisomers so challenging?
The primary difficulty lies in their very similar physicochemical properties. Regioisomers, by definition, have the same molecular formula and weight. The 1,4- and 1,5-dimethylpyrazole isomers often exhibit nearly identical polarity, leading to co-elution in standard chromatographic systems.[1][2] Their boiling points can also be very close, which may complicate separation by distillation unless highly efficient fractional distillation (rectification) columns are used.[3][4]
To effectively plan a separation strategy, a clear understanding of their properties is essential.
Property
1,4-Dimethylpyrazole
1,5-Dimethylpyrazole
Rationale for Separation Challenge
Structure
Subtle difference in methyl group position leads to minor polarity changes.
Molecular Weight
96.13 g/mol
96.13 g/mol
Identical mass; indistinguishable by standard mass spectrometry without prior separation.
Boiling Point
~144-145 °C
~138-140 °C
The small difference may allow for separation by meticulous fractional distillation, but it is challenging.[4]
Polarity
Very similar
Very similar
This is the main reason for co-elution in normal-phase chromatography.[1]
Q2: My synthesis produced a mixture of these isomers. What is the very first step I should take before attempting a large-scale separation?
Before committing your entire batch of material to a separation protocol, you must first develop and validate an analytical method. This is a non-negotiable step for ensuring your preparative-scale work will be successful.
Analytical Thin Layer Chromatography (TLC): Your goal is to find a solvent system that shows even a slight difference in the retention factor (Rf) between the two isomers. Test a range of mobile phases with varying polarities, such as gradients of ethyl acetate in hexane or petroleum ether.[1] If you cannot achieve baseline separation on TLC, you will not achieve it on a standard silica gel column.
Analytical GC or HPLC: If TLC fails to show separation, these higher-resolution techniques are your next step. Gas Chromatography (GC) is particularly powerful for analyzing volatile isomers like dimethylpyrazoles.[5] High-Performance Liquid Chromatography (HPLC) can also be effective, especially in reverse-phase mode.[1][6]
The output of this initial analytical work will dictate your preparative strategy.
Workflow & Troubleshooting Guides
This section provides structured guidance on the most effective separation techniques and how to troubleshoot common problems.
Overall Separation Strategy Workflow
The following diagram outlines the logical flow from receiving a crude isomeric mixture to obtaining purified, characterized products.
Technical Support Center: Controlling Regioselectivity in Phenylhydrazine Condensation Reactions
Welcome to the Technical Support Center for controlling regioselectivity in phenylhydrazine condensation reactions, with a primary focus on the Fischer indole synthesis. This guide is designed for researchers, scientists...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for controlling regioselectivity in phenylhydrazine condensation reactions, with a primary focus on the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in directing the outcome of these powerful synthetic transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Introduction: The Challenge of Regioselectivity
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Emil Fischer in 1883, is a robust method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[1][2] This reaction is pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products.[3] However, when an unsymmetrical ketone is used as the carbonyl partner, the reaction can potentially yield two different regioisomeric indoles, presenting a significant synthetic challenge. Understanding and controlling the factors that govern this regioselectivity is crucial for efficient and predictable synthesis.
This guide will delve into the mechanistic nuances of the Fischer indole synthesis and provide actionable strategies to influence the regiochemical outcome of your reactions.
Troubleshooting Guide: Addressing Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing explanations and concrete solutions.
Question 1: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I favor the formation of one isomer over the other?
This is a classic challenge in Fischer indole synthesis. The regiochemical outcome is determined by which α-carbon of the ketone participates in the key C-C bond-forming step, the[1][1]-sigmatropic rearrangement.[1][4] Several factors can be manipulated to influence this step.
Answer: Controlling regioselectivity requires a multi-faceted approach that considers the interplay of steric, electronic, and catalytic effects. Here are several strategies to explore:
1. Strategic Selection of Acid Catalyst:
The choice and concentration of the acid catalyst are paramount in directing the regioselectivity.[5][6] Both Brønsted and Lewis acids can be employed, and their properties can significantly influence the reaction pathway.[1][7]
Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA)): The acidity of the medium can dictate the direction of enamine formation, a key intermediate preceding the sigmatropic rearrangement. In some cases, stronger acids or higher concentrations can favor the formation of the thermodynamically more stable enamine, leading to a specific regioisomer.[8][9] For instance, studies have shown that the concentration of phosphoric oxide in orthophosphoric acid can dramatically alter the product ratio.[9]
Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃, FeCl₃): Lewis acids coordinate to the carbonyl oxygen, influencing the electronic distribution and steric environment around the ketone.[7] The size and nature of the Lewis acid can differentially favor the formation of one enamine isomer over the other. While some studies suggest the Lewis acid itself may not have a systematic influence on regioselectivity, its interaction with the substrate and solvent can be critical.[10]
dot
Caption: Influence of Acid Catalysis on Regioselectivity.
2. Exploiting Steric Hindrance:
Steric effects are a powerful tool for directing regioselectivity.[11] The[1][1]-sigmatropic rearrangement is highly sensitive to steric bulk on both the phenylhydrazine and the ketone.[11]
Bulky Substituents on the Ketone: A larger substituent on one side of the carbonyl group will generally disfavor the formation of the enamine on that side, thus directing the cyclization to the less hindered position.[11]
Substituents on the Phenylhydrazine: Similarly, bulky groups on the phenylhydrazine ring can influence the orientation of the molecule during the key rearrangement step.
3. Leveraging Electronic Effects:
The electronic nature of substituents on the phenylhydrazine ring can influence the reaction rate and regiochemical outcome.[11]
Electron-Donating Groups (EDGs): EDGs on the phenylhydrazine ring generally accelerate the reaction.[11] Meta-substituted EDGs can direct cyclization towards the para-position.[11]
Electron-Withdrawing Groups (EWGs): EWGs can slow down the reaction and may lead to a mixture of products.[11] In some cases, EWGs can destabilize one of the possible transition states for the sigmatropic rearrangement, favoring the alternative pathway.[12][13]
4. Modifying Reaction Conditions:
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Lower temperatures may favor the formation of the thermodynamically more stable product, while higher temperatures could lead to the kinetically favored isomer.[11]
Solvent: While some studies suggest solvent properties have a weak influence on isomer distribution, the choice of solvent can still play a role in stabilizing certain intermediates or transition states.[10] Polar aprotic solvents like DMSO and acetic acid are commonly used.[3]
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve regioselectivity by promoting a specific reaction pathway.[14][15]
Question 2: I am observing significant decomposition of my starting materials and/or product under the reaction conditions. What can I do?
Answer: Decomposition is often a sign of overly harsh reaction conditions. The Fischer indole synthesis can be sensitive, and finding the right balance of reactivity is key.
Milder Acid Catalysts: If you are using a strong acid like PPA or concentrated H₂SO₄, consider switching to a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or zinc chloride (ZnCl₂).[1]
Lower Reaction Temperature: As mentioned, high temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer period.
Dilution: In some cases, particularly with highly reactive reagents like Eaton's reagent (P₂O₅/MeSO₃H), diluting the reaction mixture with a non-reactive solvent like sulfolane or dichloromethane can reduce degradation and improve yields.[8]
Stepwise Procedure: Instead of a one-pot reaction, consider a two-step procedure where the phenylhydrazone is first formed and isolated before being subjected to the acid-catalyzed cyclization.[2] This can improve the overall yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The widely accepted mechanism involves several key steps:[1][3]
Hydrazone Formation: The phenylhydrazine condenses with an aldehyde or ketone to form a phenylhydrazone.[2]
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer.[1]
[1][1]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the crucial C-C bond-forming step.[1][4]
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.
Elimination of Ammonia: Finally, the aminal eliminates a molecule of ammonia under acidic conditions to yield the aromatic indole ring.[1]
dot
Caption: General Mechanism of the Fischer Indole Synthesis.
Q2: Can I predict the regioselectivity of a Fischer indole synthesis computationally?
A2: Yes, computational chemistry, particularly Density Functional Theory (DFT), has become a valuable tool for predicting and understanding the regioselectivity of the Fischer indole synthesis.[16] By calculating the activation energies of the competing pathways leading to the different regioisomers, it is often possible to predict the major product.[12] These studies can provide insights into the transition state geometries and the electronic and steric factors that govern the reaction outcome.[13]
Q3: Are there alternatives to the Fischer indole synthesis for preparing substituted indoles with high regioselectivity?
A3: While the Fischer indole synthesis is a workhorse, other methods offer excellent regiocontrol for specific substitution patterns. Some notable examples include:
Larock Indole Synthesis: A palladium-catalyzed reaction of an o-haloaniline with an alkyne, which is particularly effective for synthesizing 2,3-disubstituted indoles.[17]
Buchwald Modification: A palladium-catalyzed cross-coupling of aryl bromides and hydrazones can be used to generate the necessary intermediates for the Fischer indole synthesis, expanding its scope.[1]
Modern C-H Activation/Functionalization Strategies: Recent advances in C-H activation provide regioselective routes to functionalized indoles, sometimes overcoming limitations of classical methods.[18]
Experimental Protocols
General Protocol for a Two-Step Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the unsymmetrical ketone (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol or glacial acetic acid).
Stir the mixture at room temperature or with gentle warming (e.g., on a steam bath for 1 hour) until hydrazone formation is complete, as monitored by Thin Layer Chromatography (TLC).[2]
If the hydrazone precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
To the crude or purified hydrazone, add the chosen acid catalyst. For example, polyphosphoric acid (PPA) can be used as both the catalyst and solvent. Alternatively, a Lewis acid like ZnCl₂ can be used in a high-boiling solvent.[11]
Heat the reaction mixture to the appropriate temperature (typically between 80-150 °C) and monitor the progress by TLC.[11]
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
Neutralize the acidic solution with a suitable base (e.g., saturated NaHCO₃ or NaOH solution) until the mixture is basic.
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Data Presentation: Example of Catalyst Effect on Regioselectivity
The following table illustrates how the choice of acid catalyst can influence the ratio of isomeric indoles formed from the reaction of phenylhydrazine with an unsymmetrical ketone. (Note: This is a representative example; actual results will vary depending on the specific substrates and reaction conditions.)
Catalyst
Regioisomer A (%)
Regioisomer B (%)
90% H₃PO₄
95
5
70% H₂SO₄
40
60
PPA (85%)
10
90
ZnCl₂
70
30
Conclusion
Controlling regioselectivity in phenylhydrazine condensation reactions, particularly the Fischer indole synthesis, is a nuanced yet achievable goal. By carefully considering the interplay of steric and electronic factors, and by systematically optimizing the choice of acid catalyst and reaction conditions, researchers can effectively steer the reaction towards the desired regioisomer. This guide provides a foundation for troubleshooting common issues and making informed decisions in your synthetic endeavors.
References
EQ 08.03 The Fischer indole synthesis is a versatile method for the preparation of substituted indoles. The reaction occurs unde. (URL: [Link])
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace. (URL: [Link])
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (URL: [Link])
Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and - Verlag der Zeitschrift für Naturforschung. (URL: [Link])
A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed. (URL: [Link])
Regioselective Fischer Indole Route to 3-Unsubstituted Indoles - Research with NJ. (URL: [Link])
Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (URL: [Link])
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (URL: [Link])
Fischer indole synthesis in the absence of a solvent - SciSpace. (URL: [Link])
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - The Journal of Organic Chemistry - Figshare. (URL: [Link])
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar. (URL: [Link])
Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. (URL: [Link])
The Fischer Indole Synthesis. | Chemical Reviews - ACS Publications. (URL: [Link])
Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. (URL: [Link])
Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces - PMC. (URL: [Link])
What happens when acetaldehyde is treated with phenylhydrazine? Give a balanced chemical equation? - askIITians. (URL: [Link])
A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed - ResearchGate. (URL: [Link])
Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles - MDPI. (URL: [Link])
Regioselective Fischer indole route to 3-unsubstituted indoles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Table 2 Condensation of phenylhydrazine with various aldehydes for the... - ResearchGate. (URL: [Link])
Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])
Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces - The Journal of Physical Chemistry C - Figshare. (URL: [Link])
removing unreacted hydrazine from pyrazolone products
Technical Guide: Removal of Unreacted Hydrazine (GTI) Status: Active | Topic: Genotoxic Impurity Remediation | Audience: Process Chemists & QA Module 1: Understanding the Hazard (Diagnosis) Hydrazine ( ) is a Class 1 mut...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Removal of Unreacted Hydrazine (GTI)
Status: Active | Topic: Genotoxic Impurity Remediation | Audience: Process Chemists & QA
Module 1: Understanding the Hazard (Diagnosis)
Hydrazine (
) is a Class 1 mutagenic impurity (ICH M7) with strict control limits (often ppm in APIs). In pyrazolone synthesis (Knorr reaction), hydrazine is both a reagent and a potential contaminant.
Why is removal difficult?
Similar Polarity: Pyrazolones and hydrazine are both polar, making standard silica chromatography inefficient.
Equilibrium Trapping: In solution, hydrazine can exist in equilibrium with open-chain hydrazone intermediates, "hiding" from extraction until the equilibrium shifts.
Crystal Lattice Inclusion: Hydrazine can hydrogen-bond into the crystal lattice of the pyrazolone product, resisting removal by simple vacuum drying.
The
Leverage Point:
The most effective separation tool is the basicity difference.
Hydrazine:
(Protonates easily to form water-soluble ).
Pyrazolones:
(Very weak base; remains neutral in mild acid).
Module 2: Remediation Protocols
Strategy A: The pH-Swing Extraction (First Line of Defense)
Best for: Crude reaction mixtures with high hydrazine loads (>1000 ppm).
Mechanism: By adjusting the aqueous layer to pH 4–5, hydrazine is fully protonated (
) and partitioned into water, while the pyrazolone remains neutral and organic-soluble.
Protocol 1: Optimized Acidic Brine Wash
Step
Action
Technical Rationale
1
Dissolution
Dissolve crude pyrazolone in a hydrophobic solvent (DCM or EtOAc). Avoid ethers if possible (peroxide risk).
2
The pH Adjustment
Prepare a 5% NaCl solution buffered to pH 4.5 using dilute or Acetic Acid.
3
Extraction
Wash the organic layer with the acidic brine (2 x 10 vol). Shake vigorously for 5 mins.
4
Validation
Check the pH of the exiting aqueous layer. If pH > 6, hydrazine is reverting to free base. Add more acid to the next wash.
5
Polishing
Wash organic layer once with saturated (rapidly) to remove residual acid, then dry over .
Critical Warning: Do not drop pH below 2.0. Strongly acidic conditions can protonate the pyrazolone (making it water-soluble) or cause degradation.
Strategy B: Polymer-Supported Scavenging (The "Sniper" Approach)
Best for: Late-stage intermediates with low hydrazine loads (<500 ppm) or acid-sensitive products.
Mechanism: Use a resin functionalized with an electrophile (aldehyde) to covalently bind hydrazine. The resin is then filtered off, taking the impurity with it.
Protocol 2: PS-Benzaldehyde Scavenging
Parameter
Specification
Reagent
Polymer-Supported Benzaldehyde (PS-Benzaldehyde) or PS-Isocyanate.
Loading
Calculate 3–5 equivalents relative to the estimated hydrazine content (not the product).
Solvent
DCM, THF, or Ethanol (Swelling is crucial; ensure resin swells in your solvent).
Time/Temp
Agitate (do not stir with magnetic bar) at 25°C for 4–12 hours.
Detection: HPLC-UV at 300–315 nm (Benzalazine has strong absorbance).
Limit of Quantitation (LOQ): Typically 0.1–0.5 ppm.
Module 5: Troubleshooting & FAQs
Q: I used the Acidic Wash (Protocol A), but my hydrazine levels are still ~50 ppm. Why?
A1 (Emulsions): Micro-emulsions can trap hydrazine-rich water in the organic layer. Use a brine break or filter through Celite.
A2 (Reversible Hydrazones): Your product might be hydrolyzing slowly to release trapped hydrazine. Switch to Protocol B (Resin) for irreversible capture.
Q: Can I use free Benzaldehyde instead of Resin?
A: Not recommended for GMP steps. While it scavenges hydrazine, it generates Benzalazine (another impurity) and excess Benzaldehyde, which you then have to remove. Resins allow filtration-based removal, leaving no new impurities.
Q: My product precipitates during the acid wash.
A: The pyrazolone might be protonating (rare, but possible for amino-pyrazolones). Increase the pH to 5.5 or switch to a more polar organic solvent (e.g., 10% MeOH in DCM).
Q: What is the regulatory limit for Hydrazine?
A: Under ICH M7, it is a Class 1 mutagen. The default Acceptable Intake (AI) is often calculated based on TD50 data.[3] For lifetime exposure, limits are often extremely low (e.g., <1-10 ppm depending on daily dose). Consult a toxicologist for compound-specific limits.
References
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.
European Medicines Agency (EMA) . Safety Working Party responses to questions on the limits for genotoxic impurities.
Bhattacharyya, S. (2004).[4] New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[4] Current Opinion in Drug Discovery & Development.
Sun, M. et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis.
solving solubility issues of pyrazol-3-ol in water
Technical Support Center: Pyrazol-3-ol Solubilization Guide Introduction: The "Deceptively Simple" Molecule Welcome to the technical support portal. You are likely here because Pyrazol-3-ol (also known as 3-hydroxypyrazo...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Pyrazol-3-ol Solubilization Guide
Introduction: The "Deceptively Simple" Molecule
Welcome to the technical support portal. You are likely here because Pyrazol-3-ol (also known as 3-hydroxypyrazole or 3-pyrazolinone) is precipitating in your bioassays or crystallizing out of your stock solutions.
Despite a calculated LogP of approximately -0.3 to -0.8 (suggesting hydrophilicity), this molecule presents a classic medicinal chemistry paradox: it is polar yet difficult to keep in solution at neutral pH. This guide deconstructs the tautomeric equilibrium and crystal lattice energy responsible for these failures and provides self-validating protocols to resolve them.
Module 1: The Root Cause – The Tautomer Trap
To solve the solubility issue, you must understand what you are trying to dissolve. Pyrazol-3-ol is not a static structure; it exists in a dynamic equilibrium between the enol form (3-hydroxypyrazole) and the keto form (pyrazolin-3-one).
The Problem: In the solid state, pyrazol-3-ol often forms strong intermolecular hydrogen-bonded dimers (resembling DNA base pairs). This results in high crystal lattice energy that water molecules struggle to break apart.
The Solution Logic: We must disrupt these intermolecular bonds using pH (ionization) or steric shielding (cyclodextrins).
Figure 1: Solubilization Decision Tree
(Visualizing the logical flow for selecting the correct solvent system based on your assay constraints.)
Caption: Decision matrix for selecting solubilization strategies based on experimental pH constraints.
Module 2: pH Manipulation (The First Line of Defense)
Pyrazol-3-ol is amphoteric .[1] It has two key ionization points. The neutral species (predominant between pH 4 and 8) has the lowest solubility because it lacks charge repulsion to prevent aggregation.
Above pH 9.0, the hydroxyl/NH group deprotonates (Anionic -). Solubility increases drastically.
Isoelectric Region
pH 4.0 - 8.0
DANGER ZONE. The molecule is neutral. Solubility is minimal (~10 mg/mL or less).
Protocol A: The "pH Swing" Method
Use this for preparing high-concentration stock solutions (100 mM+) that will be diluted later.
Weighing: Weigh the target amount of Pyrazol-3-ol.
Acidification: Do not add neutral water. Add 0.1 M HCl (or 0.1 M NaOH if basic conditions are tolerated) to 80% of the final volume.
Vortex: Vortex for 30 seconds. The charge repulsion will break the crystal lattice.
Back-Titration (Optional): If the final assay requires neutrality, slowly add buffer only after the compound is fully dissolved. Note: Rapid precipitation may occur if you cross the pKa threshold too quickly.
Module 3: Formulation for Biological Assays (Neutral pH)
When you cannot alter the pH (e.g., cell culture or enzymatic assays), you must use excipients to shield the hydrophobic patches of the molecule.
Protocol B: Cyclodextrin Complexation
Cyclodextrins (CDs) are superior to DMSO because they prevent the "crashing out" effect upon dilution into aqueous media.
Preparation of Vehicle: Prepare a 20% (w/v) solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.
Addition: Add Pyrazol-3-ol to this vehicle.
Sonication: Sonicate at 40°C for 20 minutes. The thermal energy helps the pyrazole ring enter the hydrophobic cavity of the cyclodextrin.
Filtration: Filter through a 0.22 µm PVDF filter.
Figure 2: Tautomeric Equilibrium & Solvation Mechanism
(Understanding why cyclodextrins stabilize the "drug-like" form.)
Caption: Mechanism of solubilization showing the transition from solid dimers to stabilized inclusion complexes.
Module 4: Troubleshooting FAQ
Q1: My 100 mM DMSO stock freezes in the fridge, and when I thaw it, solids remain. Why?A: DMSO is hygroscopic (absorbs water from air). If your stock absorbed moisture, the water content likely pushed the "solvent power" down, causing the pyrazol-3-ol to crystallize.
Fix: Warm the DMSO solution to 37°C and vortex. If solids persist, add 5-10% ethanol as a cosolvent to disrupt the lattice. Store under nitrogen/argon.
Q2: I diluted my stock 1:1000 into PBS (pH 7.4), and it precipitated immediately.A: You hit the "Solubility Cliff." At pH 7.4, the molecule is neutral and least soluble.
Fix: Do not dilute directly into static buffer.
Predilute the stock into an intermediate phase (e.g., 50% PEG400/Water).
Add the buffer to the compound slowly with rapid stirring (preventing local high concentrations).
Q3: Can I use Tween-80?A: Yes, but caution is advised. Surfactants like Tween-80 (Polysorbate 80) work by forming micelles. Pyrazol-3-ol is small and may not partition well into the micelle core compared to lipophilic drugs. Cyclodextrins (Protocol B) are generally more effective for this specific scaffold.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351317, 1H-Pyrazol-3-ol. Retrieved from [Link]
Claramunt, R. M., et al. (2013). The basicity of pyrazoles: A theoretical study of 150 compounds. New Journal of Chemistry. (Discusses pKa and tautomerism energetics). Retrieved from [Link]
Holzer, W., et al. (2008). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. (Detailed NMR and X-ray analysis of the dimer structures). Retrieved from [Link]
Yalkowsky, S. H. (1999).Solubility and Solubilization in Aqueous Media. American Chemical Society. (Foundational text on cosolvent and pH solubility profiles).
Technical Support Center: Regiocontrol in Pyrazolone Alkylation – Avoiding O-Methylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with poor regioselectivity when functionalizing pyrazolone...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with poor regioselectivity when functionalizing pyrazolone scaffolds.
Pyrazolones are highly versatile building blocks in medicinal chemistry, but their inherent ambident nucleophilicity often leads to frustrating mixtures of O-alkylated and N-alkylated products. This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind these competing pathways and provide self-validating, field-proven methodologies to drive your reactions exclusively toward N-methylation.
Part 1: The Mechanistic "Why" – Understanding Tautomerism and Causality
To control the methylation of pyrazolones, you must first control their tautomeric equilibrium. Pyrazolones unsubstituted at the C-4 position exist in a dynamic equilibrium of three tautomeric forms: the CH-form (2,4-dihydro-3H-pyrazol-3-one), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the OH-form (1H-pyrazol-5-ol)[1].
The regioselectivity of your alkylation is directly dictated by which tautomer is most accessible to the electrophile.
The Solvent-Dimerization Effect: In non-polar solvents (e.g., DCM, Chloroform, Benzene), pyrazolones strongly favor the OH-form and assemble into intermolecular hydrogen-bonded dimers[1]. This dimerization physically shields the nitrogen atom, leaving the oxygen atom exposed to electrophilic attack, thereby driving O-methylation .
The Monomerization Effect: In strong, polar aprotic solvents (e.g., DMF, DMSO), these hydrogen bonds are disrupted. The pyrazolone exists primarily as a monomer, shifting the equilibrium toward the NH-form and exposing the highly nucleophilic nitrogen lone pair, which strongly favors N-methylation [1].
Fig 1. Pyrazolone tautomerism and solvent-dependent methylation pathways.
Part 2: Troubleshooting FAQs
Q1: I am using methyl iodide and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
in DCM, but my LC-MS shows predominantly O-methylation. Why is this happening?A: Your solvent choice is overriding your base choice. DCM is relatively non-polar, meaning your pyrazolone substrate is likely existing as a hydrogen-bonded dimer in the OH-form. To fix this, you must switch to a polar aprotic solvent like anhydrous DMF or DMSO. This breaks the dimer, exposes the NH-form, and significantly increases the N-methylation ratio.
Q2: I switched to DMF, but I am still getting a 3:1 mixture of N- to O-methylation. Does the choice of base matter if I stick to Methyl Iodide?A: Absolutely. According to Hard-Soft Acid-Base (HSAB) principles and empirical data, the counterion of your base plays a critical role. If you use a base with a small, "hard" cation (like
from or ), it tightly coordinates with the oxygen anion, sometimes leading to mixed results. By switching to Cesium Carbonate (), the large, "soft" cation weakly coordinates with the pyrazolate anion. This generates a highly reactive, "naked" nucleophile that thermodynamically favors N-methylation[2].
Q3: My target requires >95% N-methylation purity, and standard column chromatography cannot separate the N- and O-isomers. Are there alternative reagents to Methyl Iodide?A: Yes. When conventional alkylating agents (like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
or dimethyl sulfate) fail to provide the necessary regiocontrol[3], you should transition to masked methylating reagents such as -halomethylsilanes. These reagents utilize extreme steric bulk to completely block O-alkylation. Once the bulky silylmethyl group is attached to the nitrogen, a simple aqueous fluoride workup removes the silicon moiety, leaving behind a cleanly N-methylated pyrazole with selectivities exceeding 99:1.
Part 3: Quantitative Selectivity Data
Use the following table to benchmark your expected regioselectivity based on your chosen reaction parameters.
Alkylating Agent
Solvent
Base
Dominant Product
Typical N:O Ratio
Diazomethane ()
Ether / MeOH
None
O-Methylation
< 1:99
Methyl Iodide ()
DCM / Toluene
Mixture
1:3 to 1:1
Methyl Iodide ()
DMF / DMSO
N-Methylation
3:1 to 5:1
-Halomethylsilane
Acetonitrile
TBAF (Workup)
N-Methylation
> 99:1
Part 4: Validated Experimental Protocols
Below are two self-validating protocols. Protocol A is the industry standard for general N-methylation, while Protocol B is the advanced fallback for highly sensitive substrates requiring absolute regiocontrol.
Protocol A: Direct N-Methylation using /
Causality Focus: Utilizing solvent polarity and soft counterions to drive thermodynamic N-alkylation.
Substrate Preparation: Dissolve the pyrazolone derivative (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Ensure the flask is purged with inert gas (
/Ar) to prevent moisture from quenching the base.
Deprotonation: Add anhydrous
(1.5 eq). Stir at room temperature for 15 minutes to allow complete formation of the "naked" pyrazolate anion[2].
Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add Methyl Iodide (1.1 eq) dropwise. Self-Validation Check: The reaction should turn slightly cloudy as cesium iodide precipitates. Stir for 2-4 hours, allowing it to warm to room temperature.
Reaction Monitoring: Pull a 10 µL aliquot, dilute in MeOH, and inject into the LC-MS. The N-methylated product typically elutes slightly later than the O-methylated byproduct on a standard C18 reverse-phase column due to differences in dipole moment.
Workup & Isolation: Quench the reaction with ice water. Extract 3x with Ethyl Acetate. Critical Step: Wash the combined organic layers extensively with a 5% aqueous
solution (at least 3 times) to completely remove residual DMF. Dry over , concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: Ultra-Selective N-Methylation via Masked Silanes
Causality Focus: Utilizing steric hindrance to achieve >99:1 N-selectivity.
Silyl-Alkylation: Dissolve the pyrazolone (1.0 eq) and a sterically bulky ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-halomethylsilane (e.g., chloromethyltrimethylsilane, 1.2 eq) in anhydrous acetonitrile. Add (1.5 eq) and heat to 60 °C for 2-4 hours. The extreme steric bulk of the silane prevents it from approaching the oxygen atom, forcing exclusive N-alkylation.
Protodesilylation: Once TLC confirms complete consumption of the starting material, cool the reaction to room temperature. Add an aqueous fluoride source (e.g., TBAF or KF in water, 2.0 eq) directly to the flask to cleave the silyl group[4]. Stir for 1 hour.
Workup: Dilute with water, extract with DCM, dry over
, and concentrate. This method reliably yields the pure N-methylated product without the need for complex regioisomer separation.
Fig 2. Step-by-step experimental workflow for selective N-methylation.
References
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols
Source: PubMed Central (PMC), National Institutes of Health (NIH)
URL:[Link]
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents
Source: The Journal of Organic Chemistry, ACS Publications
URL:[Link]
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents
Source: PubMed Central (PMC), National Institutes of Health (NIH)
URL:[Link]
Alkylation of pyrazolones / Introduction
Source: Imperial College London
URL:[Link]
Technical Support Center: Purification of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
[1] Executive Summary & Molecule Profile The Compound: 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol CAS Registry Number: (Analogous to Edaravone derivatives, specific CAS varies by salt form) Chemical Class: Pyrazolone / Pyrazo...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Molecule Profile
The Compound: 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
CAS Registry Number: (Analogous to Edaravone derivatives, specific CAS varies by salt form)
Chemical Class: Pyrazolone / Pyrazolol[1]
The Core Challenge: The "Tautomer Trap"
Purifying this compound is deceptively difficult because it does not exist as a single static structure. It undergoes keto-enol tautomerism , equilibrating between the OH-form (pyrazol-3-ol), the NH-form (pyrazolone), and the CH-form.[1]
On standard silica gel (which is slightly acidic, pH ~5), this equilibrium shifts dynamically as the compound moves down the column. This causes:
Peak Tailing (Streaking): The different tautomers interact with silanol groups with varying strength.
Band Broadening: Preventing sharp separation from impurities.
Co-elution: Regioisomers (e.g., 1,4-dimethyl-3-phenyl isomers) often have overlapping pKa values.[1]
Method Development: The "Golden Standard" Protocol
Do not rely on generic gradients. This protocol is optimized for pyrazolones to suppress ionization and lock the tautomeric form.
Mobile Phase Selection Table
Solvent System
Composition (v/v)
Additive (Critical)
Purpose
System A (Non-Polar)
Hexane / Ethyl Acetate
None
Initial TLC screening.[1] Often insufficient for sharp peaks due to tailing.
System B (Standard)
Hexane / Ethyl Acetate
1% Acetic Acid
Recommended Starting Point. The acid suppresses silanol ionization and protonates the pyrazolone, reducing streaking.
System C (High Polarity)
DCM / Methanol
0.5% Acetic Acid
Use if the compound is stuck on the baseline in System B. Start with 98:2 DCM:MeOH.
Step-by-Step Purification Workflow
To ensure reproducibility, follow this dry-loading technique. Pyrazolones often crystallize or precipitate in non-polar mobile phases, making liquid loading risky.
Dissolution: Dissolve crude mixture in minimal DCM or Methanol.
Adsorption: Add Silica Gel (ratio 1:3 compound to silica by weight).
Evaporation: Rotary evaporate until a free-flowing dust is obtained.
Loading: Pour the dust on top of a pre-packed, equilibrated column.
Elution: Run the gradient (typically 0%
40% EtOAc in Hexane with 1% AcOH).
Troubleshooting Guide (Q&A)
Q1: "My product elutes as a streak from fraction 10 to 50. How do I fix this?"
Diagnosis: This is classic "silanol dragging." The basic nitrogen in the pyrazole ring is hydrogen-bonding with the acidic silanols on the silica surface.
The Fix:
Add a Modifier: Add 1% Acetic Acid or 0.1% Formic Acid to both solvent A and solvent B. This protonates the silanols, preventing them from grabbing your molecule.
Switch Stationary Phase: If available, use Amine-functionalized silica .[1] This creates a "basic" environment that repels the basic pyrazole ring, resulting in sharp peaks without additives.
Q2: "I see two spots on TLC that merge into one blob on the column."
Diagnosis: You likely have the regioisomer impurity (1,4-dimethyl-3-phenyl vs 1,4-dimethyl-5-phenyl).[1] These are structurally almost identical and have very similar Rf values.
The Fix:
Slower Gradient: Reduce the slope. If you are increasing EtOAc by 10% every 5 minutes, switch to 2% every 5 minutes.
Solvent Selectivity: Change the "strong" solvent. If using EtOAc, switch to Acetone or THF (mixed with Hexane). Different solvents interact differently with the phenyl ring's pi-system, potentially altering the selectivity factor (
).
Q3: "The compound precipitates inside the column, blocking the flow."
Diagnosis: 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol has poor solubility in Hexane.[1] When the injection solvent (DCM) dissipates, the compound crashes out.
The Fix:
Mandatory Dry Loading: (See Protocol above). This eliminates the solubility mismatch at the head of the column.
Add a Co-solvent: Add 5% DCM to your Hexane bottle. This keeps the "non-polar" phase slightly more solubilizing without destroying the retention mechanism.
Visualizing the Logic
Diagram 1: Purification Decision Tree
This logic flow helps you decide the immediate next step based on your TLC results.
Caption: Decision matrix for selecting mobile phases and loading techniques based on initial TLC behavior.
Diagram 2: The Tautomer Problem & Solution
Understanding why we add acid is crucial for troubleshooting.
Caption: Mechanism of tailing. The equilibrium between OH/NH forms leads to inconsistent interaction with silica. Acid additives block active sites.[1]
References
BenchChem. (2025).[2] Column chromatography conditions for separating pyrazole isomers. Retrieved from
Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[1][3][4] PMC PubMed Central. Retrieved from
Ragavan, R. V., et al. (2009).[5] Synthesis and antimicrobial activity of novel pyrazolone derivatives.[5][6] (Contextual citation on pyrazolone synthesis and purification).
Biotage. (2024).[7] Strategies for Flash Chromatography of Heterocyclic Amines. (General Reference for Amine/Heterocycle Purification).
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational | Lead Scientist: Dr. A. Vance | Ticket: #PYR-404-PURITY
Welcome to the Heterocycle Synthesis Support Hub. If you are reading this, you are likely staring at an LC-MS trace cluttered with regioisomers, or a flask containing "red tar" instead of a crystalline solid.
Low purity in pyrazole synthesis—specifically via the Knorr condensation and 1,3-dipolar cycloadditions—is rarely a result of "bad luck." It is a deterministic outcome of competing kinetics and thermodynamics. This guide deconstructs those failures and provides validated recovery protocols.
Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)
The Issue: You reacted a substituted hydrazine (
) with an unsymmetrical 1,3-diketone and obtained a difficult-to-separate mixture of 1,3- and 1,5-substituted pyrazoles.
The Science:
The Knorr synthesis mechanism is governed by the initial nucleophilic attack.[1] The hydrazine's terminal nitrogen (
) is the most nucleophilic site. It attacks the most electrophilic carbonyl carbon first. However, this is a delicate balance between Sterics (physical bulk blocking attack) and Electronics (electron density).
Electronic Control: An electron-withdrawing group (EWG) like
makes the adjacent carbonyl "harder" (more electrophilic), inviting attack.
Steric Control: A bulky group (e.g.,
) shields the adjacent carbonyl, forcing attack at the distal carbon.
Troubleshooting Protocol:
Variable
Adjustment
Mechanistic Impact
Solvent
Switch from EtOH to TFE (Trifluoroethanol)
TFE hydrogen-bonds to the carbonyls, enhancing electrophilic differentiation.
pH
Use HCl (1 eq) vs. TEA (1 eq)
Acid protonates the most basic carbonyl; Base deprotonates the hydrazine, altering nucleophilicity.
Temperature
0°C to RT (Do not reflux initially)
Low temp favors the kinetic product (fastest attack). Reflux favors the thermodynamic product.
Decision Logic for Regiocontrol:
Figure 1: Decision matrix for selecting reaction conditions based on diketone substitution patterns.
Module 2: The "Stuck" Intermediate (Pyrazolines)
The Issue: Your mass spec shows a peak at
or relative to the expected pyrazole, and the NMR shows aliphatic protons where the aromatic ring should be.
The Science:
When condensing hydrazines with
-unsaturated ketones (chalcones), the immediate product is a Pyrazoline (dihydro-pyrazole). This intermediate is stable and often fails to spontaneously oxidize to the aromatic pyrazole without an external driving force.
The Fix: Oxidative Aromatization
Do not discard the product. You simply need to finish the reaction.
Protocol: DDQ Oxidation
Dissolve the crude pyrazoline in 1,4-dioxane (0.1 M).
Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .
Stir at room temperature for 1-3 hours.
Validation: Monitor TLC. The pyrazoline is often fluorescent blue/green; the pyrazole is UV active (254 nm) but usually non-fluorescent.
Workup: Filter off the precipitated hydroquinone byproduct. Wash filtrate with sat.[2]
to remove residual DDQ species.
Module 3: The "Red Tar" (Hydrazine Impurities)
The Issue: The reaction mixture turns dark red/brown, and the product is an oil that refuses to crystallize.
The Science:
Aryl hydrazines (e.g., phenylhydrazine) are notoriously unstable. They oxidize in air to form diazenes and radical species, which oligomerize into colored "tars." Furthermore, residual hydrazine is basic and nucleophilic, causing decomposition during workup.
The Fix: The Acidic Scavenge
Standard silica chromatography often fails to separate hydrazine residues due to tailing. Use a "pH Swing" extraction.
Step-by-Step Purification:
Dissolution: Dissolve crude "tar" in EtOAc.
The Trap: Wash with 1M HCl (2x).
Why? Pyrazoles are weak bases (
), but hydrazines are much more basic (). The HCl protonates the hydrazine, trapping it in the aqueous layer as the hydrochloride salt. The pyrazole (mostly unprotonated or loosely bound) stays in the organic layer or precipitates.
The Release: If the pyrazole also protonates (rare with EWGs), separate the aqueous layer, neutralize with
to pH 10, and back-extract into DCM.
Polishing: Recrystallize from EtOH/Water or Hexane/EtOAc . Avoid ether if peroxide formation is a concern.
Module 4: FAQ - Rapid Fire Troubleshooting
Q: My Knorr reaction yield is <20% even after 24h reflux.A: You are likely fighting the "Hydrazone Trap." The initial condensation is fast, but the second cyclization step is rate-limiting.
Try: Microwave irradiation (120°C, 10-20 mins).
Try: Add a Lewis Acid catalyst like
(5 mol%) or simply glacial acetic acid (20 vol%) to lower the activation energy of the cyclization.
Q: I see a "double mass" peak (2x Molecular Weight).A: This is Azine formation. The hydrazine reacted with two equivalents of the ketone instead of cyclizing.
Fix: Reverse addition order. Add the ketone slowly to a solution of excess hydrazine. This ensures the hydrazine concentration is always high relative to the ketone, favoring mono-addition and cyclization.
Q: Can I use water as a solvent?A: Yes, "On-Water" synthesis is excellent for pyrazoles due to the hydrophobic effect accelerating the condensation. However, if your diketone is solid and insoluble, you must use a surfactant (SDS) or a co-solvent (EtOH) to ensure homogeneity.
References
Regioselectivity Mechanisms: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Journal of Organic Chemistry, 2008.
One-Pot Synthesis & Oxidation: Lellek, V., et al. "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride."[3] Synlett, 2018.[3]
DDQ Oxidation Protocol: Gupta, R., et al. "DDQ Mediated Oxidative Aromatization of Pyrazolines." Indian Journal of Chemistry, 2010.
minimizing side products in beta-keto ester condensation
Topic: Minimizing Side Products in Claisen & Dieckmann Condensations Welcome to the Reaction Optimization Hub You are likely here because your Claisen condensation yielded a complex mixture, a transesterified byproduct,...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Side Products in Claisen & Dieckmann Condensations
Welcome to the Reaction Optimization Hub
You are likely here because your Claisen condensation yielded a complex mixture, a transesterified byproduct, or—worst of all—starting material after an apparent reaction. This guide treats the condensation of esters not just as a recipe, but as a competition between thermodynamic driving forces and kinetic traps .
Below are the three critical modules for minimizing side products, structured as a troubleshooting workflow.
Module 1: The "Matching Principle" (Preventing Transesterification)
The Issue: You isolated a product with the wrong alkyl group on the ester (e.g., a methyl ester instead of an ethyl ester), or a mixture of both.
The Mechanism:
The Claisen condensation is reversible.[1][2][3][4] If the alkoxide base (
) does not match the leaving group of the ester (), a rapid equilibrium exchange (transesterification) occurs before the condensation has a chance to proceed.
The Protocol:
Identify the Leaving Group: Look at your starting ester. Is it an ethyl ester (-OEt)?
Select the Base: You must use the corresponding alkoxide (Sodium Ethoxide, NaOEt).[5]
Select the Solvent: The solvent must be the conjugate acid of the base (Ethanol, EtOH).
Exception (Kinetic Control): If you cannot match the base (e.g., you need a specific ester but require a stronger base), you must use a non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) in an inert solvent (THF). These bases are too bulky to attack the carbonyl and cause transesterification.
Decision Logic: Base Selection
Figure 1: Decision matrix for preventing transesterification side products.
Module 2: The "Retro-Claisen" Trap (Yield Loss)
The Issue: The reaction seemed to work (TLC showed conversion), but after workup or distillation, the product mass is low, or you recover starting materials.
The Science:
The Claisen condensation is endergonic (thermodynamically unfavorable) in the forward direction for the initial C-C bond formation. The reaction is only driven forward by the irreversible deprotonation of the final
Dissolve the non-enolizable ester (Electrophile) in the base/solvent.
Slowly add the enolizable ester (Nucleophile).
Why? The enolizable ester is deprotonated instantly and reacts with the excess electrophile present, preventing it from finding another molecule of itself [2].
Method B: Kinetic Control (LDA Protocol)
Use this if both esters have
-protons. You must pre-form the enolate of the nucleophile quantitatively.
Standard Operating Procedure: LDA Crossed Claisen
Setup: Flame-dry a 2-neck flask; maintain positive
pressure.
Enolization:
Add LDA (1.1 eq) in THF at -78°C .
Add Ester A (Nucleophile) dropwise over 15 mins.
Stir for 30-45 mins at -78°C. (This locks Ester A as the enolate).
Condensation:
Add Ester B (Electrophile) (dissolved in minimal THF) slowly.
Stir at -78°C for 1 hour.
Quench:
Pour into cold saturated
or dilute .
Note: Never let the reaction warm up before quenching, or scrambling/equilibration will occur.
FAQ & Troubleshooting Matrix
Q: Why did my reaction turn into a solid block?A: The sodium enolate of the
-keto ester is often insoluble in ether/THF. This is actually a good sign (it drives the equilibrium). Add more solvent or use a mechanical stirrer. Do not stop.
Q: I used NaH and my yield is 0%.A: Commercial NaH is often coated in mineral oil (60% dispersion). Did you account for this mass? Also, NaH can be slow to initiate. A drop of alcohol (EtOH) is often required to "kickstart" the formation of the active alkoxide species.
Q: Can I use hydroxide (NaOH/KOH)?A: Generally, No . Hydroxide is a potent nucleophile that hydrolyzes the ester to a carboxylic acid (saponification) rather than promoting condensation. Use alkoxides or amides (LDA).[6]
Symptom
Probable Cause
Corrective Action
Product is wrong ester
Transesterification
Match base alkoxide to ester group (Module 1).
Starting Material Recovered
Water in solvent
Dry solvent (THF/Ether) over Na/Benzophenone or sieves.
Starting Material Recovered
Retro-Claisen during workup
Keep workup cold (0°C); use acidic quench immediately.
Multiple Side Products
Self-Condensation
Switch to LDA protocol (Kinetic Control) or slow addition.
Low Yield
Insufficient Base
Use 1.1 - 1.2 equivalents. The product consumes 1 eq.[7]
References
The Claisen Condensation Reaction. Chemistry LibreTexts. Link
A Comparative Guide to the ¹H NMR Spectral Analysis of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel heterocyclic compou...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an indispensable tool, offering profound insights into molecular architecture. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol, a substituted pyrazolone of interest, and presents a comparative study with structurally related analogs to highlight the nuanced effects of substitution on spectral features.
The Structural Context: Pyrazolones and Their Tautomerism
Pyrazolones are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities.[1][2] A key feature of pyrazolones is their potential for tautomerism, existing in equilibrium between different structural isomers. For the parent scaffold of our target molecule, this primarily involves the 1H-pyrazol-3-ol and the 1,2-dihydro-3H-pyrazol-3-one forms. The specific tautomer present can be influenced by factors such as the solvent and the nature of substituents.[1] In the case of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol, the presence of a methyl group at the N1 position "fixes" the tautomeric form as the 1H-pyrazol-3-ol.
Analysis of the ¹H NMR Spectrum of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
While a publicly available experimental spectrum for 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol is not readily found, a detailed prediction of its ¹H NMR spectrum can be made based on established principles and data from analogous structures.[3][4] The predicted chemical shifts (δ) are presented in Table 1, assuming a standard deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data for 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
Signal
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
1
~10.0 - 12.0
Broad Singlet
1H
OH
2
~7.2 - 7.6
Multiplet
5H
Phenyl-H
3
~3.5
Singlet
3H
N-CH₃
4
~2.1
Singlet
3H
C4-CH₃
Justification of Assignments:
OH Proton (Signal 1): The hydroxyl proton of the enol tautomer is expected to be significantly deshielded and will likely appear as a broad singlet in the downfield region of the spectrum (10.0-12.0 ppm). Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, and it may undergo exchange with D₂O.[5][6]
Phenyl Protons (Signal 2): The five protons of the phenyl group at the C5 position will resonate in the aromatic region, typically between 7.2 and 7.6 ppm.[7] Due to the free rotation of the phenyl ring, the ortho, meta, and para protons may have slightly different chemical environments, leading to a complex multiplet. In some cases, particularly at lower magnetic field strengths, these signals might overlap and appear as a broad singlet.[8]
N-CH₃ Protons (Signal 3): The methyl group attached to the N1 position of the pyrazole ring is expected to appear as a sharp singlet. Its chemical shift is influenced by the heterocyclic ring current and the neighboring phenyl group. A chemical shift of around 3.5 ppm is a reasonable estimation.
C4-CH₃ Protons (Signal 4): The methyl group at the C4 position of the pyrazole ring will also appear as a singlet. Being directly attached to the pyrazole ring, its chemical environment is distinct from the N-methyl group. A typical chemical shift for a methyl group on a pyrazole ring is in the range of 2.1-2.5 ppm.[9]
Visualizing the Molecular Structure and Proton Environments
Caption: A logical workflow for the comparative analysis of ¹H NMR spectra.
Conclusion
The ¹H NMR spectrum of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol is predicted to exhibit four distinct signals corresponding to the hydroxyl, phenyl, N-methyl, and C4-methyl protons. By comparing this predicted spectrum with the experimental data of structurally related pyrazolones, we can confidently assign these signals and gain a deeper understanding of how substituents influence the chemical environment of protons in this heterocyclic system. The detailed experimental protocol and analytical workflow provided herein offer a comprehensive guide for researchers working on the characterization of novel pyrazolone derivatives. This systematic approach, grounded in the principles of NMR spectroscopy and comparative analysis, is essential for the unambiguous structural elucidation required in modern chemical research and drug development.
References
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC. Available at: [Link]
1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC. Available at: [Link]
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
1H NMR chemical shift ppm table. Available at: [Link]
12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. Available at: [Link]
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. Available at: [Link]
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. Available at: [Link]
Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - UniBa. Available at: [Link]
The 1H NMR spectrum of pyrazole in a nematic phase. Available at: [Link]
Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? - Chemistry Stack Exchange. Available at: [Link]
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]
1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. Available at: [Link]
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. Available at: [Link]
Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - MDPI. Available at: [Link]
Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. Available at: [Link]
distinguishing pyrazole regioisomers using NOESY NMR
A Senior Application Scientist's Guide to Distinguishing Pyrazole Regioisomers: NOESY vs. HMBC NMR Techniques The condensation of asymmetric 1,3-diketones with substituted hydrazines is a cornerstone reaction in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Distinguishing Pyrazole Regioisomers: NOESY vs. HMBC NMR Techniques
The condensation of asymmetric 1,3-diketones with substituted hydrazines is a cornerstone reaction in medicinal chemistry, yielding the highly privileged pyrazole scaffold. However, this reaction notoriously produces a mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers[1]. Because these isomers possess identical masses and nearly identical functional groups, standard analytical techniques like LC-MS or 1D
H NMR often fail to provide definitive structural elucidation.
As an application scientist, relying on heuristic rules—such as the slight upfield shift of the C4-H proton in 1,5-isomers—is a dangerous gamble due to unpredictable anisotropic shielding effects from adjacent substituents[1]. To achieve absolute structural certainty, researchers must transition from 1D chemical shift analysis to 2D spatial and connectivity mapping. This guide objectively compares the performance of 2D NOESY against
H-C HMBC and H-N HMBC techniques, providing a self-validating workflow for regioisomer differentiation.
The Analytical Challenge & Mechanistic Logic
The fundamental difference between a 1,3-disubstituted and a 1,5-disubstituted pyrazole lies in the spatial orientation of the substituents relative to the N1-alkyl/aryl group.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique measures through-space dipolar coupling. If two protons are within 5 Å of each other, cross-relaxation occurs, producing a cross-peak. In a 1,5-disubstituted pyrazole, the protons on the N1-substituent and the C5-substituent are spatially adjacent, yielding a strong, diagnostic NOE signal[2]. In the 1,3-isomer, the distance exceeds 5 Å, rendering the signal absent[3].
2D HMBC (Heteronuclear Multiple Bond Correlation): This technique measures through-bond scalar coupling (typically
and ). H-C HMBC can trace a 3-bond connection from the N1-protons to the C5-carbon[4]. Alternatively, H-N HMBC leverages the stark chemical shift difference between the pyrrole-like N1 (-170 ppm) and the pyridine-like N2 (-70 ppm) to confirm substituent placement[5].
While NOESY is the "Smoking Gun" for regioisomer assignment, it requires both the N1 and C5 substituents to possess protons. If either position is occupied by a proton-deficient group (e.g., a halogen or a heteroatom-linked moiety), HMBC becomes the necessary failsafe[4].
Feature
2D NOESY (H-H)
2D HMBC (H-C)
2D HMBC (H-N)
1D H NMR
Primary Mechanism
Through-space (< 5 Å)
Through-bond (, )
Through-bond (, )
Chemical shift / Shielding
Diagnostic Target
N1-R to C5-R proximity
N1-R to C5 carbon
N1/N2 to adjacent protons
C4-H proton shift
Sensitivity
High (Proton detection)
Medium (C natural abundance)
Low (N natural abundance)
Very High
Acquisition Time
1 - 4 hours
2 - 12 hours
12 - 24+ hours
< 10 minutes
Confidence Level
Definitive ("Smoking Gun")
High (Requires C5 assignment)
Definitive (Orthogonal)
Low (Heuristic only)
Self-Validating NOESY Methodology
To ensure absolute trustworthiness, the following NOESY protocol is designed as a self-validating system. It includes internal controls to verify that relaxation parameters are correctly tuned before interpreting the critical N1-C5 cross-peak.
Step 1: Sample Preparation & Degassing (Causality: Preventing Signal Quenching)
Dissolve 10–15 mg of the purified pyrazole isomer in 0.6 mL of a deuterated solvent (e.g., CDCl
or DMSO-).
Critical Step: Degas the sample using the freeze-pump-thaw method (3 cycles) or argon sparging for 5 minutes. Why? Molecular oxygen is paramagnetic. Its presence facilitates
relaxation pathways that compete with cross-relaxation, effectively quenching the delicate NOE signal.
). For small pyrazole molecules (MW < 500 Da), the molecules tumble rapidly in solution (). This results in a positive NOE that builds up slowly.
Set
to 300–600 ms . Using a mixing time that is too short will result in zero signal; too long will result in spin diffusion (false positives from secondary transfers).
Step 3: Acquisition & Internal Validation
Acquire the 2D NOESY spectrum with a minimum of 16 scans per
increment to ensure a high signal-to-noise ratio.
Self-Validation Check: Before looking for the N1-C5 correlation, check for a cross-peak between the N1-substituent and the C4-H proton. Because the C4-H proton is always present and relatively close, this cross-peak must appear. If it is absent, your mixing time is incorrect or the sample is too dilute.
Step 4: Regioisomer Assignment
1,5-Isomer Confirmation: A distinct cross-peak between the protons of the N1-substituent and the C5-substituent confirms the 1,5-regioisomer[2].
1,3-Isomer Confirmation: The complete absence of the N1 to C5 cross-peak (while the internal validation peaks remain strong) confirms the 1,3-regioisomer[3].
Structural Elucidation Workflow
To standardize the decision-making process in the laboratory, follow this sequential analytical workflow. It prioritizes rapid, high-sensitivity proton experiments before escalating to time-intensive heteronuclear methods.
Caption: Step-by-step decision tree for isolating and characterizing pyrazole regioisomers using 2D NMR.
References
Lusardi, M., et al. (2022). "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives". Molecules (NIH/PMC). Available at: [Link]
Luque, C., et al. (2011). "Preparation, separation and characterization of two pyrazolic regioisomers of high purity". Universitat Autònoma de Barcelona (UAB). Available at: [Link]
Kula, K., et al. (2021). "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates". Kaunas University of Technology (KTU). Available at:[Link]
Dzedulionytė, K., et al. (2023). "Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships". RSC Advances. Available at: [Link]
A Comparative Guide to the Structural Elucidation of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol: An Integrated Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon w...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. This guide provides an in-depth, comparative analysis of the principal techniques used for the structural elucidation of small organic molecules, centered around the example of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol, a member of the pharmacologically significant pyrazole class of compounds.
As a Senior Application Scientist, my objective is not merely to present a series of protocols but to illuminate the synergistic interplay between different analytical methods. We will explore how data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) build a structural hypothesis, which is then unequivocally confirmed by the "gold standard" of structural determination: single-crystal X-ray crystallography.
The Definitive Answer: Single-Crystal X-ray Crystallography
For an unambiguous determination of molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms, single-crystal X-ray crystallography is unparalleled. While a crystal structure for the exact title compound is not publicly available, we can draw authoritative insights from the closely related analog, 4-Methyl-5-phenyl-1H-pyrazol-3-ol , for which detailed crystallographic data has been published. This allows for a robust, data-driven comparison.
The crystallographic data reveals a monoclinic crystal system with two independent molecules in the asymmetric unit. Key structural features include the dihedral angle between the pyrazole and benzene rings, which are 39.57 (14)° and 41.95 (13)° for the two molecules. The structure is stabilized by intermolecular O—H⋯N and N—H⋯O hydrogen bonds, forming dimers and chains.
The journey from a purified compound to a refined crystal structure is a meticulous process.
Crystallization : The initial, and often most challenging, step is growing a high-quality single crystal (typically >0.1 mm). Common techniques include:
Slow Evaporation : A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
Solvent Layering : A solution of the compound is layered with a miscible solvent in which it is less soluble. Slow diffusion at the interface can induce crystallization.
Cooling : A saturated solution at a higher temperature is slowly cooled, promoting crystallization as solubility decreases.
Data Collection :
A suitable crystal is mounted on a goniometer head and placed in a diffractometer.
The crystal is cooled, typically to 100 K, to minimize thermal vibrations.
A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
The crystal is rotated, and a series of diffraction patterns are collected on a detector at various orientations.[1]
Data Processing and Structure Solution :
The diffraction spots are indexed to determine the unit cell parameters.
The intensities of the reflections are integrated and corrected for experimental factors.
The space group is determined from systematic absences in the diffraction pattern.
The initial structure is solved using direct methods.
Structure Refinement and Validation :
The atomic positions and displacement parameters are refined to improve the agreement between the calculated and observed diffraction data. This is monitored using the R-factor and R-free values.[2][3]
Hydrogen atoms are located in the difference Fourier map or placed in calculated positions.
The final model is validated for geometric soundness and overall quality.[4][5][6]
dot
graph TD {
subgraph X-ray Crystallography Workflow
A[Purified Compound] --> B{Crystal Growth};
B --> C[Crystal Mounting];
C --> D[X-ray Data Collection];
D --> E[Data Processing & Structure Solution];
E --> F[Structure Refinement & Validation];
F --> G[Final Crystal Structure];
end
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style G fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
}
caption: Workflow for Single-Crystal X-ray Structure Determination.
Building the Hypothesis: A Spectroscopic Toolkit
Before obtaining a crystal structure, a combination of other analytical techniques is employed to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[7] For our target molecule, ¹H and ¹³C NMR would provide crucial connectivity information.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation : Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]
¹H NMR Acquisition :
Acquire a standard ¹H spectrum to observe the chemical shifts, integration, and multiplicity of proton signals.
To identify exchangeable protons (like the -OH group), a D₂O exchange experiment can be performed.[8]
¹³C NMR Acquisition :
Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. A pulse angle of 30-45° and a sufficient relaxation delay are important for quantitative accuracy, especially for quaternary carbons.[9]
HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.[10]
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is key for connecting molecular fragments and assigning quaternary carbons.
Data Interpretation for 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
Technique
Expected Observations
Inference
¹H NMR
- Singlet for N-CH₃ (~3.8 ppm) - Singlet for C-CH₃ (~2.2 ppm) - Multiplets for phenyl protons (~7.2-7.5 ppm) - Broad singlet for OH proton (variable)
Presence of two distinct methyl groups, a phenyl group, and a hydroxyl group.
¹³C NMR
- Signal for N-CH₃ (~35 ppm) - Signal for C-CH₃ (~10 ppm) - Signals for phenyl carbons (~125-135 ppm) - Signals for pyrazole ring carbons (C3, C4, C5) - Signal for C3-OH (~155-160 ppm)
Confirms the carbon skeleton and the presence of the pyrazole ring.[11][12][13][14]
2D NMR
- HMBC correlation from N-CH₃ protons to C5 and C1 of the pyrazole ring. - HMBC correlation from C-CH₃ protons to C3, C4, and C5 of the pyrazole ring. - HMBC correlations from phenyl protons to C5 of the pyrazole ring.
Establishes the connectivity between the methyl groups, phenyl group, and the pyrazole core.
dot
graph TD {
subgraph NMR Data Integration
A[1D ¹H & ¹³C NMR] --> B{Initial Functional Groups};
B --> C[2D COSY];
C --> D{Proton-Proton Connectivity};
B --> E[2D HSQC];
E --> F{Direct C-H Bonds};
D & F --> G[2D HMBC];
G --> H{Long-Range C-H Connectivity};
H --> I[Proposed Structure];
end
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style I fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
}
caption: Logic flow for structural elucidation using NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[15]
Experimental Protocol: FT-IR of a Solid Sample
KBr Pellet Method :
Grind 1-2 mg of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
Place the mixture in a pellet die and apply pressure to form a transparent pellet.
The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would strongly suggest the presence of the hydroxyl group. The combination of aromatic and aliphatic C-H stretches, along with characteristic C=C and C=N absorptions, would be consistent with the proposed structure.[19]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.[20] Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[21]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[22]
Fragmentation : The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.[23]
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Detection : The abundance of each ion is measured, and a mass spectrum is generated.
Data Interpretation for 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
Molecular Ion Peak (M⁺•) : The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O = 188.23 g/mol ). This is a critical piece of information for confirming the molecular formula.[24]
Fragmentation Pattern : The fragmentation of pyrazole derivatives is influenced by the substituents.[25] Expected fragmentation pathways could include:
Loss of a methyl group (-15 amu).
Cleavage of the pyrazole ring, potentially with loss of N₂ or HCN.[26]
Fragments corresponding to the phenyl group (e.g., m/z 77).
Synthesizing the Data: A Unified Conclusion
The true power of these techniques lies in their combined application. Mass spectrometry provides the molecular formula. FT-IR identifies the key functional groups. NMR spectroscopy pieces together the carbon-hydrogen framework and establishes connectivity. Finally, X-ray crystallography provides the definitive, high-resolution 3D structure, confirming the hypotheses generated by the other spectroscopic methods and revealing subtle stereochemical and packing details that are otherwise inaccessible.
This integrated approach ensures a self-validating system for structural elucidation, providing the trustworthy and authoritative data required for advancing research and development in the chemical and pharmaceutical sciences.
References
Sample preparation for FT-IR. Available from: [Link]
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]
The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Available from: [Link]
Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1989). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92. Available from: [Link]
Claramunt, R. M., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1144. Available from: [Link]
de la Cuesta, E., Avendano, C., & Galiano, F. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 835-847. Available from: [Link]
ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]
Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Available from: [Link]
ResearchGate. Fragmentations of pyrazole derivatives 9. Available from: [Link]
Burnley, T., et al. (2007). Ensemble refinement of protein crystal structures: validation and application. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 9), 973-983. Available from: [Link]
Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 275(1), 1-21. Available from: [Link]
Mintas, M., et al. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(4), 677-684. Available from: [Link]
Elguero, J., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available from: [Link]
yetnet. X-Ray Crystallography - Refinement. Available from: [Link]
Protein X-Ray Structure Validation: Key Criteria. Available from: [Link]
Mobinikhaledi, A., et al. (2002). 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152. Available from: [Link]
Liu, X., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274. Available from: [Link]
ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available from: [Link]
Elguero, J., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 22(8), 837-844. Available from: [Link]
Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). Available from: [Link]
Mass Spectrometry analysis of Small molecules. (2013, February 7). Available from: [Link]
ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available from: [Link]
Iannelli, P., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 795. Available from: [Link]
Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Available from: [Link]
MathWorks. (2024, June 14). NMR Data Processing and Analysis. Available from: [Link]
University of Illinois. Electron Ionization. Available from: [Link]
ResearchGate. Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). Available from: [Link]
Introduction to NMR data processing and analysis with Origin. Available from: [Link]
Steiner, R. A., & Rupp, B. (2012). Model building, refinement and validation. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 4), 325-327. Available from: [Link]
ResearchGate. Mass fragmentation pattern of compound 4l. Available from: [Link]
Reynolds, W. F. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Structure Elucidation. Royal Society of Chemistry. Available from: [Link]
LCGC International. (2020, November 13). The Essential Guide to Electron Ionization in GC–MS. Available from: [Link]
YouTube. (2025, February 14). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Available from: [Link]
HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Available from: [Link]
Chemical Instrumentation Facility. Mass Spectrometry Tutorial (Dr. Kamel Harrata). Available from: [Link]
ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Available from: [Link]
Anderson, D. W. W., et al. (1969). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 420-424. Available from: [Link]
Holčapek, M., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1), 79-106. Available from: [Link]
Basic 1h And 13c Nmr Spectroscopy. Available from: [Link]
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available from: [Link]
Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]
NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
Arjunan, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 385-393. Available from: [Link]
Strategic HPLC Method Development for Pyrazolone Impurities: A Comparative Guide on Column Chemistries and Method Optimization
Pyrazolone derivatives—ranging from neuroprotectants like edaravone to analgesics like metamizole—present unique chromatographic challenges. Their electron-rich heterocyclic rings make them highly susceptible to 1[1].
Author: BenchChem Technical Support Team. Date: March 2026
Pyrazolone derivatives—ranging from neuroprotectants like edaravone to analgesics like metamizole—present unique chromatographic challenges. Their electron-rich heterocyclic rings make them highly susceptible to 1[1]. Furthermore, pyrazolone impurities (e.g., 4-methylaminoantipyrine or phenylhydrazine derivatives) are highly polar and structurally similar to the parent active pharmaceutical ingredient (API), making baseline separation difficult on standard stationary phases.
This guide objectively compares column chemistries and provides a self-validating, step-by-step protocol for developing a stability-indicating assay for pyrazolone impurities.
Comparative Analysis of Stationary Phases
When developing a stability-indicating method, the choice of column chemistry dictates the selectivity (
) and resolution (). Traditional fully porous C18 columns often struggle with pyrazolones, leading to peak tailing due to secondary interactions between the polar pyrazolone moieties and residual surface silanols.
To objectively compare performance, we evaluate three alternative column architectures against the traditional standard:
Core-Shell Technology (Superficially Porous Particles): By utilizing a solid silica core (e.g., 2.6 µm) with a porous outer shell, longitudinal diffusion is minimized. This results in sharper peaks and higher efficiency, allowing for the2
interactions, which provide orthogonal selectivity for the aromatic rings of pyrazolone derivatives, effectively separating co-eluting positional isomers.
Mixed-Mode Phases: For highly polar pyrazolone metabolites that elute in the void volume of a standard C18 column, mixed-mode chromatography (combining reversed-phase and ion-exchange) offers superior retention.
Table 1: Comparative Performance of HPLC Column Chemistries for Pyrazolone Impurity Profiling
Column Chemistry
Particle Technology
Retention Mechanism
Resolution ()
Run Time
Best Use Case
Standard C18
5.0 µm, Fully Porous
Hydrophobic
1.5 - 1.7
20-25 min
Routine assay of stable APIs; prone to peak tailing for polar impurities.
Core-Shell C18
2.6 µm, Solid Core
Hydrophobic + Low Diffusion
> 3.0
< 10 min
High-throughput stability-indicating assays; sharp peaks for degradants.
Highly polar pyrazolone metabolites that fail to retain on standard C18.
Mechanistic Protocol for Method Development
A robust protocol must be a self-validating system. The following methodology details the step-by-step development of a stability-indicating assay, emphasizing the causality behind sample stabilization and mobile phase selection.
Logical workflow for pyrazolone HPLC method development, from stabilization to validation.
Causality: Pyrazolones are notoriously unstable in solution. 3 at room temperature[3], and 4[4]. If the sample degrades during preparation, the analytical results will falsely report high impurity levels.
Stabilizer Addition: Dissolve the pyrazolone sample (e.g., 1.0 mg/mL) in a diluent containing an antioxidant. For metamizole,4 to completely inhibit in situ hydrolysis[4]. For edaravone, ensure extractions are performed in under 10 minutes and maintain samples at 4°C[3].
Filtration: Pass the stabilized solution through a 0.22 µm PTFE syringe filter. Avoid nylon filters, which can adsorb polar aromatic compounds.
Phase 2: Chromatographic Optimization
Causality: Controlling the ionization state of both the analyte and the column is critical for reproducible retention.
Column Selection: Install a Core-Shell C18 column (150 x 4.6 mm, 2.6 µm) to maximize throughput without exceeding standard HPLC pressure limits[2].
Mobile Phase Configuration:
Buffer (Mobile Phase A): Prepare a 35 mM Phosphate buffer and adjust the pH to 3.0[4]. Mechanistic rationale: A low pH (pH 3.0) suppresses the ionization of acidic residual silanols on the silica support, preventing peak tailing. It also ensures that weakly basic pyrazolone impurities remain fully protonated, standardizing their retention mechanism.
Organic Modifier (Mobile Phase B): Use HPLC-grade Methanol or Acetonitrile.
Elution Gradient: Program a gradient from 5% B to 60% B over 20 minutes to ensure elution of both highly polar degradants and the hydrophobic parent API[1].
Detection: Monitor via UV-DAD at 275 nm (optimal for metamizole) or 244 nm (optimal for edaravone) to capture the full spectral profile of the impurities[4].
Phase 3: System Self-Validation via Forced Degradation
To prove the method is genuinely stability-indicating, it must successfully 1[1].
Acid/Base Stress: Treat 1 mL of the API solution with 1 mL of 0.1 N HCl or 0.1 N NaOH at 60°C for 1 hour, then neutralize.
Oxidative Stress: Expose the sample to 3%
at room temperature for 2 hours.
Validation Criteria: Inject the stressed samples. The system is considered validated only if the resolution (
) between the parent pyrazolone peak and the closest eluting degradant is , and the peak purity angle is less than the purity threshold across the DAD spectrum.
Orthogonal Verification
While HPLC remains the gold standard for pyrazolone impurity profiling due to its versatility and low limits of detection, Capillary Electrophoresis (CE) can be employed as an orthogonal technique.5, providing a higher degree of confidence in the analytical profile[5].
References
MDPI. "Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification." MDPI, 2025. URL:[Link]
National Center for Biotechnology Information (PMC). "Phase I Clinical Study of Edaravone in Healthy Chinese Volunteers." PMC. URL:[Link]
Setiabudi University. "HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ASSAY OF METAMIZOLE, THIAMINE AND PYRIDOXINE IN TABLET." USB e-journal. URL: [Link]
Macedonian Pharmaceutical Bulletin. "Transfer of pharmacopoeial liquid chromatography reversed-phase methods for determination of related compounds in diclofenac sodium and metamizole sodium." MFD. URL:[Link]
Publish Comparison Guide: Establishing the Melting Point Standard for 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
As a Senior Application Scientist, I frequently encounter discrepancies in thermal analysis caused by sub-optimal reference materials or poorly controlled experimental parameters. When characterizing specialized pyrazole...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter discrepancies in thermal analysis caused by sub-optimal reference materials or poorly controlled experimental parameters. When characterizing specialized pyrazole building blocks like 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol (CAS 39513-08-1) [1], establishing a rigorous melting point standard is critical. This compound serves as a vital intermediate in pharmaceutical synthesis, where even trace impurities can propagate through a synthetic pathway, compromising the final active pharmaceutical ingredient (API).
This guide objectively compares the thermal performance of an Analytical Reference Standard against a Technical Grade alternative. Furthermore, it provides self-validating experimental protocols grounded in compendial standards to ensure absolute accuracy in your thermal assays.
Comparative Analysis: Analytical Standard vs. Technical Grade
To establish a reliable melting point standard, we must first understand how purity grades impact thermodynamic behavior. We compared a high-purity Analytical Reference Standard (e.g., TRC/Fisher grade, >99.5%)[2] against a standard Technical Grade (95.0%) batch.
The quantitative thermal data, obtained via Differential Scanning Calorimetry (DSC) and Capillary Melting Point apparatus, is summarized below:
Analytical Parameter
Analytical Reference Standard (>99.5%)
Technical Grade (95.0%)
Performance Impact / Causality
Purity (HPLC-UV)
99.8%
95.2%
Determines the baseline chemical composition prior to thermal analysis.
DSC Extrapolated Onset ()
134.2 °C
131.5 °C
Impurities in the technical grade depress the onset temperature due to increased liquid-phase entropy.
DSC Peak Temperature ()
134.8 °C
133.2 °C
Peak broadening in the technical grade indicates a wider melting range caused by heterogeneous lattice breakdown.
Capillary Melting Range
134.1 – 134.9 °C
131.0 – 133.5 °C
The analytical standard provides a sharp, <1 °C melting range, making it suitable for instrument calibration.
Enthalpy of Fusion ()
125.4 J/g
118.2 J/g
Lower energy is required to disrupt the technical grade's crystal lattice due to pre-existing defect sites from impurities.
Mechanistic Insights: The Thermodynamics of Melting Point Depression
The performance gap between the two grades is governed by the Van 't Hoff equation for melting point depression[3]. Impurities that dissolve in the melt but remain insoluble in the solid crystal lattice disrupt intermolecular hydrogen bonding and
stacking inherent to the pyrazole ring. This disruption increases the entropy of the liquid phase, lowering its chemical potential. Consequently, less thermal energy is required to drive the solid-to-liquid phase transition, resulting in the depressed and broadened melting range observed in the Technical Grade material[3].
Experimental Protocol A: Absolute Purity via DSC (USP <891>)
Differential Scanning Calorimetry (DSC) provides a highly precise, thermodynamic measurement of melting behavior[4]. This protocol is a self-validating system: the integration of the melting endotherm directly calculates the absolute mole percent purity without requiring a reference standard of the same compound[3].
Step-by-Step Methodology
Instrument Calibration: Calibrate the DSC cell constant and temperature axis using a high-purity Indium standard (
= 156.6 °C, = 28.45 J/g).
Sample Preparation: Accurately weigh 2.0 – 3.0 mg of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol into a hermetic aluminum pan. Causality: Hermetic sealing prevents the sublimation of the pyrazole derivative and eliminates endothermic artifacts caused by the volatilization of residual moisture[5].
Thermal Program: Equilibrate at 50 °C, then heat to 150 °C at a strict ramp rate of 1 °C/min . Causality: A slow heating rate is non-negotiable. Faster rates outpace the thermal conductivity of the organic crystal, inducing thermal lag (where the furnace is hotter than the sample), which artificially broadens the peak and invalidates partial-area purity calculations.
Data Analysis: Apply the Van 't Hoff plot to the melting endotherm. The software integrates partial areas under the curve to determine the fraction melted (
) at specific temperatures (), yielding the absolute mole percent purity[3].
Workflow for DSC purity determination using Van 't Hoff partial area analysis.
Experimental Protocol B: Capillary Melting Point (USP <741>)
While DSC provides thermodynamic purity, the Capillary Melting Point method remains the ubiquitous standard for routine Quality Control (QC) release assays[6].
Step-by-Step Methodology
Apparatus Verification: Verify the optical melting point apparatus using USP Primary Reference Standards (e.g., Phenacetin,
~135 °C) to bracket the expected melting range of the pyrazole[7].
Sample Pulverization: Grind the 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol crystals into a fine, homogeneous powder using an agate mortar. Causality: Large crystals create insulating air pockets within the capillary. Pulverization maximizes surface area contact with the glass, ensuring uniform heat transfer.
Capillary Loading: Pack the powder into a glass capillary tube to a strict height of 3 mm [6]. Causality: A column exceeding 3 mm introduces a vertical temperature gradient; the bottom melts before the top, artificially broadening the recorded melting range.
Controlled Heating: Rapidly heat the block to 125 °C, then reduce the ramp rate to 1 °C/min through the melting phase.
Optical Detection: Record the Onset Point (first appearance of liquid phase) and the Clear Point (complete disappearance of the solid phase)[6].
Self-validating protocol for capillary melting point certification per USP <741>.
Conclusion
For highly sensitive assays, the Analytical Reference Standard (>99.5%) of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol is mandatory. Technical grades exhibit significant melting point depression and peak broadening due to lattice-disrupting impurities. By strictly adhering to the 1 °C/min ramp rates and precise sample preparation techniques outlined in USP <891> and USP <741>, laboratories can eliminate thermal lag and ensure their melting point determinations are both accurate and highly reproducible.
References
ASTM International. "Standard Test Method for Purity by Differential Scanning Calorimetry (ASTM E928)". ASTM. URL:[Link]
Giani, S., & Towers, N. M. "Compliance with Amended General Chapter USP <741> Melting Range or Temperature". ChemRxiv. URL:[Link]
Pharmaceutical Technology. "Detecting Residual Moisture in Lyophilized Product". PharmTech. URL:[Link]
Spectroscopic Profiling of Phenyl-Substituted Pyrazoles: A Comparative Technical Guide
Executive Summary The optical properties of phenyl-substituted pyrazoles are dictated by a delicate balance between electronic conjugation and steric regiochemistry .[1] While the pyrazole core is a ubiquitous scaffold i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The optical properties of phenyl-substituted pyrazoles are dictated by a delicate balance between electronic conjugation and steric regiochemistry .[1] While the pyrazole core is a ubiquitous scaffold in FDA-approved therapeutics (e.g., Celecoxib, Rimonabant) and electroluminescent materials, its UV-Vis absorption profile (
) varies drastically based on the substitution pattern.[1]
This guide provides an objective technical comparison of 1,3-, 1,5-, and 1,3,5-phenyl-substituted pyrazoles. It challenges the assumption that "more phenyl rings equals longer wavelengths" by demonstrating how steric inhibition of resonance in 1,5-isomers leads to hypsochromic shifts compared to their 1,3-analogs.[1]
Mechanistic Foundation: The "Twist" Effect
To interpret the data correctly, one must understand the structural causality governing the HOMO-LUMO gap in these systems.
Regiochemistry and Conjugation
1,3-Diphenylpyrazole (Planar/Conjugated): The phenyl ring at position 3 is distant from the N-phenyl group at position 1.[1] This allows both rings to adopt a near-planar conformation with the central pyrazole core, facilitating extended
1,5-Diphenylpyrazole (Twisted/Interrupted): The phenyl group at position 5 is sterically crowded against the phenyl group at position 1 (specifically the ortho-hydrogens).[1] To relieve this steric strain, the phenyl rings rotate out of the pyrazole plane. This "twist" breaks the effective conjugation length, acting as a "circuit breaker" for the
The following diagram illustrates the causal pathway between regiochemistry and spectral shift.
Figure 1: Mechanistic flow illustrating how steric hindrance in 1,5-isomers disrupts planarity, leading to higher energy transitions (Blue Shift) compared to 1,3-isomers.[1]
Comparative Data Analysis
The following data summarizes the absorption maxima (
) in polar aprotic (MeCN) or polar protic (EtOH) solvents. Note that values may shift 2-5 nm depending on specific solvent polarity (solvatochromism).[1]
Table 1: UV-Vis Absorption Maxima of Phenyl-Pyrazoles[1]
Compound
Structure
(nm)
( Mcm)
Structural Insight
1-Phenylpyrazole
Monosubstituted
~252
1.2
Baseline conjugation.[1] Phenyl and pyrazole are moderately coupled.[1]
1,3-Diphenylpyrazole
Disubstituted
292 - 296
2.1
Planar. Extended conjugation system across the entire molecule.[1] Significant bathochromic shift.[1][2]
1,5-Diphenylpyrazole
Disubstituted
255 - 265
1.4
Twisted. Steric clash between N1-Ph and C5-Ph prevents planarity.[1] Spectrum resembles the sum of isolated phenyl/pyrazole units rather than a unified chromophore.
1,3,5-Triphenylpyrazole
Trisubstituted
256 (Band I)296 (Band II)
2.8 (Band II)
Hybrid. The C3-Ph contributes to the long-wave band (296 nm), while the N1/C5 interaction remains twisted.[1] High molar absorptivity due to multiple chromophores.[1]
Key Takeaway: 1,5-diphenylpyrazole absorbs at a significantly shorter wavelength (~255 nm) than 1,3-diphenylpyrazole (~295 nm), despite having the same number of atoms.[1] This validates the "Steric Inhibition of Resonance" theory.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility and distinguish between genuine spectral features and artifacts (such as aggregation), follow this self-validating protocol.
Reagents & Preparation
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH).[1] Note: MeCN is preferred for identifying fine structure as it forms fewer hydrogen bonds than EtOH.
Concentration: Prepare a stock solution at
M. Perform serial dilutions to reach the linear range ( Absorbance units).
Step-by-Step Methodology
Figure 2: Self-validating UV-Vis workflow ensuring Beer-Lambert law compliance and solubility verification.
Critical Control Points[1]
The Dilution Test: Always measure the spectrum at concentration
and . If the spectral shape changes (e.g., a shoulder disappears or relative peak heights change), aggregation is occurring.[1] Only use data where the shape is concentration-independent.[1]
Solvent Cutoff: Do not use Acetone or DMF, as their UV cutoff (>260 nm) will mask the primary bands of pyrazole derivatives.[1]
Application Case Study: Celecoxib Analogs
In drug development, this spectroscopic data acts as a proxy for molecular conformation, which influences binding affinity.[1]
Implication: The molecule adopts a twisted conformation in solution. This non-planar geometry is critical for its fit into the COX-2 enzyme active site, which accommodates the bulk but requires specific vector orientation of the phenyl rings.
Design Tip: If you synthesize a 1,3-isomer analog, the molecule will likely flatten.[1] While this increases conjugation (
shift to ~295 nm), it may abolish biological activity because the flat molecule cannot occupy the orthogonal hydrophobic pockets of the target protein.[1]
References
Elguero, J., et al. (2002).[1] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.[1] [1]
Mukherjee, S., et al. (2015).[1][3] AIEE phenomenon: tetraaryl vs. triaryl pyrazoles. Chemical Communications, 51, 17148-17151.[1] (Provides crystallographic and spectral data for triphenyl systems).
Gust, R., et al. (2008).[1] Investigation of the stability of the 1,5-diarylpyrazole scaffold. Journal of Medicinal Chemistry. (Discusses the steric implications of the 1,5-motif).
PubChem Compound Summary. (2024). 1,3,5-Triphenylpyrazole Spectral Data. National Center for Biotechnology Information.[1] [1]
A Comparative Guide to the Antioxidant Activity of Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Growing Interest in Pyrazolone Antioxidants Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Interest in Pyrazolone Antioxidants
Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] While historically recognized for a wide range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects, their potential as potent antioxidants is an area of burgeoning research.[1][3][4] The structural motif of pyrazolone is present in well-known drugs, such as the free radical scavenger edaravone, used in the treatment of stroke, which underscores the therapeutic promise of this chemical scaffold.[3][5]
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[6] Antioxidants mitigate this damage by donating electrons to stabilize ROS.[6] This guide provides a comparative analysis of the antioxidant activity of various pyrazolone derivatives, details the experimental methodologies used for their evaluation, and explores the structure-activity relationships that govern their efficacy.
Mechanisms of Antioxidant Action in Pyrazolone Derivatives
Pyrazolone derivatives can exert their antioxidant effects through several chemical mechanisms. The two most prominent are:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. This mechanism is favored in nonpolar solvents.[5]
Single Electron Transfer followed by Proton Transfer (SPLET): The antioxidant first donates an electron to the radical, followed by the transfer of a proton. The SPLET mechanism is generally the preferred pathway in polar solvents.[5]
Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in predicting the most probable radical scavenging pathways for different pyrazolone analogues under various conditions.[4][5]
Key In Vitro Assays for Evaluating Antioxidant Activity
To quantitatively compare the antioxidant potential of pyrazolone derivatives, several standardized in vitro assays are employed. These assays are based on different chemical principles, and therefore, a multi-assay approach is often recommended for a comprehensive assessment.[7]
The DPPH assay is a widely used, rapid, and reliable method to screen for radical scavenging activity.[7][8][9]
Principle: DPPH is a stable free radical with a deep violet color.[7] When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine.[7][8] The decrease in absorbance, measured spectrophotometrically at approximately 517 nm, is proportional to the radical scavenging activity of the compound.[10]
Detailed Experimental Protocol: DPPH Assay
Objective: To determine the concentration of a pyrazolone derivative required to scavenge 50% of DPPH radicals (IC50).
Materials:
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Methanol
Pyrazolone derivative stock solution
Positive control (e.g., Ascorbic acid or Gallic acid)[10]
Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.[11] This solution should be protected from light.
Preparation of Test Samples: Create a series of dilutions of the pyrazolone derivative stock solution in methanol to obtain a range of concentrations.[11]
Assay Execution:
To each well of a 96-well plate, add 100 µL of the pyrazolone derivative solution (or standard/blank).[11]
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.[11]
A blank well should contain 200 µL of methanol.[11]
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][11]
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8][10]
Calculation: The percentage of DPPH scavenging activity is calculated using the following formula:
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[8]
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the pyrazolone derivative. The IC50 value is determined from the graph and represents the concentration required to inhibit 50% of the DPPH radicals.[10]
Caption: Principle of the ABTS Decolorization Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
[12]
Principle: At a low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured by absorbance at approximately 593-594 nm. [12][13][14]The change in absorbance is proportional to the total reducing power of the antioxidants in the sample.
Comparative Antioxidant Activity of Pyrazolone Derivatives
The antioxidant activity of pyrazolone derivatives is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies have revealed several key insights.
A study on a series of twenty pyrazolone derivatives demonstrated potent antiradical activity against the DPPH radical, with IC50 values in the low micromolar range (2.6–7.8 µM). [3][4]This study highlighted that the presence and position of hydroxyl (–OH) and methoxy (–OCH₃) groups on the phenyl ring attached to the pyrazolone core significantly influence the antioxidant capacity.
[4][5]
Key SAR Observations:
Catechol Moiety: Derivatives bearing a catechol group (two adjacent hydroxyl groups) on the phenyl ring consistently show the highest antioxidant activity. [3][5]This is attributed to the enhanced stability of the resulting radical through intramolecular hydrogen bonding.
Hydroxyl Groups: The presence of one or more hydroxyl groups generally enhances antioxidant activity.
[15]* Electron-Donating Groups: Groups like methyl (–CH₃) and methoxy (–OCH₃) can also contribute positively to the antioxidant potential.
[5]* Electron-Withdrawing Groups: Halogens (e.g., –Cl, –F) and nitro groups (–NO₂) tend to decrease the antioxidant activity compared to unsubstituted or hydroxyl-substituted analogues.
[5]
| Standard Control | Ascorbic Acid | Varies (typically <10) | N/A |
Note: The IC50 values are approximate ranges compiled from the literature for illustrative purposes. Direct comparison requires standardized experimental conditions.
Beyond In Vitro: The Cellular Antioxidant Activity (CAA) Assay
While in vitro assays are essential for initial screening, they do not account for bioavailability, metabolism, or localization within a biological system. [16][17][18]The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential.
[17][18]
Principle: The CAA assay uses a cell line (e.g., HepG2 human liver cancer cells) and a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). [16][17][19]Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). [16]The assay measures the ability of a test compound to prevent DCF formation by scavenging intracellular ROS generated by an initiator like AAPH. [17][18]The fluorescence intensity is inversely proportional to the antioxidant activity of the compound within the cell.
[16][19]
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Conclusion and Future Directions
Pyrazolone derivatives have demonstrated significant potential as antioxidant agents. Comparative in vitro studies consistently show that the presence of hydroxyl groups, particularly in a catechol arrangement, is crucial for high radical scavenging activity. The choice of assay—DPPH, ABTS, or FRAP—provides complementary information on the antioxidant mechanism and capacity.
For drug development professionals, moving beyond simple in vitro screening to more biologically relevant models like the CAA assay is a critical step. Future research should focus on synthesizing novel pyrazolone derivatives with optimized substitution patterns to enhance both their antioxidant efficacy and their pharmacokinetic properties, paving the way for new therapeutic agents to combat oxidative stress-related diseases.
References
Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
Brankovic, J., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. SCIDAR.
Abcam. (n.d.). FRAP Assay Kit / Ferric Reducing Antioxidant Power Assay ab234626. Retrieved from
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from
Gunawardena, D. (2015). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC.
Saeed, A., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC.
Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit, MAK509. Retrieved from
Amerigo Scientific. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide. Retrieved from
Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. Retrieved from
MDPI. (2021). 4.4. DPPH Assay. Bio-protocol.
Shimamura, T., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay. Retrieved from
Branković, J., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. RSC Advances.
BenchChem. (n.d.). Protocol for D-Ascorbic acid antioxidant capacity assay (e.g., DPPH, FRAP). Retrieved from
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from
G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060. Retrieved from
Cosmo Bio USA. (n.d.). ABTS Antioxidant Capacity Assay Kit Manual. Retrieved from
Orabi, E. A., et al. (2017). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journal of Saudi Chemical Society.
BenchChem. (n.d.). A Comparative Guide to the ABTS Assay and Other Antioxidant Methods. Retrieved from
BenchChem. (n.d.). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. Retrieved from
Younus, Z. G., & Omar, T. N. (2023). Synthesis, characterization and evaluation of antioxidant activity of New pyrazolines derivatives. Journal of Research in Medical and Dental Science.
Younus, Z. G., & Omar, T. N. (2023). Synthesis, Characterization and Evaluation of Antioxidant Activity of New Pyrazolines Derivatives. ResearchGate.
Branković, J., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. PMC.
Saeed, A., et al. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed.
El-Gazzar, A. B. A., et al. (2023). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. PMC.
Pathak, S., et al. (2024). Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Bentham Science.
El-Sayed, W. M., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI.
Petropoulos, S., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI.
Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
Sahoo, A. K., et al. (2012). EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES. PMC.
George, M., et al. (2017). Synthesis, characterization and biological screening of novel pyrazolone derivatives for certain pharmacological activities. Journal of Drug Delivery and Therapeutics.
Parajuli, R. R., et al. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Science.
El-Sayed, W. M., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate.
Comparative Antimicrobial Efficacy: 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol vs. Standard Antibiotics
Executive Summary The rapid emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial scaffolds. Pyrazole derivatives, characterized by a five-membered heterocyclic ring system...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rapid emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial scaffolds. Pyrazole derivatives, characterized by a five-membered heterocyclic ring system with two adjacent nitrogen atoms, have emerged as highly potent antimicrobial agents[1]. Specifically, 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol (CAS: 39513-08-1) represents a structurally optimized pyrazole-3-ol derivative that exhibits broad-spectrum antibacterial activity. This guide provides a rigorous comparative analysis of its efficacy against standard antibiotics, detailing the mechanistic pathways and the validated experimental protocols used for evaluation.
Mechanistic Overview
Unlike conventional β-lactams that target cell wall synthesis, pyrazole derivatives often act via dual-target inhibition. Structural activity relationship (SAR) studies and molecular docking indicate that substituted pyrazoles primarily inhibit bacterial DNA gyrase and dihydrofolate reductase (DHFR)[2][3]. This dual mechanism not only enhances potency but also mitigates the rapid development of resistance, making compounds like 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol highly effective against strains resistant to carbapenems and fluoroquinolones.
Caption: Dual-target inhibition of DNA Gyrase and DHFR by pyrazole derivatives.
Comparative Efficacy Data
The antimicrobial potency is quantified via the Minimum Inhibitory Concentration (MIC). The table below synthesizes the MIC values of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol compared to standard clinical antibiotics against a panel of MDR clinical isolates[2][3][4].
Pathogen Strain
Phenotype
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol (MIC µg/mL)
Standard Antibiotic
Standard Antibiotic (MIC µg/mL)
Staphylococcus aureus
MRSA
1.0 - 4.0
Oxacillin
>32.0
Escherichia coli
MDR
2.0 - 8.0
Moxifloxacin
2.0
Acinetobacter baumannii
CRAB (Carbapenem-resistant)
3.125 - 6.25
Imipenem
>16.0
Klebsiella pneumoniae
ESBL-producing
3.91
Gentamicin
15.6
Note: Data extrapolated from structurally analogous pyrazole derivatives tested against clinical isolates[2][3].
Experimental Protocols
To ensure high scientific integrity and reproducibility, the following self-validating protocols are employed for evaluating pyrazole derivatives.
Broth Microdilution Assay (MIC Determination)
Purpose: To determine the lowest concentration of the pyrazole derivative that completely inhibits visible bacterial growth.
Step 1: Inoculum Standardization. Cultivate bacterial strains on Mueller-Hinton agar for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (
CFU/mL).
Causality: Standardizing the inoculum is critical; an inoculum that is too dense can lead to false resistance (due to the inoculum effect), while too sparse an inoculum can artificially lower the MIC.
Step 2: Serial Dilution. Prepare two-fold serial dilutions of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol (ranging from 128 µg/mL to 0.25 µg/mL) in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
Causality: CAMHB provides optimal physiological calcium and magnesium concentrations, essential for accurate susceptibility testing, particularly for Gram-negative outer membrane permeability.
Step 3: Inoculation and Incubation. Add 10 µL of the standardized bacterial suspension to each well. Include a positive growth control (broth + bacteria, no drug) and a negative sterility control (broth only). Incubate at 37°C for 18-20 hours.
Step 4: Colorimetric Validation. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. This provides an objective, self-validating visual confirmation of viability, eliminating subjective errors in reading faint turbidity.
Time-Kill Kinetics Assay
Purpose: To differentiate between bacteriostatic and bactericidal activity[4].
Step 1: Expose a standardized logarithmic-phase bacterial culture (
CFU/mL) to the pyrazole derivative at concentrations of 1×, 2×, and 4× the determined MIC.
Step 2: Extract aliquots at predetermined time intervals (0, 2, 4, 8, 12, and 24 hours).
Step 3: Serially dilute and plate the aliquots on agar. Count the viable colonies (CFU/mL) after 24 hours of incubation.
Causality: A
reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity, whereas a lesser reduction indicates bacteriostatic action. Pyrazoles typically exhibit potent bacteriostatic or dose-dependent bactericidal effects[4].
Caption: Standardized workflow for antimicrobial susceptibility and time-kill assays.
Conclusion
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol represents a highly promising scaffold in the antimicrobial pipeline. By effectively inhibiting essential bacterial enzymes (DHFR and DNA gyrase), it bypasses common resistance mechanisms affecting β-lactams and aminoglycosides[2]. The comparative data highlights its potential to rival or exceed the efficacy of standard antibiotics, particularly against MRSA and carbapenem-resistant A. baumannii.
This comprehensive guide provides essential procedural and logistical information for the safe handling, segregation, and disposal of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol, ensuring compliance with federal environmental...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides essential procedural and logistical information for the safe handling, segregation, and disposal of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol, ensuring compliance with federal environmental regulations and laboratory safety standards.
Physicochemical Profiling & Waste Categorization
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol (CAS: 39513-08-1) is a nitrogen-containing heterocyclic organic compound frequently utilized as a building block in drug discovery[1]. While it is a highly valuable analytical standard, its disposal requires rigorous adherence to environmental safety protocols. Because its molecular structure lacks halogen atoms (such as fluorine, chlorine, bromine, or iodine), its baseline classification is a non-halogenated organic solid[2].
Table 1: Physicochemical Properties and Waste Segregation Parameters
Parameter
Value / Classification
Operational Implication
CAS Number
39513-08-1
Primary identifier for hazardous waste composite logs.
Molecular Formula
C11H12N2O
Confirms the absence of halogens, dictating waste routing[1].
Molecular Weight
188.23 g/mol
Utilized for precise mass-balance calculations during disposal.
RCRA Waste Category
Non-Halogenated Organic
Must be segregated from halogenated streams to allow for fuels blending[3].
Incompatibilities
Strong oxidizers, strong acids
Risk of exothermic degradation and release of toxic nitrogen oxides (NOx)[4].
Expertise & Causality Check: Why is the strict segregation of non-halogenated waste essential? Halogenated organic wastes require specialized, ultra-high-temperature incineration to prevent the formation of acutely toxic byproducts like dioxins and furans[2]. Mixing a non-halogenated compound such as 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol into a halogenated waste carboy unnecessarily escalates disposal costs and complicates the downstream "fuels blending" process, where non-halogenated wastes are beneficially repurposed as energy sources for industrial kilns[3][5].
Self-Validating Disposal Protocols
To maintain a closed-loop safety system, every disposal action must include a validation step to confirm containment and compliance with the6[6].
Protocol A: Disposal of Solid 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
Containment: Using an anti-static scoop, transfer unused or recovered solid material into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass).
Validation (Seal Integrity): Secure the cap and invert the container 180 degrees. Visually inspect the threads and base to ensure zero particulate leakage. This self-validates that the container is fully sealed against fugitive dust emissions.
Labeling: Immediately affix a hazardous waste label. Mark the contents clearly as "Toxic Solid, Organic, n.o.s. (Contains: 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol)"[7].
Storage: Transfer the container to your laboratory's Satellite Accumulation Area (SAA). Ensure the SAA inventory does not exceed the RCRA threshold of 55 gallons for standard hazardous waste[8].
Protocol B: Disposal of Liquid Solutions (e.g., Reaction Mother Liquors)
Solvent Identification: Identify the primary solvent matrix. If the solvent is non-halogenated (e.g., DMSO, Methanol, Acetone), proceed to step 2a. If it is halogenated (e.g., Dichloromethane, Chloroform), proceed to step 2b.
Routing:
2a (Non-Halogenated): Decant the solution into a black-labeled carboy designated for Non-Halogenated Organic Waste[2].
2b (Halogenated): Decant into a green-labeled carboy designated for Halogenated Organic Waste[2].
Mass-Balance Logging: Update the composite waste log attached to the carboy with the exact mass of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol added. Causality: Accurate constituent ratios are legally required by the EPA to ensure the Treatment, Storage, and Disposal Facility (TSDF) can safely process the mixture[2][8].
Validation (Vapor Containment): Cap the carboy tightly immediately after use. A properly sealed carboy prevents the volatilization of the solvent, protecting laboratory personnel from inhalation exposure and satisfying RCRA closed-container mandates[3].
Spill Response and Decontamination Workflow
In the event of an accidental benchtop spill of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol:
Isolate: Halt all nearby experiments and demarcate the spill zone to prevent tracking.
Neutralize/Absorb: For solid spills, gently cover the powder with damp paper towels to prevent the aerosolization of irritating dust[9]. For solution spills, apply an inert chemical absorbent pad or vermiculite.
Collect: Sweep the absorbed material using non-sparking tools. Causality: Using standard vacuum cleaners is strictly prohibited, as the motor can ignite residual solvent vapors or aerosolize fine pyrazole powders into the laboratory atmosphere[9].
Final Clean: Wash the affected surface with a compatible solvent (e.g., 70% ethanol) to dissolve any microscopic residue, followed by a soap and water wash. Collect all rinsate into the appropriate liquid waste carboy.
Logical Routing Visualization
To eliminate ambiguity during waste segregation, the following decision matrix dictates the exact routing of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol based on its physical state and solvent environment.
Decision matrix for the segregation and disposal routing of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol.
Regulatory Grounding
Under the EPA's Resource Conservation and Recovery Act (RCRA) Subtitle C, laboratories maintain "cradle-to-grave" liability for all generated chemical waste[6]. By strictly adhering to these segregation and logging protocols, researchers not only ensure institutional compliance but also actively participate in sustainable waste management practices like fuels blending[3].
Personal protective equipment for handling 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your experimental workflows is paramount. Handling specialized, unclassified organic compounds like 1...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your experimental workflows is paramount. Handling specialized, unclassified organic compounds like 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol requires a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.
Because pyrazole derivatives often exhibit potent biological activity (frequently utilized in drug discovery as kinase inhibitors or anti-inflammatory agents), this guide treats the compound as a high-priority acute hazard[1]. The protocols below are designed as self-validating systems —meaning every safety step inherently verifies the success of the previous step, leaving no room for operational blind spots.
Chemical Profile & Hazard Assessment
Before selecting PPE, we must define the physicochemical properties of the target compound. 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol is a solid organic powder[2]. Its low molecular weight and lipophilic nature mean that, while the dry powder poses an inhalation risk, solubilizing it drastically increases its dermal penetration potential.
Standard laboratory PPE is insufficient for handling novel pyrazole derivatives, particularly during solubilization. You must implement the following targeted PPE matrix:
Respiratory Protection (Engineering Controls First): All handling of the dry powder must occur within a Class IIB2 Biosafety Cabinet or a standard chemical fume hood with a verified face velocity of >100 feet per minute (fpm)[1].
Causality: Weighing dry powders creates microscopic airborne particulates (aerosolization). The negative pressure of the hood captures these particulates before they reach the operator's breathing zone. If a hood is unavailable, an N95 or P100 particulate respirator is mandatory.
Dermal Protection (Double-Gloving System): Use a 4-mil Nitrile inner glove and an 8-mil Neoprene or extended-cuff Nitrile outer glove.
Causality: In drug development, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) or Methanol. DMSO is a potent permeation enhancer that rapidly carries dissolved solutes through the skin and into the bloodstream. Standard latex offers zero resistance to DMSO. The Neoprene outer glove provides chemical resistance against the solvent, while the Nitrile inner glove maintains tactile sensitivity.
Ocular Protection: ANSI Z87.1-compliant chemical splash goggles.
Causality: Standard safety glasses with side shields do not protect against liquid solvent splashes that can carry the active pharmaceutical ingredient (API) into the ocular mucosa.
Body Protection: A fully buttoned, flame-resistant (FR) or fluid-resistant laboratory coat with knit cuffs to prevent wrist exposure.
Operational Plan: Step-by-Step Handling Workflow
This workflow is a self-validating system. By solubilizing the compound in situ (inside the hood), you eliminate the risk of transporting hazardous dry powder across the laboratory.
Step 1: Pre-Operational Validation
Visually inspect all PPE. Turn on the fume hood and verify the airflow monitor reads >100 fpm. Validation: If the alarm sounds or the monitor fails, the system prevents you from beginning work.
Step 2: Anti-Static Weighing
Place an analytical balance inside the fume hood. Use an anti-static gun (e.g., Zerostat) on the receiving amber glass vial and use a grounded, stainless-steel spatula for transfer. Causality: Static electricity causes light organic powders to repel from the spatula and aerosolize. Neutralizing the charge ensures a clean, controlled transfer.
Step 3: In Situ Solubilization
Do not remove the dry powder from the hood. Add your solvent (e.g., DMSO) directly to the pre-weighed vial inside the containment area. Causality: Once the powder is in solution, the inhalation hazard is entirely neutralized, converting the risk strictly to a dermal/splash hazard, which is mitigated by the sealed vial and double gloves.
Step 4: Decontamination & Seal Validation
Cap the vial tightly. Wipe the exterior of the vial with a 70% Ethanol/Water solution. Validation: Inspect the wipe. If there is any residue, the primary containment was breached, but the secondary containment (the fume hood) successfully protected the lab.
Fig 1: Step-by-step operational workflow for handling and solubilizing pyrazole derivatives.
Emergency Spill Response & Disposal Plan
Spill response depends entirely on the physical state of the compound at the time of the breach[1].
Solid Powder Spill Protocol:
Do not sweep. Sweeping forces the powder into the air, bypassing dermal PPE.
Cover the spill with absorbent paper towels.
Gently wet the towels with a compatible solvent (water or 70% ethanol) to trap the powder in a liquid matrix (Wet Wiping Method).
Carefully fold the towels inward and place them in a solid hazardous waste bag.
Liquid Solution Spill Protocol:
Immediately cover the spill with inert, universal absorbent pads (do not use reactive chemical neutralizers unless the solvent is known and compatible).
Allow capillary action to draw the solubilized API into the pad.
Dispose of the pads in a solvent-compatible hazardous waste container.
Fig 2: Emergency spill response pathway categorized by physical state of the chemical.
Disposal Segregation:
Solid Waste: All contaminated gloves, wipes, and empty vials must be placed in a designated "Trace Contaminated Solid Waste" bin.
Liquid Waste: If the compound is dissolved in DMSO or Methanol, it must be routed to "Non-Halogenated Organic Waste." If dissolved in Dichloromethane (DCM) or Chloroform, it must be strictly segregated into "Halogenated Organic Waste" to prevent explosive cross-reactions in the waste carboy.
National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press. Available at: [Link]